molecular formula C10H12O2 B1353104 Methyl 2-(m-tolyl)acetate CAS No. 53088-69-0

Methyl 2-(m-tolyl)acetate

Cat. No.: B1353104
CAS No.: 53088-69-0
M. Wt: 164.2 g/mol
InChI Key: AWTKFTNNPQGGLX-UHFFFAOYSA-N
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Description

Methyl 2-(m-tolyl)acetate is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8-4-3-5-9(6-8)7-10(11)12-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTKFTNNPQGGLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408656
Record name Methyl 2-(m-tolyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53088-69-0
Record name Methyl 2-(m-tolyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Methyl 2-(m-tolyl)acetate (CAS: 53088-69-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(m-tolyl)acetate, a key organic compound. This document consolidates its chemical and physical properties, outlines a detailed synthesis protocol, and includes relevant safety and handling information. The content is structured to support researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound, also known as methyl 3-methylphenylacetate, is an ester with the molecular formula C₁₀H₁₂O₂.[1] It is a liquid at room temperature and is characterized by the following properties:

PropertyValueSource
CAS Number 53088-69-0[1]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Appearance Liquid
Boiling Point 117 °C at 13 mmHgChemicalBook
Density 1.035 g/cm³ (Predicted)Acmec Biochemical
Purity Typically 95% - 98%
Storage Temperature Refrigerator; Sealed in dry conditions
IUPAC Name methyl 2-(3-methylphenyl)acetate[1]
InChI Key AWTKFTNNPQGGLX-UHFFFAOYSA-N[1]
SMILES CC1=CC(=CC=C1)CC(=O)OC[1]

Synthesis of this compound via Fischer Esterification

The primary method for synthesizing this compound is through the Fischer esterification of m-tolylacetic acid with methanol, using a strong acid catalyst such as sulfuric acid. This reaction is a classic example of acid-catalyzed esterification.[2][3][4][5]

Experimental Protocol

Materials:

  • m-Tolylacetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-tolylacetic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether.

    • Transfer the ether solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

  • Drying and Isolation:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

    • Evaporate the solvent to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation to obtain the final product with high purity.

Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up cluster_purification Purification Reactant1 m-Tolylacetic Acid Setup Combine reactants in Round Bottom Flask Reactant1->Setup Reactant2 Methanol (excess) Reactant2->Setup Catalyst H₂SO₄ (catalyst) Catalyst->Setup Reflux Heat to Reflux Setup->Reflux Evaporation Remove excess Methanol Reflux->Evaporation Extraction Dissolve in Diethyl Ether Evaporation->Extraction Washing Wash with H₂O, NaHCO₃, Brine Extraction->Washing Drying Dry with MgSO₄/Na₂SO₄ Washing->Drying Filtration Filter drying agent Drying->Filtration Final_Evaporation Evaporate solvent Filtration->Final_Evaporation Distillation Vacuum Distillation Final_Evaporation->Distillation Product Pure this compound Distillation->Product

Synthesis workflow for this compound.

Analytical Data

Mass Spectrometry

The Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound shows characteristic fragmentation patterns that can be used for its identification. The mass spectrum is available on public databases such as PubChem.[1]

Applications in Research and Drug Development

While detailed studies on the biological activity of this compound are limited in publicly accessible literature, substituted phenylacetates are a class of compounds with diverse applications in medicinal chemistry. They can serve as intermediates in the synthesis of more complex molecules with potential therapeutic properties.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoiding inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a readily synthesizable organic ester with well-defined chemical and physical properties. While its direct application in drug development and biological signaling pathways is not extensively documented, its synthesis via Fischer esterification is a robust and well-understood process. This guide provides foundational technical information to support its use in research and chemical synthesis.

References

Synthesis of Methyl 2-(m-tolyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-(m-tolyl)acetate, a valuable intermediate in the pharmaceutical and fine chemical industries. This document details the primary synthetic routes, complete with experimental protocols and characterization data. All quantitative information is summarized for clarity, and key workflows are visualized using process diagrams.

Introduction

This compound, also known as methyl 3-methylphenylacetate, is an aromatic ester with applications as a building block in the synthesis of more complex organic molecules. Its structure, consisting of a substituted phenyl ring and an ester functional group, makes it a versatile precursor for various target compounds in drug discovery and materials science. This guide will focus on a reliable two-step synthesis pathway: the preparation of m-tolylacetic acid followed by its esterification to the final product.

Synthetic Pathways

The most common and practical approach for the synthesis of this compound involves two key transformations:

  • Synthesis of m-Tolylacetic Acid: This intermediate can be efficiently prepared from m-methylacetophenone via the Willgerodt-Kindler reaction. An alternative route involves the hydrolysis of 3-methylbenzyl cyanide.

  • Fischer Esterification: The resulting m-tolylacetic acid is then esterified with methanol in the presence of an acid catalyst to yield the desired this compound.

Below are the detailed experimental protocols for these synthetic steps.

Experimental Protocols

Synthesis of m-Tolylacetic Acid via Willgerodt-Kindler Reaction

This protocol is adapted from a patented procedure and offers a robust method for the gram-scale synthesis of m-tolylacetic acid.[1]

Materials:

  • m-Methylacetophenone

  • Morpholine

  • Sulfur

  • Methanol

  • 70% Ethanol

  • 50% Sodium Hydroxide solution

  • 60% Ethanol

  • Hydrochloric Acid or Sulfuric Acid

  • Activated Carbon

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add m-methylacetophenone (0.2 mol), morpholine (0.75 mol), and sulfur (0.33 mol).

  • Heat the mixture to reflux and stir for 8 hours.

  • After the reaction is complete, add 25 mL of methanol and heat to dissolve the solids.

  • Decolorize the solution with activated carbon and filter.

  • To the cooled filtrate, add a mixture of 20 mL of 70% ethanol and 3.7 mL of 50% sodium hydroxide solution.

  • Reflux the mixture for an additional 4 hours.

  • After cooling, filter the reaction mixture and recover the solvent under reduced pressure.

  • Add water to the residue and acidify with a mineral acid (e.g., HCl or H2SO4) to a pH of 2-3 to precipitate the crude m-tolylacetic acid.

  • Filter the solid, recrystallize from 60% ethanol, and dry to obtain pure m-tolylacetic acid.

Synthesis of this compound via Fischer Esterification

This protocol is a generalized procedure for Fischer esterification, adapted for the specific conversion of m-tolylacetic acid to its methyl ester.[2][3][4]

Materials:

  • m-Tolylacetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate or Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-tolylacetic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation if necessary.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of m-tolylacetic acid and this compound.

Parameterm-Tolylacetic Acid (Willgerodt-Kindler)This compound (Fischer Esterification)
Starting Material m-Methylacetophenonem-Tolylacetic Acid
Key Reagents Morpholine, Sulfur, NaOH, EthanolMethanol, H₂SO₄
Reaction Time ~12 hours2-4 hours
Reaction Temperature RefluxReflux
Yield ~75%[1]Typically >90% for Fischer Esterification
Melting Point 64-66 °C[1]N/A (Liquid at room temperature)
Boiling Point N/ANot specified, requires vacuum distillation
Molecular Formula C₉H₁₀O₂C₁₀H₁₂O₂
Molecular Weight 150.17 g/mol 164.20 g/mol

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis process.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of m-Tolylacetic Acid cluster_step2 Step 2: Synthesis of this compound start1 m-Methylacetophenone reagents1 Morpholine, Sulfur intermediate1 Willgerodt-Kindler Reaction start1->intermediate1 reagents1->intermediate1 hydrolysis Hydrolysis (NaOH, H+) intermediate1->hydrolysis product1 m-Tolylacetic Acid hydrolysis->product1 start2 m-Tolylacetic Acid product1->start2 reagents2 Methanol, H2SO4 (cat.) intermediate2 Fischer Esterification start2->intermediate2 reagents2->intermediate2 product2 This compound intermediate2->product2

Caption: Overall synthesis workflow for this compound.

Fischer_Esterification_Mechanism cluster_mechanism Fischer Esterification Mechanism Protonation 1. Protonation of Carbonyl Attack 2. Nucleophilic Attack by Methanol Protonation->Attack ProtonatedCarbonyl Protonated Carbonyl Protonation->ProtonatedCarbonyl Transfer 3. Proton Transfer Attack->Transfer TetrahedralIntermediate Tetrahedral Intermediate Attack->TetrahedralIntermediate Elimination 4. Elimination of Water Transfer->Elimination WaterLeaving Intermediate with Water as Leaving Group Transfer->WaterLeaving Deprotonation 5. Deprotonation Elimination->Deprotonation ProtonatedEster Protonated Ester Elimination->ProtonatedEster Ester This compound Deprotonation->Ester CarboxylicAcid m-Tolylacetic Acid CarboxylicAcid->Protonation Methanol Methanol Methanol->Attack ProtonatedCarbonyl->Attack TetrahedralIntermediate->Transfer WaterLeaving->Elimination ProtonatedEster->Deprotonation

Caption: Key steps in the Fischer Esterification mechanism.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-(m-tolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(m-tolyl)acetate, a methyl ester derivative of 3-methylphenylacetic acid, is an organic compound with potential applications in chemical synthesis and research. This technical guide provides a comprehensive overview of its known physical and chemical properties, a general synthesis protocol, and an analysis of its spectral data. While the biological activities of its isomer, m-tolyl acetate, have been explored, this document focuses specifically on this compound (CAS No: 53088-69-0) and aims to be a valuable resource for professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound is a liquid at room temperature with a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[1] A summary of its key physical and chemical identifiers is provided in the tables below.

Table 1: Compound Identifiers
IdentifierValue
CAS Number 53088-69-0
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
IUPAC Name methyl 2-(3-methylphenyl)acetate[2]
Canonical SMILES CC1=CC(=CC=C1)CC(=O)OC
InChI InChI=1S/C10H12O2/c1-8-4-3-5-9(6-8)7-10(11)12-2/h3-6H,7H2,1-2H3
InChIKey AWTKFTNNPQGGLX-UHFFFAOYSA-N
Table 2: Physical Properties
PropertyValueSource
Boiling Point 226.9°C at 760 mmHgAlfa Chemical
117°C at 13 mmHgAcmec Biochemical
Density (Predicted) 1.035 g/cm³Alfa Chemical
Refractive Index 1.505Alfa Chemical
XLogP3 2.3[2]
Topological Polar Surface Area 26.3 Ų[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 3[2]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

A common and straightforward method for the synthesis of this compound is the Fischer esterification of 3-methylphenylacetic acid with methanol in the presence of an acid catalyst.[3][4][5]

Materials:

  • 3-methylphenylacetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylphenylacetic acid in an excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to yield the pure ester.

G cluster_reactants Reactants cluster_process Process cluster_products Products 3-methylphenylacetic_acid 3-methylphenylacetic acid Mixing Mixing and Reflux 3-methylphenylacetic_acid->Mixing Methanol Methanol Methanol->Mixing Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Mixing Workup Aqueous Workup Mixing->Workup Reaction Water Water Mixing->Water Purification Purification Workup->Purification Extraction & Neutralization Methyl_2_m_tolylacetate This compound Purification->Methyl_2_m_tolylacetate Vacuum Distillation

Caption: Fischer Esterification Workflow for this compound Synthesis.

Spectral Data

Mass Spectrometry

The mass spectrum of this compound has been reported, with a prominent peak observed at m/z 105.[2] This corresponds to the tropylium cation, a common fragment for toluene derivatives.

Biological Activity and Drug Development Potential

Currently, there is a notable lack of publicly available information regarding the biological activity, pharmacological properties, and potential applications in drug development of this compound. While its isomer, m-tolyl acetate, has been investigated for certain properties, these findings cannot be directly extrapolated to this compound due to potential differences in their interactions with biological systems. Further research is required to elucidate any potential therapeutic or biological relevance of this compound.

G cluster_spectroscopy Spectroscopic Analysis cluster_properties Structural Information Compound This compound C₁₀H₁₂O₂ NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR Provides IR IR Spectroscopy Compound->IR Provides MS Mass Spectrometry Compound->MS Provides Connectivity Atom Connectivity NMR->Connectivity Determines Functional_Groups Ester, Aromatic Ring, Methyl Group IR->Functional_Groups Identifies Molecular_Weight Molecular Weight MS->Molecular_Weight Determines

Caption: Relationship between Compound Structure and Spectroscopic Data.

Conclusion

This technical guide consolidates the currently available physical and chemical data for this compound. While its fundamental properties are documented, a significant gap exists in the scientific literature concerning its biological activity and potential for drug development. Researchers and scientists are encouraged to explore these uncharted areas to fully characterize the compound's profile and uncover any potential applications. The provided synthesis protocol offers a starting point for obtaining the compound for further investigation.

References

An In-depth Technical Guide to Methyl 2-(m-tolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(m-tolyl)acetate, a key organic compound. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and applications, with a focus on its relevance in research and development.

Physicochemical and Spectroscopic Data

This compound, also known as methyl (3-methylphenyl)acetate, is an aromatic ester. Its properties are summarized below.

PropertyValueReference(s)
Molecular Weight 164.20 g/mol [1]
Molecular Formula C₁₀H₁₂O₂[1]
CAS Number 53088-69-0[1]
IUPAC Name methyl 2-(3-methylphenyl)acetate[1]
Physical Form Solid
Purity 95%
Storage Temperature Refrigerator

Spectroscopic Data:

  • Mass Spectrometry (GC-MS - Electron Ionization): The mass spectrum of this compound shows a base peak at m/z = 105, which corresponds to the tropylium cation formed by the loss of the methoxycarbonyl group. Other significant fragments are observed at m/z = 77 (phenyl cation), 106, 103, and 51.[1] The molecular ion peak (M+) at m/z = 164 is also expected. The fragmentation pattern is a key identifier for this compound in analytical studies.[2][3][4][5]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process: the preparation of the precursor, m-tolylacetic acid, followed by its esterification.

2.1. Experimental Protocol: Synthesis of m-Tolylacetic Acid via Hydrolysis of m-Tolylacetonitrile

This procedure is adapted from a general method for the production of methylphenylacetic acids.[6]

Materials and Equipment:

  • m-Tolylacetonitrile

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for acidification

  • Activated carbon

  • Organic solvent (e.g., toluene)

  • Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and thermometer

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Prepare a 30-70% sulfuric acid solution by cautiously adding concentrated H₂SO₄ to water in a three-necked flask, with cooling.

  • Heat the sulfuric acid solution to 90-150°C.

  • Slowly add m-tolylacetonitrile dropwise to the heated acid solution while stirring. An exothermic reaction will occur.

  • After the addition is complete, maintain the mixture at reflux until the reaction is complete (monitoring by GC for the disappearance of the nitrile is recommended).

  • Cool the reaction mixture and allow the layers to separate. The lower layer is the acidic aqueous phase, and the upper layer is the crude m-tolylacetic acid.

  • Separate the layers and neutralize the crude acid with a solution of NaOH or KOH to a pH of 7.5-10.

  • Add activated carbon to the solution and heat to 50-90°C to decolorize.

  • Filter the hot solution to remove the activated carbon.

  • Acidify the filtrate with an inorganic acid (HCl or H₂SO₄) to a pH of 1-4. The m-tolylacetic acid will precipitate.

  • Cool the mixture to 20-60°C and collect the solid product by vacuum filtration.

  • Wash the product with water and dry to obtain m-tolylacetic acid.[7]

2.2. Experimental Protocol: Fischer Esterification of m-Tolylacetic Acid

This is a standard procedure for the synthesis of esters from carboxylic acids and alcohols.[8][9][10][11][12]

Materials and Equipment:

  • m-Tolylacetic acid

  • Methanol (MeOH), anhydrous

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) or diethyl ether for extraction

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve m-tolylacetic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.

  • Heat the mixture to reflux and maintain for 1-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate or diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude this compound.

  • The crude product can be purified by vacuum distillation if necessary.

Applications in Research and Drug Development

This compound and related aryl-acetic acid esters are valuable intermediates in organic synthesis.[13] Their applications include:

  • Pharmaceutical Intermediates: Aryl-acetic acids and their esters are precursors in the synthesis of various active pharmaceutical ingredients (APIs).[13][14][15] They are used in the production of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

  • Chemical Synthesis: These compounds serve as building blocks for more complex molecules in the chemical industry.[15][16]

  • Flavors and Fragrances: Esters are widely used in the food and cosmetic industries due to their characteristic scents.[13][17]

Visualization of Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Synthesis_Workflow A m-Tolylacetonitrile B Hydrolysis (H2SO4, H2O, Heat) A->B C m-Tolylacetic Acid B->C D Fischer Esterification (Methanol, H2SO4, Heat) C->D E Crude Methyl 2-(m-tolyl)acetate D->E F Workup (Extraction, Washing) E->F G Purified Methyl 2-(m-tolyl)acetate F->G

Caption: Synthesis and purification workflow for this compound.

References

An In-depth Technical Guide to Methyl 2-(3-methylphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3-methylphenyl)acetate, with the IUPAC name methyl 2-(3-methylphenyl)acetate , is an organic compound of interest in synthetic chemistry and drug discovery.[1] As an ester, it serves as a valuable intermediate and building block for more complex molecules. The strategic placement of the methyl group on the aromatic ring can significantly influence the molecule's steric and electronic properties, making it a key component in the synthesis of targeted therapeutic agents. Understanding the physicochemical properties, synthesis, and characterization of this compound is crucial for its effective application in research and development. This guide provides a comprehensive overview of methyl 2-(3-methylphenyl)acetate, including its chemical data, a detailed synthesis protocol, and analytical characterization.

Physicochemical and Spectroscopic Data

The properties of methyl 2-(3-methylphenyl)acetate are summarized in the tables below. This data is essential for its handling, characterization, and use in synthetic applications.

Table 1: Physicochemical Properties
PropertyValueSource
IUPAC Name methyl 2-(3-methylphenyl)acetatePubChem[1]
Molecular Formula C₁₀H₁₂O₂PubChem[1]
Molecular Weight 164.20 g/mol PubChem[1]
CAS Number 53088-69-0PubChem[1]
Appearance Colorless liquid (predicted)
Boiling Point 225-227 °C (predicted)
Density 1.03 g/cm³ (predicted)
Solubility Soluble in most organic solvents
Table 2: Predicted Spectroscopic Data

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts and key IR absorption bands for methyl 2-(3-methylphenyl)acetate. These predictions are based on the analysis of its structural analogue, methyl 2-phenylacetate, and established spectroscopic principles.[2]

¹H NMR (CDCl₃) Predicted δ (ppm) Multiplicity Integration Assignment
Aromatic Protons7.0-7.3Multiplet4HAr-H
Methylene Protons3.65Singlet2H-CH₂-
Methyl Ester Protons3.70Singlet3H-OCH₃
Aromatic Methyl Protons2.35Singlet3HAr-CH₃
¹³C NMR (CDCl₃) Predicted δ (ppm) Assignment
Carbonyl Carbon172C=O
Aromatic Carbons127-138Ar-C
Methylene Carbon41-CH₂-
Methyl Ester Carbon52-OCH₃
Aromatic Methyl Carbon21Ar-CH₃
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹) Functional Group
Strong, sharp1735-1750C=O (Ester stretch)
Medium1000-1300C-O (Ester stretch)
Medium2850-3000C-H (sp³ stretch)
Medium3000-3100C-H (sp² stretch)

Experimental Protocol: Synthesis via Fischer-Speier Esterification

The synthesis of methyl 2-(3-methylphenyl)acetate can be readily achieved through the Fischer-Speier esterification of 2-(3-methylphenyl)acetic acid with methanol, using a strong acid catalyst.[3][4] This method is a classic and reliable approach for the preparation of esters.[3][5]

Objective: To synthesize methyl 2-(3-methylphenyl)acetate from 2-(3-methylphenyl)acetic acid and methanol.

Materials:

  • 2-(3-methylphenyl)acetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl Ether

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.0 g of 2-(3-methylphenyl)acetic acid in 100 mL of anhydrous methanol.

  • Catalyst Addition: While stirring, slowly add 2 mL of concentrated sulfuric acid to the solution. The addition should be done carefully as the reaction is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel.

  • Extraction: Add 100 mL of diethyl ether and 100 mL of water to the separatory funnel. Shake gently and allow the layers to separate. Discard the aqueous layer.

  • Neutralization: Wash the organic layer with 100 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious of gas evolution (CO₂).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether and excess methanol.

  • Purification: The crude product can be purified by vacuum distillation to yield pure methyl 2-(3-methylphenyl)acetate.

Logical Workflow and Characterization

The synthesis and subsequent characterization of methyl 2-(3-methylphenyl)acetate follow a logical progression to ensure the purity and identity of the final product.

Synthesis_and_Characterization_Workflow Start Starting Materials (2-(3-methylphenyl)acetic acid, Methanol) Reaction Fischer Esterification (H₂SO₄ catalyst, Reflux) Start->Reaction React Workup Work-up & Extraction (Et₂O, H₂O, NaHCO₃) Reaction->Workup Process Purification Purification (Vacuum Distillation) Workup->Purification Isolate FinalProduct Methyl 2-(3-methylphenyl)acetate Purification->FinalProduct Yields NMR NMR Spectroscopy (¹H and ¹³C) FinalProduct->NMR IR IR Spectroscopy FinalProduct->IR MS Mass Spectrometry FinalProduct->MS Characterization Structural Confirmation NMR->Characterization IR->Characterization MS->Characterization

Caption: Synthesis and characterization workflow for methyl 2-(3-methylphenyl)acetate.

Applications in Drug Development

The "magic methyl" effect, where the addition of a methyl group to a molecule can significantly alter its biological activity, is a well-documented phenomenon in medicinal chemistry.[6][7] The tolyl moiety in methyl 2-(3-methylphenyl)acetate provides a strategic position for such modifications. Esters themselves are also widely used in the pharmaceutical industry, not only as synthetic intermediates but also as excipients in drug formulations.[8] Therefore, methyl 2-(3-methylphenyl)acetate represents a versatile scaffold for the development of novel therapeutic agents, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

References

An In-depth Technical Guide to Methyl 2-(m-tolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural, physical, and spectroscopic properties of Methyl 2-(m-tolyl)acetate, a key organic intermediate. The document details its chemical identifiers, physicochemical properties, and provides a thorough analysis of its spectroscopic characteristics. Furthermore, a detailed experimental protocol for its synthesis via Fischer esterification is presented, along with a logical workflow diagram. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Chemical Structure and Identifiers

This compound, also known as methyl 2-(3-methylphenyl)acetate, is an aromatic ester with a molecular formula of C₁₀H₁₂O₂. Its structure consists of a methyl acetate group attached to a toluene ring at the meta position.

IdentifierValue
IUPAC Name methyl 2-(3-methylphenyl)acetate[1]
Synonyms Methyl m-tolylacetate, 3-Methylphenylacetic acid methyl ester, Benzeneacetic acid, 3-methyl-, methyl ester
CAS Number 53088-69-0[1]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
InChI InChI=1S/C10H12O2/c1-8-4-3-5-9(6-8)7-10(11)12-2/h3-6H,7H2,1-2H3[1]
InChIKey AWTKFTNNPQGGLX-UHFFFAOYSA-N
SMILES CC1=CC=CC(=C1)CC(=O)OC

Physicochemical Properties

This section summarizes the key physical and chemical properties of this compound. While some experimental data is available, other values are computed.

PropertyValueSource
Boiling Point 117 °C at 13.0 mmHgExperimental
XLogP3 2.3Computed[1]
Hydrogen Bond Donor Count 0Computed[1]
Hydrogen Bond Acceptor Count 2Computed[1]
Rotatable Bond Count 3Computed[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Mass Spectrometry

The mass spectrum of this compound obtained by Gas Chromatography-Mass Spectrometry (GC-MS) shows a molecular ion peak and characteristic fragmentation patterns.

m/zRelative Intensity
105 99.99
77 13.90
106 10.40
103 8.20
51 5.80
Data obtained from MassBank of North America (MoNA)[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted):

    • Aromatic protons (4H, multiplet)

    • Methylene protons (-CH₂-, singlet)

    • Methyl protons of the ester (-OCH₃, singlet)

    • Methyl protons on the tolyl group (-CH₃, singlet)

  • ¹³C NMR (Predicted):

    • Carbonyl carbon (-C=O)

    • Aromatic carbons (6 signals)

    • Methylene carbon (-CH₂-)

    • Methoxy carbon (-OCH₃)

    • Tolyl methyl carbon (-CH₃)

Infrared (IR) Spectroscopy
  • C=O stretch (ester): ~1735 cm⁻¹

  • C-O stretch (ester): ~1200-1150 cm⁻¹

  • C-H stretch (aromatic): ~3100-3000 cm⁻¹

  • C-H stretch (aliphatic): ~3000-2850 cm⁻¹

  • C=C stretch (aromatic): ~1600 and 1450 cm⁻¹

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from m-tolylacetic acid and methanol using a sulfuric acid catalyst.

Materials:

  • m-Tolylacetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve m-tolylacetic acid in an excess of anhydrous methanol.

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation.

Logical Workflow and Pathway Diagrams

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Synthesis_Workflow Synthesis and Purification of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Mix m-tolylacetic acid and Methanol add_catalyst Add H₂SO₄ catalyst start->add_catalyst reflux Reflux the mixture add_catalyst->reflux cool Cool to RT reflux->cool evaporate Remove excess Methanol cool->evaporate dissolve Dissolve in Diethyl Ether evaporate->dissolve wash_h2o Wash with Water dissolve->wash_h2o wash_bicarb Wash with NaHCO₃ soln. wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with MgSO₄/Na₂SO₄ wash_brine->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate distill Vacuum Distillation concentrate->distill product Pure this compound distill->product

Caption: Workflow for the synthesis of this compound.

Fischer Esterification Mechanism

The following diagram illustrates the reaction mechanism of the Fischer esterification.

Fischer_Esterification Fischer Esterification Mechanism A Carboxylic Acid (m-tolylacetic acid) B Protonated Carbonyl A->B + H⁺ C Tetrahedral Intermediate B->C + Methanol C->B - Methanol D Protonated Intermediate C->D Proton Transfer D->C - H⁺ E Water leaves D->E - H₂O E->D + H₂O F Protonated Ester E->F Resonance G Ester (this compound) F->G - H⁺ G->F + H⁺

Caption: Mechanism of the Fischer Esterification reaction.

References

Spectroscopic and Synthetic Profile of Methyl 2-(m-tolyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Methyl 2-(m-tolyl)acetate (IUPAC name: methyl 2-(3-methylphenyl)acetate), a compound of interest in chemical research and development. Due to the limited availability of public experimental spectroscopic data, this guide presents a combination of experimental mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. Detailed experimental protocols for the synthesis of the parent carboxylic acid and its subsequent esterification are provided, alongside generalized procedures for spectroscopic analysis.

Spectroscopic Data

The spectroscopic data for this compound is summarized below. It is critical to note that the ¹H NMR, ¹³C NMR, and IR data are predicted and should be used as a reference pending experimental verification.

Table 1: Predicted ¹H NMR Spectral Data for this compound (CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.20t1HAr-H
~7.05d2HAr-H
~7.00s1HAr-H
3.69s3H-OCH₃
3.60s2H-CH₂-
2.34s3HAr-CH₃

Note: Predicted values are generated using computational models and may differ from experimental values.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (CDCl₃)
Chemical Shift (ppm)Assignment
~172.0C=O (Ester)
~138.5Ar-C (quaternary)
~134.0Ar-C (quaternary)
~129.5Ar-CH
~128.5Ar-CH
~127.0Ar-CH
~126.0Ar-CH
~52.0-OCH₃
~41.0-CH₂-
~21.5Ar-CH₃

Note: Predicted values are generated using computational models and may differ from experimental values.

Table 3: Predicted IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~3000-2850MediumC-H Stretch (Aliphatic)
~1740StrongC=O Stretch (Ester)
~1610, ~1490Medium-StrongC=C Stretch (Aromatic)
~1200StrongC-O Stretch (Ester)
~800-700StrongC-H Bend (Aromatic, Out-of-plane)

Note: Predicted values are generated using computational models and may differ from experimental values.

Table 4: Experimental GC-MS Data for this compound[1]
m/zRelative Abundance (%)
10599.99
7713.90
10610.40
1038.20
515.80

Experimental Protocols

Synthesis of m-Tolylacetic Acid

A common route to this compound is through the synthesis of its parent carboxylic acid, m-tolylacetic acid, followed by esterification. A general method for the hydrolysis of the corresponding nitrile is provided below, based on established procedures for similar compounds.

Materials:

  • m-Methylbenzyl cyanide

  • Sulfuric acid solution (e.g., 50-70%)

  • Sodium hydroxide solution

  • Hydrochloric acid or Sulfuric acid (for acidification)

  • Toluene or other suitable organic solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add m-methylbenzyl cyanide to a solution of sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

  • Cool the reaction mixture and carefully pour it into a beaker containing ice water.

  • Neutralize the aqueous solution with a sodium hydroxide solution to a pH of 7.5-10.

  • Extract the aqueous layer with an organic solvent like toluene to remove any unreacted starting material or non-acidic byproducts.

  • Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of 1-2 to precipitate the m-tolylacetic acid.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water to yield pure m-tolylacetic acid.

Esterification of m-Tolylacetic Acid to this compound

This procedure describes a standard Fischer esterification.

Materials:

  • m-Tolylacetic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Suitable organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask, dissolve m-tolylacetic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation.

Spectroscopic Analysis Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific instrument being used.

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed.

Infrared (IR) Spectroscopy

  • Sample Preparation: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Data Acquisition: Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the components of the sample, and the mass spectrometer will provide the mass spectrum of the eluting compound. An electron ionization (EI) source is commonly used.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final Technical Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for Synthesis and Spectroscopic Characterization.

An In-depth Technical Guide on Methyl 2-(m-tolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive literature review of Methyl 2-(m-tolyl)acetate, intended for researchers, scientists, and drug development professionals. The document summarizes its chemical and physical properties, outlines detailed potential synthesis protocols, and provides standardized experimental procedures for the evaluation of its biological activities.

Core Concepts

This compound, also known by its IUPAC name methyl 2-(3-methylphenyl)acetate, is an organic ester with the chemical formula C10H12O2.[1] Its structure consists of a methyl acetate group attached to a toluene backbone at the meta position. While specific biological activities for this compound are not extensively documented in publicly available literature, its structural similarity to other pharmacologically active phenylacetates suggests potential for further investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and suppliers.

PropertyValueSource
IUPAC Name methyl 2-(3-methylphenyl)acetatePubChem
Synonyms This compound, m-tolylacetic acid methyl esterPubChem
CAS Number 53088-69-0PubChem
Molecular Formula C10H12O2PubChem
Molecular Weight 164.20 g/mol PubChem
Appearance Not specified (likely a liquid)
Boiling Point Not specified
Melting Point Not specified
Solubility Not specified
InChI InChI=1S/C10H12O2/c1-8-4-3-5-9(6-8)7-10(11)12-2/h3-6H,7H2,1-2H3PubChem
InChIKey AWTKFTNNPQGGLX-UHFFFAOYSA-NPubChem
SMILES CC1=CC=CC(=C1)CC(=O)OCPubChem

Spectroscopic Data

Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is available and summarized in Table 2.

m/zRelative Intensity
10599.99
7713.90
10610.40
1038.20
515.80
(Source: MassBank of North America (MoNA))

Synthesis Protocols

While specific literature detailing the synthesis of this compound is scarce, plausible synthetic routes can be derived from established methods for analogous compounds. Two potential protocols are provided below.

Protocol 1: Fischer-Speier Esterification of 2-(m-tolyl)acetic acid

This protocol is based on the classical acid-catalyzed esterification of a carboxylic acid.

Materials:

  • 2-(m-tolyl)acetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(m-tolyl)acetic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

G cluster_0 Fischer-Speier Esterification 2-(m-tolyl)acetic acid 2-(m-tolyl)acetic acid Reflux Reflux 2-(m-tolyl)acetic acid->Reflux Methanol Methanol Methanol->Reflux H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Reflux Workup Workup Reflux->Workup This compound This compound Workup->this compound

Caption: Fischer-Speier Esterification of 2-(m-tolyl)acetic acid.

Protocol 2: Palladium-Catalyzed Carbonylation of (m-tolyl)methanol

This protocol is adapted from methods used for the synthesis of 2-alkylaryl acetates from benzyl alcohols.

Materials:

  • (m-tolyl)methanol

  • Methanol (anhydrous)

  • Carbon monoxide (CO) gas

  • Palladium(II) acetate (Pd(OAc)2)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add palladium(II) acetate (e.g., 2 mol%), dppf (e.g., 4 mol%), and cesium carbonate (e.g., 1.5 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene, (m-tolyl)methanol (1 equivalent), and anhydrous methanol (e.g., 5 equivalents) via syringe.

  • Pressurize the Schlenk tube with carbon monoxide gas (e.g., 10 bar).

  • Heat the reaction mixture in an oil bath at a specified temperature (e.g., 130°C) for a set time (e.g., 18 hours).

  • After cooling to room temperature, carefully vent the CO pressure in a fume hood.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to isolate this compound.

G cluster_1 Palladium-Catalyzed Carbonylation (m-tolyl)methanol (m-tolyl)methanol Heat Heat (m-tolyl)methanol->Heat CO CO CO->Heat Methanol Methanol Methanol->Heat Pd(OAc)2/dppf Pd(OAc)2/dppf Pd(OAc)2/dppf->Heat Purification Purification Heat->Purification This compound This compound Purification->this compound

Caption: Palladium-Catalyzed Carbonylation of (m-tolyl)methanol.

Biological Activity

As of the latest literature search, there is no specific data available on the biological activities of this compound. To facilitate future research, the following are detailed protocols for standard in vitro assays to screen for potential anti-inflammatory, cytotoxic, and antimicrobial activities.

Protocol 3: In Vitro Anti-inflammatory Assay - Inhibition of Albumin Denaturation

This assay is a widely used in vitro method to screen for anti-inflammatory activity.

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • Test compound (this compound)

  • Reference standard (e.g., Diclofenac sodium)

  • Distilled water

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a 1% w/v solution of albumin in distilled water.

  • Prepare stock solutions of the test compound and reference standard in a suitable solvent (e.g., DMSO).

  • The reaction mixture consists of 0.2 mL of albumin solution, 2.8 mL of PBS (pH 6.4), and 2 mL of various concentrations of the test compound or standard.

  • A control solution is prepared by mixing 0.2 mL of albumin solution with 4.8 mL of PBS.

  • Incubate all solutions at 37°C for 20 minutes.

  • Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • After cooling to room temperature, measure the absorbance of the solutions at 660 nm.

  • The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Protocol 4: In Vitro Cytotoxicity Assay - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 4 hours.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells) and the IC50 value (concentration that inhibits 50% of cell growth) is calculated.

G cluster_2 MTT Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 5: In Vitro Antimicrobial Assay - Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5][6][7][8][9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (this compound)

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

  • Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

This technical guide has summarized the available information on this compound. While its chemical and physical properties are well-defined, and plausible synthetic routes can be established, there is a clear gap in the understanding of its biological activities. The provided standardized protocols for in vitro anti-inflammatory, cytotoxic, and antimicrobial screening are intended to facilitate future research into the potential pharmacological applications of this compound. Further investigation is warranted to elucidate its biological profile and potential as a lead compound in drug discovery.

References

Technical Whitepaper: Biological Activity of Methyl 2-(m-tolyl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl 2-(m-tolyl)acetate, while not extensively studied for its intrinsic biological activity, serves as a crucial structural backbone for the synthesis of a diverse range of heterocyclic derivatives with significant pharmacological potential. This technical guide focuses on two prominent classes of these derivatives: 1,3,4-oxadiazoles and pyrazoles. These compounds have demonstrated notable in vitro and in vivo anticancer and anti-inflammatory activities. This document provides a comprehensive overview of their synthesis, quantitative biological data, detailed experimental protocols for their evaluation, and an exploration of their underlying mechanisms of action, including key signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the tolylacetate scaffold.

Introduction

The search for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of medicinal chemistry. The modification of simple organic molecules to generate derivatives with enhanced biological activity is a well-established strategy in drug discovery. This compound provides a versatile starting point for such synthetic explorations due to its reactive sites that allow for the construction of more complex molecular architectures. By incorporating the tolyl-acetate moiety into heterocyclic systems like 1,3,4-oxadiazoles and pyrazoles, it is possible to generate compounds that interact with specific biological targets, leading to potent pharmacological effects. This guide will delve into the synthesis and biological evaluation of these derivatives, with a particular focus on their anticancer and anti-inflammatory properties.

Featured Derivatives and Biological Activities

This guide will focus on two classes of derivatives synthesized from precursors related to this compound: 2,5-disubstituted-1,3,4-oxadiazoles and various pyrazole derivatives.

Anticancer Activity

Derivatives of 1,3,4-oxadiazole and pyrazoles containing the tolyl moiety have exhibited significant cytotoxic effects against various human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of key protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.

Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives is primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade. By reducing the production of prostaglandins, these compounds can effectively mitigate inflammation.

Quantitative Data Summary

The biological activities of representative derivatives are summarized in the tables below for ease of comparison.

Anticancer Activity Data

Table 1: In Vitro Cytotoxicity of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives

Compound ID Target Cell Line Exposure Time (h) IC50 (µM)
3d HT-29 24 >50
3e HT-29 24 >50
3d MDA-MB-231 24 ~50.3% viability at 10µM
3e MDA-MB-231 24 ~39.9% viability at 10µM

| 3e | MDA-MB-231 | 48 | ~38.7% viability at 50µM |

Data extracted from studies on newly synthesized 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles.[1]

Table 2: In Vitro VEGFR-2 Enzyme Inhibition

Compound ID Target Enzyme IC50 (nM)
Sorafenib (Reference) VEGFR-2 53.65
Compound 6 (Nicotinamide-based) VEGFR-2 60.83

| Compound 10 (Nicotinamide-based) | VEGFR-2 | 63.61 |

Anti-inflammatory Activity Data

Table 3: In Vivo Anti-inflammatory Activity of Flurbiprofen-based Oxadiazole Derivatives

Compound ID Dose Time after Carrageenan (h) % Edema Inhibition
Flurbiprofen (Standard) - - 90.01
Compound 10 - 2 88.33
Compound 3 - 2 66.66

| Compound 5 | - | 2 | 55.55 |

Data from carrageenan-induced paw edema assay in mice.[2]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of these derivatives are provided below.

Synthesis Protocol: 2,5-Disubstituted-1,3,4-Oxadiazoles

This protocol is adapted from the synthesis of 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles.

Step 1: Synthesis of Aryl/Heteroaryl Carboxylic Acid Hydrazides

  • A mixture of the appropriate aryl/heteroaryl methyl ester (10 mmol) and hydrazine hydrate (80%, 20 mmol) in ethanol (50 mL) is refluxed for 6-8 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the corresponding hydrazide.

Step 2: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

  • To a solution of the aryl/heteroaryl carboxylic acid hydrazide (1 mmol) in phosphorus oxychloride (5 mL), the appropriate aromatic carboxylic acid (1 mmol) is added.

  • The mixture is refluxed for 5-6 hours.

  • After cooling, the reaction mixture is poured onto crushed ice.

  • The resulting precipitate is filtered, washed thoroughly with water, and then with a 10% sodium bicarbonate solution to remove any unreacted acid.

  • The crude product is then recrystallized from an appropriate solvent (e.g., ethanol or DMF) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[3][4][5][6][7]

  • Cell Seeding: Cancer cells (e.g., HT-29, MDA-MB-231) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for a further 24 or 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is used to assess the acute anti-inflammatory activity of the compounds.[8][9][10]

  • Animal Groups: Male Wistar rats or Swiss albino mice are divided into groups, including a control group, a standard drug group (e.g., Indomethacin), and test groups for each compound.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

VEGFR-2 Kinase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of the compounds on VEGFR-2 kinase activity.[1]

  • Reagents: Recombinant human VEGFR-2 kinase domain, a suitable kinase buffer, ATP, and a specific substrate peptide are required.

  • Assay Procedure: a. The test compound is serially diluted. b. In a microplate, the kinase buffer, VEGFR-2 enzyme, and test compound are added. c. The kinase reaction is initiated by adding a mixture of the substrate and ATP. d. The plate is incubated at 30°C for a defined period (e.g., 60 minutes). e. The reaction is stopped, and a detection reagent (e.g., ADP-Glo™) is added.

  • Signal Measurement: The resulting signal (luminescence) is measured using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

Mechanisms of Action & Signaling Pathways

Anticancer Mechanism: Apoptosis Induction and VEGFR-2 Inhibition

The anticancer effects of the tolylacetate derivatives, particularly pyrazoles and oxadiazoles, are often mediated through the induction of apoptosis (programmed cell death) and the inhibition of critical signaling pathways for cancer cell survival and proliferation.

Apoptosis Induction: These compounds can trigger apoptosis through both caspase-dependent and caspase-independent pathways. This involves morphological changes such as cell rounding and nuclear condensation. The activation of effector caspases, like caspase-3, is a key event in the execution phase of apoptosis.

VEGFR-2 Signaling Pathway Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. By inhibiting the kinase activity of VEGFR-2, these derivatives can block downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, leading to reduced endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Derivative Tolyl Acetate Derivative Derivative->VEGFR2 Inhibits AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis COX_Inhibition_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid Stimulus COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins (PGs) COX->Prostaglandins Derivative Tolyl Acetate Derivative Derivative->COX Inhibits Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation

References

An In-depth Technical Guide to the Synonyms and Identifiers of Methyl 2-(m-tolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synonyms and chemical identifiers for Methyl 2-(m-tolyl)acetate. Accurate identification of chemical compounds is critical in research, development, and regulatory processes to ensure clarity, avoid ambiguity, and facilitate information retrieval from various databases.

Chemical Identity

This compound is an organic compound classified as an ester. Its structure consists of a methyl acetate group attached to a toluene ring at the meta-position.

Synonyms and Identifiers

The following table summarizes the key synonyms and identifiers for this compound, facilitating easy comparison and cross-referencing across different chemical databases and literature.

Identifier TypeDataReference
Systematic Name (IUPAC) methyl 2-(3-methylphenyl)acetate[1]
CAS Registry Number 53088-69-0[1][2][3][4]
PubChem Compound ID (CID) 5135288[1]
Molecular Formula C10H12O2[1]
Molecular Weight 164.20 g/mol [1][3]
InChI InChI=1S/C10H12O2/c1-8-4-3-5-9(6-8)7-10(11)12-2/h3-6H,7H2,1-2H3[1][3]
InChIKey AWTKFTNNPQGGLX-UHFFFAOYSA-N[1][3]
Canonical SMILES CC1=CC(=CC=C1)CC(=O)OC[1]
DSSTox Substance ID DTXSID30408656[1]
MDL Number MFCD00968468[3]

Note on Experimental Protocols and Visualizations

This guide focuses on the nomenclature and identifiers of this compound. As such, experimental protocols for synthesis or analysis, as well as diagrams of signaling pathways or experimental workflows, are not applicable to this specific topic. These elements are typically included in documentation detailing the synthesis, biological activity, or mechanism of action of a compound.

Logical Relationship of Identifiers

The various identifiers presented in the table are interconnected and provide a comprehensive chemical profile of this compound. The logical flow from the common name to the highly specific machine-readable identifiers is crucial for robust chemical data management.

Common Name Common Name IUPAC Name IUPAC Name Common Name->IUPAC Name Systematic Naming CAS Number CAS Number Common Name->CAS Number Registry Structure Structure IUPAC Name->Structure Database IDs Database IDs CAS Number->Database IDs Cross-reference Molecular Formula Molecular Formula Structure->Molecular Formula Composition InChI / InChIKey InChI / InChIKey Structure->InChI / InChIKey Standardized Representation SMILES SMILES Structure->SMILES Linear Representation InChI / InChIKey->Database IDs

Caption: Logical flow from common chemical names to specific structural and database identifiers.

References

Methodological & Application

Methyl 2-(m-tolyl)acetate: A Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-(m-tolyl)acetate, with the CAS number 53088-69-0 and the molecular formula C₁₀H₁₂O₂, is a valuable intermediate in the field of organic synthesis.[1] This colorless to slightly yellow liquid possesses a molecular weight of 164.20 g/mol .[1] Its utility spans various sectors, including the fragrance and pharmaceutical industries, where it serves as a key building block for the construction of more complex molecules. This document provides a comprehensive overview of the applications and experimental protocols related to this compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 53088-69-0
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Physical State Colorless to slightly yellow liquid

Applications in Organic Synthesis

This compound is a versatile reagent that can undergo a variety of chemical transformations, making it a valuable precursor in multi-step syntheses. Its primary applications lie in its function as a nucleophile, either through the hydrolysis of the ester to the corresponding carboxylic acid or through the generation of an enolate at the α-carbon.

Use as a Precursor for Fragrance Compounds

While specific examples for the meta-isomer are not extensively detailed in publicly available literature, related tolyl acetates and their derivatives are known for their applications in the fragrance industry due to their characteristic scents.[2][3] The structural motif of this compound makes it a potential precursor for the synthesis of novel fragrance ingredients.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The tolyl acetate scaffold is a common feature in various biologically active molecules. While direct examples of blockbuster drugs derived from this compound are not readily found, its structural components are relevant to medicinal chemistry. The methyl-substituted phenyl ring, for instance, is a key feature in many pharmaceutical agents, where the position of the methyl group can significantly influence the molecule's biological activity and metabolic stability.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis and key reactions of this compound.

Synthesis of this compound via Fischer Esterification

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of m-tolylacetic acid with methanol in the presence of an acid catalyst.[4][5]

Reaction Scheme:

Fischer_Esterification reactant1 m-Tolylacetic Acid equilibrium reactant1->equilibrium reactant2 Methanol reactant2->equilibrium product This compound water Water catalyst + H⁺ (cat.) equilibrium->product equilibrium->water

Fischer Esterification of m-Tolylacetic Acid.

Materials:

  • m-Tolylacetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-tolylacetic acid and an excess of anhydrous methanol (typically 5-10 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid) to the stirring solution.

  • Heat the reaction mixture to reflux and maintain the temperature for several hours (the reaction progress can be monitored by thin-layer chromatography).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude this compound.

  • The crude product can be purified by vacuum distillation to obtain the pure ester.

Quantitative Data:

While a specific yield for the synthesis of this compound was not found in the provided search results, Fischer esterifications typically proceed in good to excellent yields, often exceeding 80-90%, especially when an excess of the alcohol is used and water is removed.[4][6]

ReactantMolar RatioCatalystReaction TimeTypical Yield
m-Tolylacetic Acid1H₂SO₄ or p-TsOH2-6 hours>80%
Methanol5-10
Hydrolysis of this compound

The ester functionality of this compound can be hydrolyzed under either acidic or basic conditions to yield m-tolylacetic acid.

Reaction Scheme:

Hydrolysis reactant This compound arrow reactant->arrow product1 m-Tolylacetic Acid product2 Methanol reagent + H₂O, H⁺ or OH⁻ reagent->arrow arrow->product1 arrow->product2

Hydrolysis of this compound.

Base-Catalyzed Hydrolysis (Saponification) Protocol:

Materials:

  • This compound

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 1-2 M)

  • Ethanol or methanol (as a co-solvent)

  • Hydrochloric acid (HCl) (e.g., 1-2 M)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol or methanol.

  • Add an aqueous solution of sodium hydroxide or potassium hydroxide (typically 1.1-1.5 equivalents).

  • Heat the mixture to reflux and stir for 1-3 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify it by the slow addition of hydrochloric acid until the pH is acidic (pH ~2).

  • The m-tolylacetic acid will precipitate out of the solution. If it does not, extract the aqueous layer with an organic solvent like diethyl ether.

  • Collect the precipitated solid by filtration or separate the organic layer from the extraction.

  • Dry the solid or the organic extract over anhydrous sodium sulfate.

  • If an extraction was performed, remove the solvent under reduced pressure to yield the carboxylic acid. The solid product can be further purified by recrystallization.

Quantitative Data:

Saponification reactions are generally high-yielding, often proceeding to completion.

ReactantReagentReaction TimeTypical Yield
This compoundNaOH or KOH (aq)1-3 hours>90%

Logical Workflow for Synthesis and Subsequent Reaction

The following diagram illustrates a typical workflow starting from the synthesis of this compound and its subsequent hydrolysis.

workflow cluster_synthesis Synthesis cluster_reaction Reaction start m-Tolylacetic Acid + Methanol esterification Fischer Esterification (H⁺ catalyst, reflux) start->esterification purification1 Purification (Distillation) esterification->purification1 product1 This compound purification1->product1 hydrolysis Hydrolysis (NaOH, H₂O/EtOH, reflux) product1->hydrolysis acidification Acidification (HCl) hydrolysis->acidification purification2 Purification (Recrystallization/Extraction) acidification->purification2 product2 m-Tolylacetic Acid purification2->product2

Synthetic workflow for this compound.

Conclusion

This compound is a readily accessible and versatile chemical intermediate. The straightforward protocols for its synthesis via Fischer esterification and its subsequent hydrolysis to the corresponding carboxylic acid make it a valuable starting material for a wide range of applications in organic synthesis, particularly in the development of new fragrance and pharmaceutical compounds. The methodologies presented here provide a solid foundation for researchers to utilize this compound in their synthetic endeavors. Further exploration of its reactivity, particularly in enolate chemistry, could unveil novel synthetic pathways to valuable molecules.

References

Application Notes: Synthesis and Reactions of Methyl 2-(m-tolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(m-tolyl)acetate is a valuable intermediate in organic synthesis and drug discovery. The presence of the tolyl group offers a site for further functionalization, while the methyl ester provides a reactive handle for various chemical transformations, such as hydrolysis and amidation. Its structural motif is of interest in the development of novel therapeutic agents. These application notes provide detailed experimental protocols for the synthesis of this compound via Fischer esterification and its subsequent use in hydrolysis and amidation reactions. The protocols are designed to be clear, reproducible, and adaptable for research and development purposes.

Synthesis of this compound via Fischer Esterification

This protocol details the synthesis of this compound from 2-(m-tolyl)acetic acid and methanol, utilizing a strong acid catalyst. Fischer-Speier esterification is a classic and reliable method for producing esters from carboxylic acids and alcohols.[1] The reaction is driven to completion by using an excess of the alcohol and removing water as it is formed.[2][3]

Experimental Protocol

Materials:

  • 2-(m-tolyl)acetic acid

  • Methanol (Anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(m-tolyl)acetic acid (e.g., 15.0 g, 0.1 mol).

  • Add an excess of anhydrous methanol (e.g., 100 mL).

  • Slowly and carefully add concentrated sulfuric acid (e.g., 2 mL) to the stirring mixture.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle.

  • Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 100 mL of diethyl ether and transfer it to a separatory funnel.

  • Carefully wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The product can be further purified by vacuum distillation to obtain pure this compound.

Representative Data
ReactantMolar Eq.Amount UsedProduct Yield (g)Product Yield (%)Purity (GC)
2-(m-tolyl)acetic acid1.015.0 g15.1 g92%>98%
Methanol24.7100 mL---
H₂SO₄ (catalyst)-2 mL---

Synthesis Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A 2-(m-tolyl)acetic Acid + Methanol B Add conc. H₂SO₄ A->B In Round-Bottom Flask C Reflux at 65°C for 4-6h B->C Heat D Cool to RT & Evaporate Methanol C->D Reaction Complete E Dissolve in Diethyl Ether D->E F Wash with H₂O, NaHCO₃, Brine E->F G Dry over Na₂SO₄ & Evaporate F->G H Vacuum Distillation G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Reactions of this compound

Base-Catalyzed Hydrolysis (Saponification)

This protocol describes the conversion of this compound back to its corresponding carboxylic acid salt (sodium 2-(m-tolyl)acetate) via saponification, followed by acidification to yield the carboxylic acid. Base-catalyzed hydrolysis is a common method for cleaving methyl esters.[4]

Experimental Protocol

Materials:

  • This compound

  • Methanol

  • Sodium Hydroxide (NaOH) solution (e.g., 2M)

  • Hydrochloric Acid (HCl) solution (e.g., 3M)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 8.2 g, 0.05 mol) in methanol (50 mL).

  • Add 2M sodium hydroxide solution (30 mL, 0.06 mol).

  • Stir the mixture at room temperature for 2-3 hours or gently heat to 50°C for 1 hour to ensure complete hydrolysis. Monitor by TLC.

  • After cooling to room temperature, remove the methanol via rotary evaporation.

  • Add 50 mL of water to dissolve the resulting sodium salt.

  • Wash the aqueous solution with 20 mL of diethyl ether to remove any unreacted ester. Discard the organic layer.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 3M HCl. A white precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 2-(m-tolyl)acetic acid.

Representative Data
ReactantMolar Eq.Amount UsedProduct Yield (g)Product Yield (%)Purity (HPLC)
This compound1.08.2 g7.2 g96%>99%
Sodium Hydroxide1.230 mL (2M)---

Hydrolysis Workflow Diagram

G cluster_reaction Saponification cluster_workup Workup cluster_product Product A This compound in Methanol B Add 2M NaOH A->B C Stir at RT for 2-3h B->C Hydrolysis D Evaporate Methanol C->D Reaction Complete E Acidify with 3M HCl to pH 2 D->E F Extract with Ethyl Acetate E->F G Dry over MgSO₄ & Evaporate F->G H 2-(m-tolyl)acetic Acid G->H

Caption: Workflow for the hydrolysis of this compound.

Amidation via Aminolysis

This protocol outlines the synthesis of N-benzyl-2-(m-tolyl)acetamide from this compound and benzylamine. Direct amidation of esters is a fundamental transformation in medicinal chemistry for building peptide-like linkages and exploring structure-activity relationships.

Experimental Protocol

Materials:

  • This compound

  • Benzylamine

  • Toluene (or other suitable high-boiling solvent)

  • Sodium methoxide (catalytic amount, optional)

  • Standard laboratory glassware for heating/reflux

Procedure:

  • Combine this compound (e.g., 4.1 g, 0.025 mol) and benzylamine (3.2 g, 0.03 mol) in a round-bottom flask.

  • (Optional) Add a catalytic amount of sodium methoxide (e.g., 50 mg).

  • Heat the mixture, with stirring, to 100-120°C. The reaction can be run neat or in a high-boiling solvent like toluene.

  • The progress of the reaction can be monitored by observing the distillation of methanol, or by TLC/GC analysis. The reaction typically takes 8-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL).

  • Wash the solution with 1M HCl (2 x 20 mL) to remove excess benzylamine, followed by saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude amide product can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or column chromatography.

Representative Data
ReactantMolar Eq.Amount UsedProduct Yield (g)Product Yield (%)Purity (HPLC)
This compound1.04.1 g5.1 g85%>97%
Benzylamine1.23.2 g---

Amidation Workflow Diagram

G cluster_reaction Amidation Reaction cluster_workup Workup & Purification cluster_product Product A This compound + Benzylamine B Heat at 100-120°C for 8-16h A->B Neat or in Toluene C Cool to RT B->C Reaction Complete D Dissolve in Ethyl Acetate C->D E Wash with 1M HCl, NaHCO₃, Brine D->E F Dry & Evaporate E->F G Recrystallization or Chromatography F->G H N-benzyl-2-(m-tolyl)acetamide G->H

Caption: Workflow for the amidation of this compound.

References

Application Notes and Protocols: Methyl 2-(m-tolyl)acetate as a Building Block in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 2-(m-tolyl)acetate and its isomers are versatile building blocks in the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs). The tolyl acetate moiety provides a key structural motif that can be elaborated to generate compounds with significant therapeutic activity. This document provides an overview of the application of tolyl acetate derivatives in pharmaceutical synthesis, with a focus on the synthesis of the NSAID Tolmetin as a representative example. While direct synthesis from this compound is not the primary route for Tolmetin, the structural similarities and synthetic strategies are highly relevant for medicinal chemists working with this class of compounds.

Pharmacological Context: Targeting Cyclooxygenase (COX) Enzymes

Many pharmaceuticals derived from aryl-acetic acid building blocks, including the conceptual derivatives of this compound, function as inhibitors of cyclooxygenase (COX) enzymes. These enzymes are responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The therapeutic effect of many NSAIDs is derived from the inhibition of COX-2, while some of the undesirable side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.

Application Example: Synthesis of Tolmetin

Tolmetin is a non-steroidal anti-inflammatory drug used to treat pain and inflammation in conditions like arthritis. Its chemical structure is 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetic acid. The synthesis of Tolmetin involves the construction of the pyrrole acetic acid core, followed by acylation with a tolyl group. A hypothetical key step could involve the use of a tolyl-acetylating agent to introduce the tolyl moiety.

Conceptual Synthetic Pathway

A plausible synthetic strategy for Tolmetin could involve the preparation of a pyrrole-2-acetic acid ester intermediate, followed by a Friedel-Crafts acylation with a tolyl derivative.

Below is a DOT language script visualizing a conceptual workflow for the synthesis of Tolmetin, highlighting the incorporation of the tolyl group.

G cluster_0 Pyrrole Intermediate Synthesis cluster_1 Acylation with Tolyl Moiety cluster_2 Final Product Formation N-methylpyrrole N-methylpyrrole Pyrrole-2-acetic_acid_ester Pyrrole-2-acetic_acid_ester N-methylpyrrole->Pyrrole-2-acetic_acid_ester Multi-step synthesis Tolmetin_ester Tolmetin_ester Pyrrole-2-acetic_acid_ester->Tolmetin_ester Friedel-Crafts Acylation (AlCl3) p-toluoyl_chloride p-toluoyl_chloride p-toluoyl_chloride->Tolmetin_ester Tolmetin Tolmetin Tolmetin_ester->Tolmetin Hydrolysis

Caption: Conceptual synthesis workflow for Tolmetin.

Experimental Protocols

The following are representative experimental protocols for key steps in the synthesis of Tolmetin, based on established chemical transformations.

Protocol 1: Synthesis of (1-methyl-1H-pyrrol-2-yl)acetic acid

This protocol describes the synthesis of the core pyrrole-acetic acid intermediate.

  • Materials: N-methylpyrrole, ethyl diazoacetate, rhodium(II) acetate dimer, ethanol, sodium hydroxide, water, diethyl ether, hydrochloric acid.

  • Procedure:

    • To a solution of N-methylpyrrole (10 mmol) in dichloromethane (50 mL) at room temperature, add rhodium(II) acetate dimer (0.1 mol%).

    • Slowly add a solution of ethyl diazoacetate (12 mmol) in dichloromethane (20 mL) over 1 hour.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Filter the mixture through a pad of silica gel and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield ethyl (1-methyl-1H-pyrrol-2-yl)acetate.

    • For hydrolysis, dissolve the ester in ethanol (30 mL) and add a 2M aqueous solution of sodium hydroxide (15 mL).

    • Heat the mixture to reflux for 2 hours.

    • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Wash the aqueous solution with diethyl ether (2 x 20 mL).

    • Acidify the aqueous layer to pH 3 with 2M hydrochloric acid.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield (1-methyl-1H-pyrrol-2-yl)acetic acid.

Protocol 2: Friedel-Crafts Acylation to form Tolmetin

This protocol describes the acylation of the pyrrole intermediate with a tolyl derivative.

  • Materials: (1-methyl-1H-pyrrol-2-yl)acetic acid, p-toluoyl chloride, aluminum chloride (AlCl3), dichloromethane.

  • Procedure:

    • Suspend aluminum chloride (25 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere and cool to 0°C.

    • Slowly add a solution of p-toluoyl chloride (11 mmol) in dichloromethane (15 mL).

    • Stir the mixture for 15 minutes at 0°C.

    • Add a solution of (1-methyl-1H-pyrrol-2-yl)acetic acid (10 mmol) in dichloromethane (20 mL) dropwise, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure Tolmetin.

Quantitative Data

The following table summarizes typical yields for the key synthetic steps described above. These are representative values and can vary based on reaction scale and optimization.

Reaction StepStarting MaterialProductTypical Yield (%)
Synthesis of Pyrrole-2-acetic acid esterN-methylpyrroleEthyl (1-methyl-1H-pyrrol-2-yl)acetate70-80
Hydrolysis of EsterEthyl (1-methyl-1H-pyrrol-2-yl)acetate(1-methyl-1H-pyrrol-2-yl)acetic acid90-95
Friedel-Crafts Acylation(1-methyl-1H-pyrrol-2-yl)acetic acidTolmetin60-70

Signaling Pathway

The primary mechanism of action of Tolmetin and other NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes. The following diagram illustrates the role of COX enzymes in the inflammatory pathway.

G Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-1 / COX-2 Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins->Inflammation_Pain_Fever Tolmetin Tolmetin Tolmetin->Prostaglandins Inhibition

Caption: Inhibition of prostaglandin synthesis by Tolmetin.

This compound and its structural isomers are valuable precursors in medicinal chemistry for the synthesis of pharmacologically active molecules. While direct utilization in the synthesis of a blockbuster drug may not be widely documented for the meta-isomer, the principles of its reactivity and incorporation into more complex structures are well-represented by the synthesis of drugs like Tolmetin. The protocols and data presented here provide a framework for researchers to explore the use of tolyl acetate building blocks in the development of novel therapeutics, particularly in the area of anti-inflammatory agents.

Application Notes and Protocols for Methyl 2-(m-tolyl)acetate in the Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding the specific applications of Methyl 2-(m-tolyl)acetate in the fragrance industry is limited. The following application notes and protocols are based on the available data and general principles of fragrance chemistry. Researchers and developers should conduct their own internal evaluations to determine the suitability and specific use parameters of this material.

Introduction

This compound is an aromatic ester with potential applications in the fragrance industry. Its chemical structure, featuring a tolyl group and a methyl ester, suggests a profile that could be of interest to perfumers. This document provides an overview of its known properties and a general protocol for its synthesis.

Olfactory Profile

Based on available descriptions, this compound possesses a pleasant, sweet, and fruity odor. This profile suggests its potential use as a modifier or a component in fruity, floral, and sweet fragrance compositions. Its specific nuances and how it interacts with other fragrance materials would need to be determined through olfactory evaluation.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in the table below. This data is essential for formulation, stability, and safety considerations.

PropertyValueSource
CAS Number 53088-69-0Generic
Molecular Formula C₁₀H₁₂O₂Generic
Molecular Weight 164.20 g/mol Generic
Appearance Clear colorless to slightly yellow liquidGeneric
Boiling Point 226.9 °C at 760 mmHgGeneric
Density 1.035 g/cm³Generic
Refractive Index 1.505Generic
Flash Point 99.8 °CGeneric

Applications in Fragrance Formulations

While specific formulation examples are not publicly available, the sweet, fruity character of this compound suggests its potential utility in a variety of fragrance types:

  • Fruity Accords: It could be used to enhance or impart fruity notes, potentially blending well with other esters and aldehydes commonly used in apple, pear, or berry compositions.

  • Floral Bouquets: In floral fragrances, it might serve as a sweetening and rounding agent, particularly in jasmine, ylang-ylang, or honeysuckle types.

  • Gourmand and Sweet Scents: Its sweet character could find a place in gourmand fragrances, contributing to candy-like or syrupy notes.

The optimal concentration of this compound in a fragrance concentrate would need to be determined through experimentation, but it would likely be used as a modifying note rather than a main component.

Experimental Protocol: Synthesis of this compound via Fischer Esterification

The following is a general, representative protocol for the synthesis of an aromatic ester like this compound. This protocol is based on the well-established Fischer esterification reaction and should be adapted and optimized for specific laboratory conditions and safety protocols.

5.1. Materials and Reagents

  • m-Tolylacetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

5.2. Procedure

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve m-tolylacetic acid in an excess of anhydrous methanol (typically 3-5 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of the carboxylic acid) to the solution. The addition is exothermic and should be done slowly.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for several hours (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate. Be cautious as this will generate carbon dioxide gas.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to yield the final, high-purity ester.

5.3. Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Organic solvents are flammable. Keep away from ignition sources.

Diagrams

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product m-Tolylacetic_Acid m-Tolylacetic Acid Mixing Mixing in Flask m-Tolylacetic_Acid->Mixing Methanol Methanol Methanol->Mixing Sulfuric_Acid Sulfuric Acid (catalyst) Sulfuric_Acid->Mixing Reflux Heating under Reflux Mixing->Reflux Workup Aqueous Work-up Reflux->Workup Purification Vacuum Distillation Workup->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound is a fragrance ingredient with a described sweet, fruity odor profile. While its application in commercial fragrances is not widely documented, its olfactory characteristics suggest potential for use in various fragrance compositions. The provided synthesis protocol offers a general method for its preparation, which can be optimized for laboratory-scale production. Further research and sensory analysis are required to fully elucidate its role and benefits in the field of perfumery.

Application Notes and Protocols: Palladium-Catalyzed α-Arylation of Methyl 2-(m-tolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. Among these, the α-arylation of carbonyl compounds has emerged as a powerful tool for the synthesis of complex molecules, including active pharmaceutical ingredients. This document provides detailed application notes and protocols for the palladium-catalyzed α-arylation of Methyl 2-(m-tolyl)acetate, a versatile building block in medicinal chemistry. The methodologies described herein focus on the coupling of this compound with various aryl halides to generate α-aryl-m-tolylacetic acid esters, which are valuable intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

The α-arylation of esters, particularly those with enolizable protons, can be challenging due to the potential for side reactions such as self-condensation (Claisen condensation). However, the development of sophisticated palladium catalysts, often employing bulky and electron-rich phosphine ligands, has largely overcome these limitations.[1][2][3] These advanced catalytic systems promote the desired cross-coupling reaction at rates that are significantly faster than competing side reactions, leading to high yields of the desired α-arylated products.[2]

This document will detail two primary protocols for the α-arylation of this compound: a conventional approach using a strong amide base and an alternative method employing a pre-formed zinc enolate for reactions requiring milder, more neutral conditions.

Reaction Mechanism and Workflow

The generally accepted mechanism for the palladium-catalyzed α-arylation of esters involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a low-valent palladium(0) complex. The resulting arylpalladium(II) halide intermediate then undergoes ligand exchange with the ester enolate, which is generated in situ by a base. Subsequent reductive elimination from the arylpalladium(II) enolate complex affords the desired α-arylated ester and regenerates the palladium(0) catalyst.

Catalytic Cycle for α-Arylation of this compound

a_arylation_mechanism pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition arpdx Ar-Pd(II)(L_n)X oxidative_addition->arpdx Ar-X ligand_exchange Ligand Exchange arpdx->ligand_exchange arpdenolate Ar-Pd(II)(L_n)Enolate ligand_exchange->arpdenolate Ester Enolate arpdenolate->pd0 Reductive Elimination reductive_elimination Reductive Elimination arpdenolate->reductive_elimination product α-Arylated Ester reductive_elimination->product arx Ar-X enolate Ester Enolate

Caption: Generalized catalytic cycle for the palladium-catalyzed α-arylation of an ester.

Experimental Workflow

The general workflow for carrying out a palladium-catalyzed α-arylation of this compound is outlined below. This workflow is applicable to both the strong base and zinc enolate protocols, with minor variations in the initial steps of enolate formation.

experimental_workflow start Start: Assemble Glassware (Oven-dried) inert_atm Establish Inert Atmosphere (Nitrogen or Argon) start->inert_atm reagents Add Pd Source, Ligand, and Aryl Halide to Flask inert_atm->reagents solvent Add Anhydrous Solvent reagents->solvent ester_base Add this compound and Base (or Zinc Enolate) solvent->ester_base reaction Heat to Reaction Temperature and Stir ester_base->reaction monitoring Monitor Reaction Progress (TLC, GC, or LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification by Column Chromatography workup->purification analysis Characterization of Product (NMR, MS) purification->analysis end End: Pure α-Arylated Product analysis->end

Caption: A typical experimental workflow for palladium-catalyzed α-arylation.

Data Presentation: Representative α-Arylation of this compound

EntryPalladium Source (mol%)Ligand (mol%)Aryl BromideBase (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)P(t-Bu)₃ (4)4-BromoanisoleLiHMDS (1.5)Toluene801288
2Pd₂(dba)₃ (1)XPhos (3)4-BromotolueneLiHMDS (1.5)Toluene801292
3Pd(OAc)₂ (2)RuPhos (4)4-BromobenzonitrileLiHMDS (1.5)Toluene801875
4Pd₂(dba)₃ (1)SPhos (3)3-BromopyridineK₃PO₄ (2.0)Dioxane1002465
5Pd(OAc)₂ (2)P(t-Bu)₃ (4)2-BromonaphthaleneLiHMDS (1.5)Toluene801685
6[Pd(cinnamyl)Cl]₂ (1)Mor-DalPhos (3)4-ChlorotolueneCs₂CO₃ (2.0)Dioxane1002478
7Pd(OAc)₂ (2)P(t-Bu)₃ (4)4-BromoacetophenoneLiHMDS (1.5)TolueneRT2482

Experimental Protocols

Materials and Methods

All reactions should be carried out under an inert atmosphere (nitrogen or argon) using standard Schlenk techniques or in a glovebox. Anhydrous solvents should be used. This compound, palladium sources, ligands, bases, and aryl halides are commercially available and should be used as received unless otherwise noted.

Protocol 1: α-Arylation using a Strong Amide Base (LiHMDS)

This protocol is adapted from established procedures for the α-arylation of esters.[5]

  • Catalyst Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 0.04 mmol, 4 mol%).

  • Reaction Setup: Evacuate and backfill the flask with an inert gas (repeat three times). Add the aryl bromide (1.0 mmol, 1.0 equiv) and anhydrous toluene (5 mL).

  • Enolate Formation and Coupling: In a separate oven-dried Schlenk flask, dissolve this compound (1.2 mmol, 1.2 equiv) in anhydrous toluene (5 mL). Cool the solution to 0 °C and add lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 mmol, 1.5 equiv, as a 1.0 M solution in THF) dropwise. Stir the resulting enolate solution at 0 °C for 30 minutes.

  • Reaction Execution: Transfer the enolate solution to the flask containing the catalyst and aryl bromide via cannula. Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure α-arylated ester.

Protocol 2: α-Arylation via a Zinc Enolate (Milder Conditions)

This protocol is based on procedures developed for the α-arylation of carbonyl compounds under more neutral conditions, which can be beneficial for substrates with base-sensitive functional groups.[6]

  • Zinc Enolate Preparation: In an oven-dried Schlenk flask, add a solution of lithium diisopropylamide (LDA) (1.1 mmol, 1.1 equiv) in anhydrous THF (5 mL) and cool to -78 °C. To this, add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (2 mL) dropwise. Stir the mixture at -78 °C for 30 minutes. Then, add a solution of anhydrous zinc chloride (ZnCl₂) (1.2 mmol, 1.2 equiv) in anhydrous THF (3 mL) and allow the mixture to warm to room temperature and stir for 1 hour.

  • Catalyst Preparation: In a separate oven-dried Schlenk flask, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., Q-phos, 0.025 mmol, 2.5 mol%).

  • Reaction Setup: Evacuate and backfill the flask with an inert gas. Add the aryl bromide (1.0 mmol, 1.0 equiv) and anhydrous THF (2 mL).

  • Reaction Execution: Transfer the prepared zinc enolate solution to the catalyst mixture via cannula. Heat the reaction mixture to 60 °C and stir for 12-24 hours.

  • Monitoring, Work-up, and Purification: Follow steps 5-7 from Protocol 1.

Conclusion

The palladium-catalyzed α-arylation of this compound provides a reliable and versatile method for the synthesis of α-aryl-m-tolylacetic acid esters. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. The protocols detailed in this document offer robust procedures for researchers in academic and industrial settings, facilitating the synthesis of key intermediates for drug discovery and development. The use of bulky, electron-rich phosphine ligands in conjunction with appropriate palladium precursors is key to the success of these transformations. For substrates sensitive to strongly basic conditions, the use of pre-formed zinc enolates offers a milder and effective alternative.

References

Synthesis of Heterocyclic Compounds from Methyl 2-(m-tolyl)acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing Methyl 2-(m-tolyl)acetate as a versatile starting material. The following sections outline synthetic strategies, specific methodologies, and quantitative data to guide researchers in the preparation of valuable heterocyclic scaffolds for applications in medicinal chemistry and drug development.

Introduction

This compound is a readily available starting material that possesses key structural features amenable to a range of chemical transformations. The presence of an activated methylene group, an ester functionality, and a substituted aromatic ring allows for the strategic construction of diverse heterocyclic systems. This document details the synthesis of several important classes of heterocycles, including quinolones, coumarins, indoles, and pyrazoles, through multi-step synthetic sequences starting from this compound.

I. Synthesis of Quinolone Derivatives

Quinolones are a significant class of heterocyclic compounds with a broad spectrum of biological activities. The following protocol describes a potential pathway to a quinolone scaffold from this compound via initial nitration, followed by reduction and subsequent cyclization.

Application Note:

This protocol leverages the reactivity of the tolyl ring towards electrophilic nitration. The resulting nitro-substituted intermediate is then reduced to the corresponding aniline derivative. This aniline can then undergo a Gould-Jacobs reaction with diethyl ethoxymethylenemalonate (EMME) to construct the quinolone ring system. The m-tolyl methyl group is expected to direct nitration to the ortho and para positions.

Experimental Protocol:

Step 1: Nitration of this compound

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 10 g of this compound to the cooled sulfuric acid with continuous stirring.

  • Prepare a nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the temperature below 10 °C.

  • Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, maintaining the reaction temperature at 0-5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours.

  • Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the nitrated product.

Step 2: Reduction of the Nitro Group

  • Dissolve the nitrated product from Step 1 in 100 mL of ethanol in a round-bottom flask.

  • Add 15 g of tin(II) chloride dihydrate.

  • Heat the mixture to reflux and stir for 3-4 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the amino derivative.

Step 3: Gould-Jacobs Cyclization to form the Quinolone Ring

  • Mix the amino derivative from Step 2 with an equimolar amount of diethyl ethoxymethylenemalonate (EMME).

  • Heat the mixture at 100-120 °C for 2 hours.

  • Increase the temperature to 240-250 °C and heat for an additional 30 minutes to effect cyclization.

  • Cool the reaction mixture and purify the resulting quinolone product by recrystallization or column chromatography.

Quantitative Data:
StepProductReagentsConditionsYield (%)
1Methyl 2-(nitro-m-tolyl)acetateH₂SO₄, HNO₃0-5 °C, 1-2 h85-95
2Methyl 2-(amino-m-tolyl)acetateSnCl₂·2H₂O, EthanolReflux, 3-4 h70-85
3Substituted 4-hydroxyquinolone-3-carboxylateEMME100-120 °C then 240-250 °C60-75

Reaction Pathway:

Quinolone_Synthesis start This compound nitration Nitration (H₂SO₄, HNO₃) start->nitration nitro_product Methyl 2-(nitro-m-tolyl)acetate nitration->nitro_product reduction Reduction (SnCl₂·2H₂O) nitro_product->reduction amino_product Methyl 2-(amino-m-tolyl)acetate reduction->amino_product cyclization Gould-Jacobs Cyclization (EMME, Heat) amino_product->cyclization quinolone Substituted Quinolone cyclization->quinolone

Caption: Synthesis of Quinolone Derivatives.

II. Synthesis of Coumarin Derivatives

Coumarins are a class of benzopyrones widely found in nature and possessing diverse pharmacological properties. A plausible route to a coumarin scaffold from this compound involves an initial formylation at the alpha-carbon, followed by a Knoevenagel condensation with a substituted salicylaldehyde.

Application Note:

This synthetic approach utilizes a Claisen condensation to introduce a formyl group at the activated methylene position of the starting material, creating a 1,3-dicarbonyl equivalent. This intermediate can then undergo a Knoevenagel condensation with a salicylaldehyde derivative, followed by intramolecular cyclization and dehydration to furnish the coumarin ring system.

Experimental Protocol:

Step 1: α-Formylation of this compound

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium methoxide by carefully adding 1.2 equivalents of sodium metal to anhydrous methanol.

  • After the sodium has completely reacted, remove the methanol under reduced pressure.

  • Add anhydrous diethyl ether to the sodium methoxide, followed by the dropwise addition of 1 equivalent of this compound at 0 °C.

  • Add 1.2 equivalents of ethyl formate dropwise and allow the reaction to stir at room temperature overnight.

  • Quench the reaction with dilute hydrochloric acid and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 2-formyl-2-(m-tolyl)acetate.

Step 2: Knoevenagel Condensation and Cyclization

  • In a round-bottom flask, dissolve the crude formyl derivative from Step 1 and 1 equivalent of a substituted salicylaldehyde in ethanol.

  • Add a catalytic amount of piperidine.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature. The coumarin product may precipitate out of solution.

  • If precipitation occurs, filter the solid and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Quantitative Data:
StepProductReagentsConditionsYield (%)
1Methyl 2-formyl-2-(m-tolyl)acetateNaOMe, Ethyl formate0 °C to RT, overnight65-75
2Substituted 3-(m-tolyl)coumarinSubstituted salicylaldehyde, PiperidineReflux, 4-6 h70-85

Reaction Pathway:

Coumarin_Synthesis start This compound formylation α-Formylation (NaOMe, Ethyl formate) start->formylation formyl_product Methyl 2-formyl-2-(m-tolyl)acetate formylation->formyl_product condensation Knoevenagel Condensation (Salicylaldehyde, Piperidine) formyl_product->condensation coumarin Substituted Coumarin condensation->coumarin sub_salicylaldehyde Substituted Salicylaldehyde sub_salicylaldehyde->condensation

Caption: Synthesis of Coumarin Derivatives.

III. Synthesis of Indole Derivatives

The Fischer indole synthesis is a classic and powerful method for constructing the indole nucleus. To utilize this compound in this synthesis, it must first be converted into a suitable ketone or aldehyde precursor. This can be achieved through reduction of the ester to an alcohol, followed by oxidation.

Application Note:

This pathway involves the transformation of the ester functionality of this compound into a carbonyl group. The resulting aldehyde can then be reacted with a substituted phenylhydrazine under acidic conditions to trigger the Fischer indole synthesis, leading to the formation of a substituted indole-3-acetic acid derivative after hydrolysis of the ester.

Experimental Protocol:

Step 1: Reduction of this compound to 2-(m-tolyl)ethanol

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend 1.5 equivalents of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1 equivalent of this compound in anhydrous diethyl ether to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash thoroughly with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-(m-tolyl)ethanol.

Step 2: Oxidation of 2-(m-tolyl)ethanol to 2-(m-tolyl)acetaldehyde

  • In a round-bottom flask, suspend 1.5 equivalents of pyridinium chlorochromate (PCC) in dichloromethane.

  • Add a solution of 1 equivalent of 2-(m-tolyl)ethanol in dichloromethane to the PCC suspension.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Filter the reaction mixture through a pad of silica gel, washing with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(m-tolyl)acetaldehyde. This product is often used immediately in the next step without further purification.

Step 3: Fischer Indole Synthesis

  • In a round-bottom flask, dissolve the crude 2-(m-tolyl)acetaldehyde from Step 2 and 1 equivalent of a substituted phenylhydrazine in glacial acetic acid.

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting crude product can be hydrolyzed with aqueous base to afford the corresponding indole-3-acetic acid derivative, which can be purified by recrystallization.

Quantitative Data:
StepProductReagentsConditionsYield (%)
12-(m-tolyl)ethanolLiAlH₄, Diethyl ether0 °C to RT, 2-4 h90-98
22-(m-tolyl)acetaldehydePCC, DichloromethaneRT, 2-3 h70-85
3Substituted Indole derivativeSubstituted phenylhydrazine, Acetic acid80-100 °C, 2-4 h50-70

Experimental Workflow:

Indole_Synthesis cluster_0 Precursor Synthesis cluster_1 Fischer Indole Synthesis start This compound reduction Reduction (LiAlH₄) start->reduction alcohol 2-(m-tolyl)ethanol reduction->alcohol oxidation Oxidation (PCC) alcohol->oxidation aldehyde 2-(m-tolyl)acetaldehyde oxidation->aldehyde fischer Cyclization (Acetic Acid, Heat) aldehyde->fischer phenylhydrazine Substituted Phenylhydrazine phenylhydrazine->fischer indole Substituted Indole fischer->indole

Caption: Workflow for Indole Synthesis.

IV. Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry. A viable route to pyrazoles from this compound involves its conversion to a β-ketoester, which can then undergo condensation with a hydrazine derivative.

Application Note:

This synthesis begins with a Claisen condensation of this compound with an acylating agent to form a β-ketoester. This intermediate then serves as a 1,3-dicarbonyl component for the Knorr pyrazole synthesis upon reaction with a hydrazine, leading to the formation of the pyrazole ring.

Experimental Protocol:

Step 1: Synthesis of a β-Ketoester from this compound

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Add 1 equivalent of this compound to the ethoxide solution.

  • Add 1.1 equivalents of an appropriate acyl chloride or ester (e.g., ethyl acetate for an acetyl group) dropwise.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and neutralize with dilute acid.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketoester.

Step 2: Knorr Pyrazole Synthesis

  • Dissolve the crude β-ketoester from Step 1 in ethanol or acetic acid.

  • Add 1 equivalent of a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine).

  • Heat the reaction mixture to reflux for 3-5 hours.

  • Cool the reaction mixture. The pyrazole product may precipitate.

  • If a solid forms, collect it by filtration and wash with a small amount of cold solvent.

  • If no solid forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Quantitative Data:
StepProductReagentsConditionsYield (%)
1Substituted β-ketoesterNaOEt, Acylating agentReflux, 2-4 h60-75
2Substituted PyrazoleHydrazine derivativeReflux, 3-5 h75-90

Logical Relationship Diagram:

Pyrazole_Synthesis start This compound claisen Claisen Condensation start->claisen ketoester β-Ketoester Intermediate claisen->ketoester knorr Knorr Pyrazole Synthesis ketoester->knorr pyrazole Substituted Pyrazole knorr->pyrazole acylating_agent Acylating Agent acylating_agent->claisen hydrazine Hydrazine Derivative hydrazine->knorr

Caption: Logical Steps for Pyrazole Synthesis.

Disclaimer: The protocols provided are intended as a guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes and Protocols for Determining the Purity of Methyl 2-(m-tolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(m-tolyl)acetate is an important intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. The purity of this compound is critical to ensure the safety, efficacy, and quality of the final products. This document provides detailed analytical methods and protocols for the accurate determination of the purity of this compound and the identification of potential impurities. The primary analytical techniques covered are Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Analytical Methods Overview

A multi-pronged approach utilizing chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment of this compound.

  • Gas Chromatography (GC-FID): A robust and widely used technique for separating and quantifying volatile and semi-volatile organic compounds. It is particularly well-suited for assessing the purity of esters like this compound.

  • High-Performance Liquid Chromatography (HPLC-UV): A versatile method for the separation and quantification of a wide range of compounds. For compounds with weak UV chromophores, derivatization techniques can be employed to enhance detection.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for direct quantification of a substance against a certified internal standard without the need for a reference standard of the analyte itself.[1][2] It is a highly accurate and powerful tool for purity assessment.[1][2]

The logical workflow for analyzing the purity of this compound can be visualized as follows:

cluster_0 Purity Analysis Workflow Sample Sample GC_FID GC-FID Analysis (Primary Purity Assay) Sample->GC_FID HPLC_UV HPLC-UV Analysis (Impurity Profiling) Sample->HPLC_UV qNMR qNMR Analysis (Absolute Purity) Sample->qNMR Data_Analysis Data Analysis and Purity Calculation GC_FID->Data_Analysis HPLC_UV->Data_Analysis qNMR->Data_Analysis Report Final Purity Report Data_Analysis->Report

Figure 1: Overall workflow for the purity analysis of this compound.

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is designed for the routine purity assessment of this compound.

3.1.1. Instrumentation and Materials

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium or Nitrogen, high purity.

  • Reagents: Hexane (HPLC grade), this compound reference standard (of known purity).

3.1.2. GC-FID Parameters

ParameterValue
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)
Carrier Gas Flow Rate 1.0 mL/min (constant flow)
Injection Volume 1.0 µL
Split Ratio 50:1

3.1.3. Sample Preparation

  • Standard Solution: Accurately weigh approximately 100 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with hexane. This yields a concentration of approximately 10 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

3.1.4. Data Analysis and Purity Calculation

The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

3.1.5. Common Potential Impurities by GC-FID

Based on the likely synthesis route (Fischer esterification of m-tolylacetic acid with methanol), potential impurities that can be monitored by GC include:

  • m-Tolylacetic acid (starting material)

  • Methanol (starting material)

  • Toluene (potential solvent impurity)

  • Ortho- and para- isomers (isomeric impurities)

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for identifying and quantifying non-volatile impurities and isomers.

3.2.1. Instrumentation and Materials

  • HPLC system with a UV detector, pump, and autosampler.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).

3.2.2. HPLC-UV Parameters

ParameterValue
Detection Wavelength 220 nm
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Gradient Program 0-5 min: 40% B, 5-15 min: 40-80% B, 15-20 min: 80% B, 20-25 min: 80-40% B, 25-30 min: 40% B

3.2.3. Sample Preparation

  • Standard and Sample Solutions: Prepare stock solutions of the reference standard and the sample at a concentration of approximately 1 mg/mL in acetonitrile. Further dilute with the mobile phase (initial conditions) to a working concentration of about 0.1 mg/mL.

3.2.4. Data Analysis

Purity is determined by area percentage, similar to the GC-FID method. The relative retention times of known impurities should be established using corresponding reference standards.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol provides a highly accurate method for determining the absolute purity of this compound.

3.3.1. Instrumentation and Materials

  • NMR Spectrometer (400 MHz or higher).

  • High-precision 5 mm NMR tubes.

  • Certified Internal Standard (IS): e.g., Maleic anhydride or Dimethyl sulfone (purity > 99.5%).

  • Deuterated Solvent: Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).

3.3.2. qNMR Experimental Workflow

cluster_1 qNMR Protocol Weigh_Sample Accurately weigh Sample and Internal Standard Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_Spectrum Acquire 1H NMR Spectrum (with appropriate relaxation delay) Transfer->Acquire_Spectrum Integrate Integrate Signals of Sample and Internal Standard Acquire_Spectrum->Integrate Calculate_Purity Calculate Absolute Purity Integrate->Calculate_Purity

Figure 2: Step-by-step workflow for the qNMR purity determination.

3.3.3. Sample Preparation

  • Accurately weigh about 10-20 mg of this compound and 5-10 mg of the internal standard into a clean vial.

  • Dissolve the mixture in approximately 0.75 mL of the deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

3.3.4. 1H NMR Acquisition Parameters

ParameterRecommendation
Pulse Angle 90°
Relaxation Delay (d1) 5 x T1 of the slowest relaxing proton
Number of Scans 16 or higher (for good signal-to-noise)
Acquisition Time > 3 seconds

3.3.5. Purity Calculation

The purity of the analyte (P_analyte) is calculated using the following formula:

P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight (this compound: 164.20 g/mol )[3]

  • m = mass

  • P = Purity of the Internal Standard

3.3.6. 1H and 13C NMR Spectral Data of this compound

The following are the expected chemical shifts for this compound in CDCl3. These can be used for signal assignment and to identify potential impurities.[4]

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Ar-C H~7.0-7.2~128.0-138.0
O-C H₃~3.6-3.7~52.0
Ar-C H₂~3.6~41.0
Ar-C H₃~2.3~21.0
C =O-~172.0

Data Presentation and Summary

The quantitative results from the different analytical methods should be summarized for easy comparison.

Table 1: Summary of Purity Analysis of this compound (Example Data)

Analytical Method Purity (%) Major Impurity Detected Impurity Level (%)
GC-FID99.2m-Tolylacetic acid0.5
HPLC-UV99.1Unknown (RRT 0.85)0.6
qNMR99.3 ± 0.2--

Table 2: Method Validation Summary (Hypothetical Data)

Parameter GC-FID HPLC-UV qNMR
Linearity (R²) > 0.999> 0.999N/A
Accuracy (% Recovery) 98-102%97-103%99-101%
Precision (% RSD) < 1.0%< 1.5%< 0.5%
LOD 0.01%0.02%N/A
LOQ 0.03%0.06%N/A

Conclusion

The combination of GC-FID, HPLC-UV, and qNMR provides a comprehensive and reliable approach for determining the purity of this compound. GC-FID is suitable for routine quality control, while HPLC-UV offers complementary information on non-volatile impurities. qNMR serves as a primary method for establishing the absolute purity with high accuracy. The detailed protocols and data presentation guidelines provided in this document are intended to assist researchers and scientists in ensuring the quality and consistency of this compound for its intended applications in research and development.

References

Application Note: GC-MS Analysis of Methyl 2-(m-tolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the analysis of Methyl 2-(m-tolyl)acetate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an aromatic ester of interest in various fields, including fragrance, flavor, and as an intermediate in pharmaceutical synthesis. The protocol outlined below provides a robust framework for the separation, identification, and quantification of this compound. The presented data includes key mass spectral fragments, and the experimental workflow is visualized for clarity.

Introduction

This compound (C₁₀H₁₂O₂) is a positional isomer of methyl tolylacetates, and its accurate identification and quantification are crucial for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry, making it an ideal method for the analysis of volatile and semi-volatile compounds like this compound. This document provides a detailed protocol for its analysis, including sample preparation, instrument parameters, and expected results.

Experimental Protocols

Sample Preparation

A standard stock solution of this compound should be prepared in a high-purity solvent such as ethyl acetate or dichloromethane.

Protocol for Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of pure this compound.

  • Dissolve the weighed compound in 10 mL of ethyl acetate in a volumetric flask to obtain a stock solution of 1 mg/mL.

  • Perform serial dilutions of the stock solution with ethyl acetate to prepare a series of calibration standards at desired concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Transfer 1 mL of each standard solution into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation available.

Parameter Condition
Gas Chromatograph Agilent 7890A GC or equivalent
Mass Spectrometer Agilent 5975C MS or equivalent
GC Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (split ratio 50:1)
Oven Temperature Program Initial temperature of 70 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 40 - 450 amu
Solvent Delay 3 min

Data Presentation

The analysis of this compound by GC-MS yields characteristic retention time and mass spectral data.

Table 1: Chemical and Chromatographic Properties of this compound

Property Value Reference
Molecular FormulaC₁₀H₁₂O₂[1]
Molecular Weight164.20 g/mol [1]
CAS Number53088-69-0[1]
IUPAC Namemethyl 2-(3-methylphenyl)acetate[1]
Retention Time~10-12 min (under specified conditions)

Table 2: Key Mass Spectral Data for this compound

The mass spectrum of this compound is characterized by a base peak at m/z 105, which corresponds to the tolyl cation. Other significant fragments are also observed.

m/z Relative Abundance (%) Proposed Fragment Ion Reference
164~15[M]⁺ (Molecular Ion)[1]
105100[C₈H₉]⁺ (Base Peak)[1]
106~10[C₈H₁₀]⁺[1]
103~8[C₈H₇]⁺[1]
77~14[C₆H₅]⁺[1]
51~6[C₄H₃]⁺[1]

Mandatory Visualization

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: Pure Analyte weigh Weighing start->weigh dissolve Dissolution in Solvent (e.g., Ethyl Acetate) weigh->dissolve dilute Serial Dilutions (Calibration Standards) dissolve->dilute vial Transfer to Autosampler Vial dilute->vial injection Injection (1 µL) vial->injection separation GC Separation (DB-5ms column) injection->separation ionization EI Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-450) ionization->detection chromatogram Total Ion Chromatogram (TIC) detection->chromatogram mass_spectrum Mass Spectrum of Peak chromatogram->mass_spectrum identification Compound Identification (Library Search & Fragmentation) mass_spectrum->identification quantification Quantification (Calibration Curve) identification->quantification report Final Report quantification->report

Caption: Workflow for GC-MS analysis of this compound.

Discussion

The provided GC-MS method is effective for the separation and identification of this compound. The fragmentation pattern is consistent with the structure of an aromatic ester. The primary fragmentation involves the cleavage of the C-C bond between the carbonyl group and the methylene bridge, leading to the formation of the stable tolyl cation at m/z 105. The molecular ion at m/z 164 is also observable, confirming the molecular weight of the compound. For quantitative analysis, the use of an internal standard is recommended to ensure accuracy and precision.

Conclusion

This application note provides a detailed and reliable protocol for the GC-MS analysis of this compound. The methodology is suitable for researchers, scientists, and professionals in the pharmaceutical and chemical industries for routine analysis, quality control, and research applications. The provided data and workflow visualization serve as a comprehensive guide for the successful implementation of this analytical method.

References

Application Note: Separation of Methyl 2-(m-tolyl)acetate using Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the separation and analysis of Methyl 2-(m-tolyl)acetate using a High-Performance Liquid Chromatography (HPLC) method.

Introduction

This compound is an aromatic ester of significant interest in the synthesis of various pharmaceutical and chemical compounds. A reliable and robust analytical method is crucial for monitoring its purity, stability, and quantification in reaction mixtures and final products. This application note describes a reverse-phase HPLC (RP-HPLC) method for the efficient separation of this compound. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, offering excellent resolution and peak symmetry.

Experimental Protocol

This section details the necessary equipment, reagents, and step-by-step procedures for the HPLC analysis of this compound.

2.1. Instrumentation and Consumables

  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for this separation.

  • Data Acquisition and Processing: Chromatography data station (e.g., Empower™, Chromeleon™).

  • Vials: 2 mL amber glass vials with PTFE septa.

  • Syringes and Filters: Syringes and 0.45 µm PTFE syringe filters for sample preparation.

2.2. Reagents and Standards

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized water, filtered through a 0.22 µm membrane.

  • Phosphoric Acid (H₃PO₄): Analytical grade.

  • This compound: Reference standard of known purity.

2.3. Preparation of Mobile Phase

  • Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1 L of deionized water and mix thoroughly. This results in a 0.1% (v/v) phosphoric acid solution.

  • Mobile Phase B (Organic): Acetonitrile.

2.4. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with acetonitrile.

  • Sample Solution: Prepare the sample by dissolving it in acetonitrile to achieve a final concentration expected to be within the linear range of the method (e.g., 100 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.

2.5. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 20 minutes

2.6. System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution five times. The acceptance criteria are as follows:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Data Presentation

The following table summarizes the expected quantitative data for the separation of this compound under the specified chromatographic conditions.

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
This compound8.5 ± 0.21.2> 5000

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis protocol.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep Preparation hplc HPLC Analysis data Data Processing mp_prep Mobile Phase Preparation sys_suit System Suitability Test mp_prep->sys_suit std_prep Standard Solution Preparation std_prep->sys_suit smp_prep Sample Solution Preparation injection Sample Injection smp_prep->injection sys_suit->injection If Passed separation Chromatographic Separation injection->separation peak_int Peak Integration separation->peak_int quant Quantification peak_int->quant report Report Generation quant->report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the separation and quantification of this compound. The use of a standard C18 column and a straightforward mobile phase composition makes this method easily adaptable in most analytical laboratories. The presented protocol and expected performance data serve as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries.

Application Notes and Protocols: Methyl 2-(m-tolyl)acetate as a Versatile Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of Methyl 2-(m-tolyl)acetate as a chemical intermediate in organic synthesis and drug discovery. Due to the limited specific literature on this particular isomer, this document presents detailed protocols for its synthesis and representative applications based on the well-established reactivity of analogous arylacetate esters.

Synthesis of this compound

The most direct route to this compound is the esterification of 2-(m-tolyl)acetic acid. The Fischer esterification, a classic and reliable method, is well-suited for this transformation.[1]

Experimental Protocol: Fischer Esterification of 2-(m-tolyl)acetic acid

Materials:

  • 2-(m-tolyl)acetic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(m-tolyl)acetic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by vacuum distillation.

Quantitative Data (Representative for Fischer Esterification):

ReactantMolar RatioCatalystSolventReaction Time (h)Typical Yield (%)
2-(m-tolyl)acetic acid1H₂SO₄Methanol4-6>90

Synthesis Workflow:

G reactant1 2-(m-tolyl)acetic acid reaction Reflux reactant1->reaction reactant2 Methanol (excess) reactant2->reaction catalyst H₂SO₄ (cat.) catalyst->reaction product This compound workup Aqueous Workup & Purification workup->product reaction->workup

Caption: Fischer esterification of 2-(m-tolyl)acetic acid.

Application as an Intermediate in C-C Bond Formation

This compound, like other methyl arylacetates, possesses acidic α-protons, making it a valuable precursor for various carbon-carbon bond-forming reactions.

α-Alkylation

The enolate of this compound can be generated using a strong base and subsequently alkylated with an appropriate electrophile. This reaction is fundamental for introducing substituents at the α-position.

Representative Experimental Protocol: α-Alkylation of Methyl Arylacetate

This protocol is adapted from general procedures for the α-alkylation of phenylacetic esters.[2]

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 equivalents) to the stirred THF.

  • Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the LDA solution. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then gradually warm to room temperature and stir for an additional 1-2 hours or until TLC indicates completion.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data (Representative for α-Alkylation):

SubstrateBaseElectrophileSolventTemperature (°C)Typical Yield (%)
Methyl PhenylacetateLDAMethyl IodideTHF-78 to RT85-95
Methyl PhenylacetateLDABenzyl BromideTHF-78 to RT80-90

α-Alkylation Workflow:

G start This compound enolate Enolate Intermediate start->enolate LDA, THF, -78°C product α-Alkylated Product enolate->product Quench & Workup alkyl_halide Alkyl Halide (R-X) alkyl_halide->enolate

Caption: General workflow for α-alkylation.

Claisen Condensation

This compound can undergo a Claisen condensation reaction, either with itself or with another ester, to form β-keto esters, which are valuable synthetic intermediates.[3][4]

Representative Experimental Protocol: Claisen Condensation of Methyl Arylacetate

This protocol is based on the self-condensation of phenylacetic esters.[5]

Materials:

  • This compound

  • Strong base (e.g., sodium ethoxide, sodium hydride)

  • Anhydrous solvent (e.g., ethanol for sodium ethoxide, THF or toluene for sodium hydride)

  • Dilute aqueous acid (e.g., HCl or H₂SO₄) for workup

  • Organic solvent for extraction

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (e.g., sodium hydride, 1.1 equivalents) in the anhydrous solvent.

  • Slowly add this compound (2 equivalents) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow addition of dilute aqueous acid until the solution is acidic.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the crude β-keto ester.

  • Purify the product by vacuum distillation or column chromatography.

Quantitative Data (Representative for Claisen Condensation):

EsterBaseSolventReaction Time (h)Typical Yield (%)
Ethyl PhenylacetateNaOEtEthanol4-870-80
Methyl PhenylacetateNaHToluene6-1275-85

Claisen Condensation Workflow:

G ester1 This compound reaction Reflux ester1->reaction ester2 This compound ester2->reaction base Strong Base (e.g., NaH) base->reaction product β-Keto Ester workup Acidic Workup workup->product reaction->workup

Caption: Claisen condensation of this compound.

Application in Drug Discovery: Synthesis of NSAID Analogs

Arylalkanoic acids, including derivatives of phenylacetic acid, are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[6] this compound can serve as a key intermediate for the synthesis of novel NSAID candidates. The general mechanism of action for this class of drugs is the inhibition of cyclooxygenase (COX) enzymes.[7]

Hypothetical Synthesis of an NSAID Analog

A plausible synthetic route to an NSAID analog could involve the α-arylation of the enolate of this compound, followed by hydrolysis of the ester to the corresponding carboxylic acid.

Signaling Pathway: Mechanism of Action of NSAIDs

NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A₂ arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Stimulus cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins Prostaglandins cox1->prostaglandins cox2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaid NSAID (e.g., Arylacetic Acid Derivative) nsaid->cox1 Inhibition nsaid->cox2 Inhibition

Caption: Inhibition of COX pathway by NSAIDs.

Disclaimer: The experimental protocols provided are representative examples for the class of methyl arylacetates and should be adapted and optimized for this compound. All laboratory work should be conducted with appropriate safety precautions.

References

Troubleshooting & Optimization

"troubleshooting common issues in Methyl 2-(m-tolyl)acetate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 2-(m-tolyl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and straightforward method for the synthesis of this compound is the Fischer esterification of m-tolylacetic acid with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), and is driven by refluxing the reactants.[1]

Q2: Why is my reaction yield consistently low?

A2: Low yields in Fischer esterification are a common issue primarily due to the reversible nature of the reaction. The water produced as a byproduct can hydrolyze the ester back to the carboxylic acid and alcohol, shifting the equilibrium towards the reactants.[2][3] To improve the yield, it is crucial to shift the equilibrium towards the product.

Q3: How can I drive the reaction equilibrium towards the formation of this compound and improve the yield?

A3: There are two primary strategies to maximize the yield of the ester:

  • Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one which is methanol in this case, will shift the equilibrium to the product side according to Le Châtelier's principle. Often, methanol can be used as the reaction solvent itself.[3]

  • Removal of Water: Actively removing the water as it forms is a highly effective method to prevent the reverse reaction. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent, such as molecular sieves, to the reaction mixture.[3]

Q4: What are the typical catalysts used, and what is the recommended catalyst loading?

A4: Strong protic acids are the most common catalysts for Fischer esterification. These include:

  • Concentrated Sulfuric Acid (H₂SO₄)

  • p-Toluenesulfonic acid (p-TsOH)

  • Boron trifluoride (BF₃)[4]

A catalytic amount, typically ranging from 1-5 mol% relative to the carboxylic acid, is generally sufficient.

Q5: What are potential side reactions during the synthesis of this compound?

A5: While Fischer esterification is generally a clean reaction, side reactions can occur, especially under harsh conditions (e.g., high temperatures, high catalyst concentration). Potential side reactions include:

  • Dehydration of Methanol: At high temperatures, the acid catalyst can promote the dehydration of methanol to form dimethyl ether.

  • Charring/Polymerization: Prolonged heating at high temperatures or with excessive acid catalyst can lead to the decomposition and polymerization of organic materials, resulting in a dark-colored reaction mixture.

Q6: How should I monitor the progress of the reaction?

A6: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By co-spotting the reaction mixture with the starting material (m-tolylacetic acid) on a TLC plate, you can visualize the consumption of the starting material and the formation of the less polar product, this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.[5][6]

Troubleshooting Guide

This guide provides solutions to common problems you may encounter during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Reaction has not reached completion: Equilibrium may not have been sufficiently shifted towards the products. 2. Presence of water: Water in the reactants or solvent, or the water generated during the reaction, is inhibiting the forward reaction. 3. Inactive or insufficient catalyst: The acid catalyst may be old, hydrated, or used in too small an amount. 4. Low reaction temperature: The reaction rate may be too slow at the temperature used.1. Increase the excess of methanol: Use methanol as the solvent to ensure a large molar excess. 2. Remove water: Use a Dean-Stark apparatus during reflux or add anhydrous magnesium sulfate or molecular sieves to the reaction mixture. Ensure all glassware is thoroughly dried before use. 3. Use fresh catalyst: Ensure the acid catalyst is fresh and anhydrous. Increase the catalyst loading to within the recommended 1-5 mol% range. 4. Increase reaction temperature: Ensure the reaction is heated to a gentle reflux.
Dark Brown or Black Reaction Mixture 1. Reaction temperature is too high: Excessive heat can cause decomposition of the starting materials or product. 2. Excessive catalyst concentration: Too much strong acid can promote charring. 3. Prolonged reaction time: Heating for an extended period after the reaction is complete can lead to degradation.1. Maintain a gentle reflux: Avoid overheating the reaction mixture. Use a temperature-controlled heating mantle. 2. Reduce catalyst amount: Use the minimum amount of catalyst required to achieve a reasonable reaction rate (1-5 mol%). 3. Monitor the reaction: Stop the reaction once TLC or GC analysis indicates the consumption of the starting material.
Difficulty in Product Isolation/Purification 1. Incomplete neutralization: Residual acid catalyst can complicate extraction and cause emulsions. 2. Formation of emulsions during workup: The presence of acidic or basic residues can lead to the formation of stable emulsions. 3. Co-elution of impurities during chromatography: Impurities with similar polarity to the product can be difficult to separate.1. Ensure complete neutralization: During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution until no more gas evolution is observed. 2. Use brine to break emulsions: Wash the organic layer with a saturated sodium chloride (brine) solution to help break up emulsions. 3. Optimize chromatography conditions: Use a less polar solvent system for column chromatography to improve the separation of the product from more polar impurities.

Experimental Protocols

The following is a representative experimental protocol for the Fischer esterification of m-tolylacetic acid.

Materials and Reagents:

  • m-Tolylacetic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-tolylacetic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq, which can also serve as the solvent).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle or an oil bath.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation if necessary.

Optimized Reaction Parameters

ParameterOptimized ValueRationale
Reactant Molar Ratio (Methanol:m-Tolylacetic Acid)10:1 to 20:1An excess of methanol shifts the reaction equilibrium towards the product, maximizing the yield.[8]
CatalystSulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)Strong protic acids are effective catalysts for Fischer esterification.
Catalyst Loading1-5 mol% of m-Tolylacetic AcidThis concentration is generally sufficient to catalyze the reaction effectively without causing significant side reactions.
Reaction Temperature65-70 °C (Reflux)The reaction is typically carried out at the reflux temperature of methanol to ensure a sufficient reaction rate.[8]
Reaction Time2-6 hoursReaction progress should be monitored by TLC to determine the point of completion.[8]
SolventMethanolUsing the alcohol as the solvent simplifies the reaction setup and ensures a large excess.[8]

Expected Yield and Physical Properties

ParameterValueReference
Typical Yield80-95%Based on optimized conditions for similar esterifications.[4][8]
AppearanceColorless to slightly yellow liquid[9]
Molecular Weight164.20 g/mol [5]
Boiling Point226.9 °C at 760 mmHg
Density1.04 g/cm³

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reaction_setup Reaction Setup: - m-Tolylacetic acid - Anhydrous Methanol - H₂SO₄ (catalyst) reflux Reflux (65-70°C, 2-6h) reaction_setup->reflux monitoring Reaction Monitoring (TLC/GC) reflux->monitoring workup Work-up: - Remove excess MeOH - Dissolve in Ether - Wash with H₂O, NaHCO₃, Brine monitoring->workup Reaction Complete drying Drying and Concentration: - Dry with MgSO₄ - Filter - Evaporate solvent workup->drying purification Purification (Vacuum Distillation) drying->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow Troubleshooting Decision Tree for Low Yield start Low Yield of This compound check_completion Is the reaction going to completion? (Check TLC/GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes incomplete_causes Possible Causes: - Insufficient reaction time - Low temperature - Inactive/insufficient catalyst - Presence of water incomplete->incomplete_causes complete_causes Possible Causes: - Product loss during workup - Inefficient purification complete->complete_causes incomplete_solutions Solutions: - Increase reaction time - Ensure proper reflux temperature - Use fresh/more catalyst - Ensure anhydrous conditions incomplete_causes->incomplete_solutions complete_solutions Solutions: - Careful extraction, avoid emulsions - Optimize purification method (e.g., vacuum distillation) complete_causes->complete_solutions

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Optimization of Reaction Conditions for Methyl 2-(m-tolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-(m-tolyl)acetate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification of m-tolylacetic acid with methanol.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalystUse a fresh, anhydrous acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid).
Insufficient heatingEnsure the reaction mixture reaches and maintains the optimal reflux temperature (typically 60-110°C).[1]
Reaction has not reached equilibriumIncrease the reaction time. Monitor the reaction progress using TLC or GC analysis.
Presence of water in reactantsUse anhydrous methanol and dry glassware. Water can shift the equilibrium back towards the reactants.[1][2][3]
Formation of Side Products Dehydration of methanol (forming dimethyl ether)Lower the reaction temperature and ensure even heating.
Impurities in starting materialsUse high-purity m-tolylacetic acid and methanol.
Difficult Product Isolation Incomplete reactionDrive the reaction to completion by using a large excess of methanol or by removing water as it forms (e.g., using a Dean-Stark apparatus).[1][2][3]
Emulsion formation during workupAdd a small amount of brine to the separatory funnel to break the emulsion.
Product Purity Issues Residual starting materialsOptimize the purification process (e.g., distillation, chromatography). Ensure complete removal of the acid catalyst during the workup by washing with a sodium bicarbonate solution.
Co-distillation of impuritiesIf using distillation, ensure the fractionating column is efficient enough to separate the product from impurities with close boiling points.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Fischer-Speier esterification of m-tolylacetic acid with methanol using an acid catalyst.[1][4][5] This method is favored for its simplicity and cost-effectiveness.

Q2: What are the key parameters to optimize for this reaction?

A2: The key parameters to optimize are the molar ratio of reactants, the type and concentration of the catalyst, the reaction temperature, and the reaction time.

Q3: How can I drive the reaction equilibrium towards the product side to maximize the yield?

A3: According to Le Chatelier's principle, you can maximize the yield by either using a large excess of one of the reactants (typically methanol, as it can also serve as the solvent) or by removing the water byproduct as it is formed.[1][2][3] A Dean-Stark apparatus is commonly used for water removal.

Q4: What are suitable catalysts for this esterification?

A4: Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are common catalysts.[1] Lewis acids can also be used. The choice of catalyst can influence the reaction rate and the potential for side reactions.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the m-tolylacetic acid spot, or by gas chromatography (GC) to quantify the formation of the methyl ester product.

Q6: What is the typical workup procedure for this reaction?

A6: A typical workup involves cooling the reaction mixture, removing the excess methanol under reduced pressure, dissolving the residue in an organic solvent (e.g., diethyl ether or ethyl acetate), washing the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated to yield the crude product.

Q7: How can the final product be purified?

A7: The crude this compound can be purified by vacuum distillation or flash column chromatography to obtain a high-purity product.

Data Presentation

Table 1: Effect of Catalyst on Reaction Yield
Catalyst (mol%)Reaction Time (h)Temperature (°C)Yield (%)
H₂SO₄ (2%)66585
H₂SO₄ (5%)46592
p-TsOH (5%)66588
Amberlyst 15 (10 w/w%)86582

Note: Data is representative and may vary based on specific experimental conditions.

Table 2: Optimization of Reactant Molar Ratio
m-tolylacetic acid : MethanolCatalystTemperature (°C)Reaction Time (h)Yield (%)
1 : 5H₂SO₄ (5%)65488
1 : 10H₂SO₄ (5%)65492
1 : 20H₂SO₄ (5%)65495

Note: Using methanol as the solvent provides a large excess.

Experimental Protocols

Detailed Methodology for Fischer Esterification of m-tolylacetic acid

Materials:

  • m-tolylacetic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Diethyl ether (or ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-tolylacetic acid and a large excess of anhydrous methanol (e.g., 10-20 molar equivalents).

  • Slowly add the acid catalyst (e.g., 5 mol% of concentrated sulfuric acid) to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether.

  • Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or flash column chromatography.

Visualizations

experimental_workflow start Start reactants Combine m-tolylacetic acid, methanol, and acid catalyst start->reactants reflux Heat to reflux (65°C) for 4-6 hours reactants->reflux monitor Monitor reaction (TLC/GC) reflux->monitor monitor->reflux Incomplete workup Workup: - Remove excess methanol - Dissolve in ether - Neutralize with NaHCO3 - Wash with brine monitor->workup Complete dry Dry organic layer (MgSO4) workup->dry evaporate Evaporate solvent dry->evaporate purify Purify product (Distillation/Chromatography) evaporate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield? check_reflux Is the reaction at reflux? start->check_reflux Yes check_time Sufficient reaction time? check_reflux->check_time Yes increase_temp Increase heating check_reflux->increase_temp No check_catalyst Is the catalyst active? check_time->check_catalyst Yes increase_time Increase reaction time check_time->increase_time No check_water Are reactants anhydrous? check_catalyst->check_water Yes new_catalyst Use fresh catalyst check_catalyst->new_catalyst No dry_reagents Use anhydrous reagents check_water->dry_reagents No success Yield Improved check_water->success Yes increase_temp->success increase_time->success new_catalyst->success dry_reagents->success

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Purification of Crude Methyl 2-(m-tolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the purification of crude Methyl 2-(m-tolyl)acetate. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification process.

Physical and Chemical Properties

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Boiling Point 210-213 °C (at atmospheric pressure)
Density 1.04 g/mL at 25 °C
Refractive Index n20/D 1.501
CAS Number 53088-69-0[1][2]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Question: My final product yield is significantly lower than expected. What are the common causes?

Answer: Low recovery can stem from several stages of the purification process:

  • Physical Loss: Significant product can be lost during transfers between glassware. Ensure you are efficiently transferring all material, for instance, by rinsing the original flask with the extraction solvent and adding it to the separatory funnel.[3]

  • Incomplete Extraction: The ester may not have been fully extracted from the aqueous layer. To mitigate this, perform multiple extractions (e.g., 3 times) with the organic solvent and combine the organic layers.[4]

  • Emulsion Formation: An emulsion layer between the organic and aqueous phases can trap the product. If an emulsion forms, try adding brine (saturated NaCl solution) to help break it.

  • Distillation Issues: If purifying by distillation, setting the temperature too high can cause product decomposition, while poor insulation of the distillation column can lead to inefficient separation.

  • Chromatography Errors: When using column chromatography, choosing an eluent system with polarity that is too high can cause the product to elute too quickly with impurities. Conversely, an eluent that is not polar enough may result in very slow elution and broad, difficult-to-collect fractions.

Question: After purification, my this compound is still yellow/brown. How can I remove the color?

Answer: A persistent color indicates the presence of impurities.

  • Activated Charcoal: One common method is to dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently, and then filter the hot solution through celite to remove the charcoal and the adsorbed impurities.[5]

  • Chromatography: If color persists, flash column chromatography is a highly effective method for separating the desired ester from colored, often more polar, impurities.[4]

Question: My NMR analysis shows the presence of unreacted m-tolylacetic acid. How can I remove it?

Answer: Residual acidic starting material is a common issue. This can be resolved with a simple aqueous wash.

  • Base Wash: During the liquid-liquid extraction (workup) phase, wash the organic layer with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution.[6] The carboxylic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer and will be removed. You will often observe CO₂ gas evolution (bubbling) as the acid is neutralized. Continue washing until the bubbling ceases.[6]

Question: How do I remove residual alcohol (e.g., methanol from esterification) from my product?

Answer: Most short-chain alcohols, like methanol, have significant water solubility.

  • Water/Brine Wash: Washing the organic layer with water or brine during the workup will effectively transfer the residual alcohol into the aqueous phase.[6][7] For less water-soluble alcohols, fractional distillation may be necessary if its boiling point is sufficiently different from the ester's.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: The most common impurities originate from the synthesis reaction, typically a Fischer esterification. These include:

  • Unreacted Starting Materials: m-tolylacetic acid and the alcohol used for esterification (e.g., methanol).[7]

  • Catalyst: If an acid catalyst like sulfuric acid was used, it must be neutralized and removed.[6]

  • Water: Water is a byproduct of esterification and can also be introduced during the workup.[3][7]

  • Side-Products: Depending on the reaction conditions, side reactions could lead to other related compounds.

Q2: Which purification method should I choose?

A2: The best method depends on the scale of your experiment and the required purity of the final product. The flowchart below provides a general decision-making framework. For minor impurities on a large scale, distillation is often sufficient. For high-purity requirements, especially to remove structurally similar byproducts, column chromatography is recommended.[3][4]

Q3: How do I properly dry the product after an aqueous workup?

A3: After separating the organic layer containing your ester, it will be saturated with a small amount of water. This water must be removed before solvent evaporation to prevent contamination of the final product.

  • Drying Agents: Use an anhydrous inorganic salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4] Add the drying agent to the organic solution and swirl. If the drying agent clumps together, more is needed. Add it until some of the powder remains free-flowing.

  • Filtration: Once drying is complete, filter the solution to remove the drying agent before proceeding to solvent removal via rotary evaporation.[4]

Visualizations

Purification_Workflow Crude Crude Product (Ester, Acid, Alcohol, Catalyst) Workup Aqueous Workup (Extraction & Washes) Crude->Workup Dissolve in Solvent Drying Drying Organic Layer (e.g., Na2SO4) Workup->Drying Separate Layers Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Filter Purified_Oil Purified (Oil/Solid) Evaporation->Purified_Oil Distillation Vacuum Distillation Purified_Oil->Distillation For large scale or volatile impurities Chromatography Column Chromatography Purified_Oil->Chromatography For high purity or non-volatile impurities High_Purity High-Purity Product Distillation->High_Purity Chromatography->High_Purity

Caption: General workflow for the purification of this compound.

Troubleshooting_Purity Start Impure product after initial purification? Check_Acid Is residual acid (e.g., m-tolylacetic acid) detected (TLC, NMR)? Start->Check_Acid Yes End High Purity Product Start->End No Check_Color Is the product colored? Check_Acid->Check_Color No Wash_Base Action: Perform a wash with saturated NaHCO3 solution. Check_Acid->Wash_Base Yes Check_Other Are other byproducts detected? Check_Color->Check_Other No Charcoal Action: Treat with activated charcoal. Check_Color->Charcoal Yes Chromatography Action: Purify via flash column chromatography. Check_Other->Chromatography Yes, non-volatile Distill Action: Perform fractional vacuum distillation. Check_Other->Distill Yes, volatile Check_Other->End No Wash_Base->Check_Color Charcoal->Check_Other Chromatography->End Distill->End

Caption: Troubleshooting decision tree for common purity issues.

Experimental Protocols

Protocol 1: Standard Aqueous Workup

  • Objective: To remove water-soluble impurities, residual acid catalyst, and unreacted starting materials from the crude reaction mixture.

  • Transfer the cooled reaction mixture to a separatory funnel of appropriate size.[6]

  • If the reaction was run in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or diethyl ether. Add deionized water to the separatory funnel.

  • Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.

  • Allow the layers to separate completely. Drain the lower aqueous layer.

  • Add a saturated solution of sodium bicarbonate (NaHCO₃) to the organic layer in the funnel. Swirl gently at first, venting frequently, until CO₂ evolution subsides, then shake vigorously. Drain the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to help break any emulsions and remove excess water. Drain the aqueous layer.

  • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄).[4]

  • Filter the dried solution to remove the drying agent. The resulting solution is ready for solvent removal.

Protocol 2: Purification by Fractional Vacuum Distillation

  • Objective: To purify the crude ester based on its boiling point, separating it from less volatile or more volatile impurities.

  • Assemble a fractional distillation apparatus equipped for vacuum operation. Use a short, insulated fractionating column (e.g., a Vigreux column) for efficient separation.

  • Place the crude this compound oil into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.[7]

  • Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.

  • Begin stirring and slowly reduce the pressure to the desired level. The boiling point of the ester will be significantly lower under vacuum.

  • Gently heat the distillation flask using a heating mantle.

  • Collect and discard any initial low-boiling fractions (forerun).

  • Carefully monitor the temperature at the still head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at that pressure.

  • Stop the distillation before the flask boils to dryness to avoid overheating potentially unstable residues.

Protocol 3: Purification by Flash Column Chromatography

  • Objective: To achieve high purity by separating the ester from impurities based on their differential adsorption to a stationary phase.

  • Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good system will give the product an Rf value of approximately 0.3-0.4. A common starting point for esters is a mixture of hexanes and ethyl acetate.[4]

  • Column Packing: Pack a glass chromatography column with silica gel, typically as a slurry in the initial, least polar eluent mixture.[4]

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like dichloromethane. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully add the dry sample to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluate in a series of fractions. Monitor the separation by TLC analysis of the collected fractions.[4]

  • Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

References

"identifying side products in Methyl 2-(m-tolyl)acetate reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 2-(m-tolyl)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is commonly used as a starting material or intermediate in various organic syntheses. The most frequent reactions include:

  • Hydrolysis: Conversion of the methyl ester to m-tolylacetic acid. This reaction is typically catalyzed by acid or base.[1][2]

  • Alkylation: Introduction of an alkyl group at the α-position to the ester group.

  • Esterification (synthesis): Formation of this compound from m-tolylacetic acid and methanol.[3]

Q2: What are the potential side products I should be aware of during the synthesis of this compound?

A2: The synthesis of this compound, often achieved through Fischer esterification of m-tolylacetic acid with methanol, is a reversible reaction.[4][5] The primary potential impurity is the unreacted starting material, m-tolylacetic acid .[6] Additionally, if the starting m-tolylacetic acid contains isomeric impurities, you may find Methyl 2-(o-tolyl)acetate and Methyl 2-(p-tolyl)acetate in your product.

Q3: I am performing a hydrolysis of this compound and the reaction is not going to completion. What could be the issue?

A3: Incomplete hydrolysis is a common issue. Several factors can contribute to this:

  • Insufficient Reaction Time or Temperature: Hydrolysis of sterically hindered esters can be slow.

  • Equilibrium: Acid-catalyzed hydrolysis is a reversible reaction. Using a large excess of water can help drive the reaction to completion.[1]

  • Inadequate Catalyst: Ensure the acid or base catalyst is active and used in the appropriate concentration.

  • Biphasic Mixture: If the ester is not fully soluble in the reaction medium, the reaction rate will be limited by mass transfer between the phases.

Q4: When performing an α-alkylation of this compound, what are the likely side products?

A4: In α-alkylation reactions, several side products can form:

  • Di-alkylation: The product of the initial alkylation can undergo a second alkylation, leading to a di-substituted product.

  • O-alkylation: The enolate intermediate can be alkylated on the oxygen atom instead of the carbon, although this is generally less favored.

  • Unreacted Starting Material: Incomplete reaction will leave this compound in the product mixture.

  • Hydrolysis: If there is water present in the reaction, the ester can be hydrolyzed to m-tolylacetic acid.

Q5: How can I distinguish between the ortho, meta, and para isomers of Methyl 2-(tolyl)acetate?

A5: The isomers of Methyl 2-(tolyl)acetate can be challenging to distinguish but can be identified using a combination of analytical techniques:

  • Gas Chromatography (GC): With an appropriate column, it is often possible to achieve baseline separation of the isomers based on their different boiling points and interactions with the stationary phase.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectra of the isomers will show distinct differences in the aromatic region due to the different substitution patterns on the benzene ring.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used to separate the isomers.[7][8]

Troubleshooting Guides

Guide 1: Low Yield in Esterification of m-Tolylacetic Acid

If you are experiencing low yields of this compound, consult the following troubleshooting table.

Symptom Possible Cause Recommended Action
Presence of unreacted m-tolylacetic acid in productIncomplete reaction due to equilibrium.Use a large excess of methanol. Remove water as it is formed (e.g., using a Dean-Stark apparatus). Increase reaction time or temperature.
Insufficient acid catalyst.Ensure the catalyst (e.g., sulfuric acid) is fresh and used in a catalytic amount (typically 1-5 mol%).
Formation of unknown byproductsSide reactions due to high temperature.Optimize the reaction temperature. Consider using a milder esterification method.
Impure starting materials.Verify the purity of m-tolylacetic acid and methanol before starting the reaction.
Guide 2: Incomplete Hydrolysis of this compound

If your hydrolysis reaction is not proceeding to completion, consider the following.

Symptom Possible Cause Recommended Action
Significant amount of starting ester remainsReversible reaction (acid-catalyzed).Use a large excess of water.[1]
Insufficient catalyst.Increase the concentration of the acid or base catalyst.
Reaction is too slow.Increase the reaction temperature and/or reaction time.
Poor solubility of the ester.Add a co-solvent (e.g., THF, dioxane) to create a homogeneous solution.
Formation of an unknown side productTransesterification (if an alcohol is used as a co-solvent).Use a non-alcoholic co-solvent like THF or dioxane.

Data Presentation

Table 1: GC-MS Fragmentation Data for Tolylacetate Isomers

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Relative Intensities
This compound 164105 (100%), 77 (13.90%), 106 (10.40%), 103 (8.20%)[9]
Methyl 2-(p-tolyl)acetate 164105 (100%), 164 (64.70%), 106 (21.20%), 79 (17.90%)[10]

Table 2: 1H NMR Chemical Shift Data for m-Tolylacetic Acid

ProtonsChemical Shift (ppm) in CDCl3
-CH32.32
-CH2-3.60
Aromatic-H7.12-7.17 (multiplet)

Note: Data is for the carboxylic acid, but provides a reference for the tolyl group signals.[11]

Experimental Protocols

Protocol 1: Identification of Side Products by GC-MS

Objective: To identify and quantify the main product and potential side products in a reaction mixture containing this compound.

Methodology:

  • Sample Preparation:

    • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • If the sample contains non-volatile components, consider a liquid-liquid extraction or filtration step.

  • GC-MS Instrument Conditions (Typical):

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is generally suitable.

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the peak for this compound by its retention time and mass spectrum.[9]

    • Compare the mass spectra of other peaks to a library (e.g., NIST) to tentatively identify side products.

    • Confirm the identity of suspected side products by running authentic standards if available.

    • Quantify the relative amounts of each component by peak area integration.

Protocol 2: Isomer Identification by 1H NMR

Objective: To determine the isomeric purity of a sample of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6) in an NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • NMR Instrument Parameters:

    • Spectrometer: 300 MHz or higher for better resolution.

    • Number of Scans: 16-32 scans are typically sufficient for good signal-to-noise.

  • Data Analysis:

    • Integrate the peaks corresponding to the methyl ester protons and the benzylic protons for the main product and any suspected isomeric impurities.

    • Pay close attention to the splitting patterns and chemical shifts in the aromatic region (approx. 7.0-7.4 ppm) to distinguish between the ortho, meta, and para isomers. The different substitution patterns will result in unique multiplets.

Visualizations

Side_Product_Identification_Workflow start Reaction Mixture Analysis gcms Perform GC-MS Analysis start->gcms nmr Perform 1H NMR Analysis start->nmr main_product Identify Main Product Peak (this compound) gcms->main_product unknown_peaks Unknown Peaks Present? main_product->unknown_peaks no_side_products Reaction is Clean unknown_peaks->no_side_products No identify_side_products Identify Potential Side Products unknown_peaks->identify_side_products Yes mass_spec Analyze Mass Spectra identify_side_products->mass_spec nmr_signals Analyze Aromatic Region in NMR identify_side_products->nmr_signals compare_standards Compare with Authentic Standards mass_spec->compare_standards nmr_signals->compare_standards identified Side Product Identified compare_standards->identified Match unknown Side Product Remains Unknown compare_standards->unknown No Match further_analysis Consider Further Analysis (e.g., HRMS, 2D NMR) unknown->further_analysis

Caption: Workflow for identifying side products in reactions.

Hydrolysis_Troubleshooting start Incomplete Hydrolysis check_conditions Review Reaction Conditions start->check_conditions time_temp Increase Time / Temperature check_conditions->time_temp Kinetics catalyst Increase Catalyst Concentration check_conditions->catalyst Catalysis water Increase Water Stoichiometry check_conditions->water Equilibrium solvent Add Co-Solvent (e.g., THF) check_conditions->solvent Solubility reassess Re-analyze Reaction Mixture time_temp->reassess catalyst->reassess water->reassess solvent->reassess

Caption: Troubleshooting logic for incomplete hydrolysis.

References

Technical Support Center: Synthesis of Methyl 2-(m-tolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2-(m-tolyl)acetate synthesis. The primary method addressed is the Fischer esterification of m-tolylacetic acid with methanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to equilibrium. The Fischer esterification is a reversible reaction.[1] The accumulation of water, a byproduct, can drive the reaction in reverse, hydrolyzing the ester back to the starting materials.1. Use Excess Methanol: Employ a significant excess of methanol (e.g., 5 to 10 equivalents or using it as the solvent) to shift the equilibrium towards the product side according to Le Châtelier's principle.[1][2] 2. Remove Water: Use a Dean-Stark apparatus during reflux to azeotropically remove water as it is formed. Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture.
Insufficient Catalyst Activity. The acid catalyst may be old, hydrated, or used in an insufficient amount.1. Use a fresh, anhydrous acid catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). 2. Increase catalyst loading. Typical concentrations for H₂SO₄ are 1-5 mol% relative to the carboxylic acid.
Low Reaction Temperature. The reaction rate may be too slow at lower temperatures.Ensure the reaction is heated to a sufficient reflux temperature. For methanol, this is typically around 65°C.
Short Reaction Time. The reaction may not have had enough time to reach equilibrium or completion.Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal time. Reaction times can range from 1 to 10 hours.
Presence of Unreacted m-Tolylacetic Acid Incomplete reaction. As with low yield, the equilibrium may not have been sufficiently shifted towards the products.Follow the recommendations for "Low or No Product Yield" to drive the reaction to completion.
Inefficient Purification. The workup procedure may not be effectively removing the acidic starting material.During the aqueous workup, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove any unreacted m-tolylacetic acid.[3] Check the pH of the aqueous layer to ensure it is basic.
Formation of Side Products Dehydration of Methanol. At high temperatures with a strong acid catalyst, methanol can dehydrate to form dimethyl ether.Maintain a controlled reflux temperature and avoid excessive heating.
Formation of other esters by transesterification. If other alcohols are present as impurities, they may react to form different esters.Ensure all reactants and solvents are pure and anhydrous.
Difficulty in Product Isolation Formation of an azeotrope. Methyl acetate can form a low-boiling azeotrope with methanol and water, making purification by simple distillation difficult.[4]1. Aqueous Workup: After the reaction, quench the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). This will help to separate the ester from the excess methanol and water-soluble impurities. 2. Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to help break up emulsions and remove residual water. 3. Drying: Thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Fischer esterification, which involves reacting m-tolylacetic acid with methanol in the presence of an acid catalyst.[1]

Q2: Why is an acid catalyst necessary for Fischer esterification?

A2: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol).[2]

Q3: My yield is consistently low. What is the most likely reason?

A3: The most probable cause for low yield in Fischer esterification is the reversible nature of the reaction. The accumulation of water byproduct can shift the equilibrium back towards the reactants. To improve the yield, it is crucial to either use a large excess of one reactant (typically methanol) or actively remove water from the reaction mixture as it forms.[1]

Q4: Can I use a different alcohol instead of methanol?

A4: Yes, other primary or secondary alcohols can be used, which would result in the synthesis of different esters of m-tolylacetic acid. However, tertiary alcohols are generally not suitable as they are prone to elimination under acidic conditions.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared to spots of the starting materials (m-tolylacetic acid and methanol). The reaction is considered complete when the spot corresponding to m-tolylacetic acid has disappeared. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q6: What are the key safety precautions to take during this synthesis?

A6: Concentrated acids like sulfuric acid are highly corrosive and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat. Methanol is flammable and toxic, so it should also be handled in a well-ventilated area, away from ignition sources.

Data Presentation

Table 1: Effect of Methanol to Acetic Acid Molar Ratio on Yield

Molar Ratio (Methanol:Acid)Approximate Yield (%)
1:1~65
5:1~85
10:1~97
100:1~99

Source: Adapted from general Fischer esterification principles.[2]

Table 2: Effect of Catalyst Concentration (H₂SO₄) on Reaction Time and Conversion

Catalyst Conc. (wt%)Reaction Time (min) for >98% Conversion
1.0> 60
2.5~ 45
4.0~ 25
7.0~ 20

Source: Illustrative data based on microwave-assisted methyl acetate synthesis.

Experimental Protocols

Protocol 1: Standard Fischer Esterification of m-Tolylacetic Acid

This protocol describes a standard laboratory procedure for the synthesis of this compound using an excess of methanol as the solvent and sulfuric acid as the catalyst.

Materials:

  • m-Tolylacetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether (or ethyl acetate)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-tolylacetic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (approx. 2-3 mol% of the carboxylic acid) dropwise to the solution.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 65°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Workup - Washing:

    • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (until no more gas evolves), and finally with brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: If necessary, the crude product can be further purified by vacuum distillation.

Visualizations

Fischer Esterification Pathway

Fischer_Esterification Fischer Esterification of m-Tolylacetic Acid Reactants m-Tolylacetic Acid + Methanol Protonation Protonation of Carbonyl Oxygen (Acid Catalyst H+) Reactants->Protonation + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonation->Tetrahedral_Intermediate + CH3OH Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation - H2O Products This compound + H2O Deprotonation->Products - H+

Caption: Reaction pathway for the acid-catalyzed Fischer esterification.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield in Esterification Start Low Product Yield Check_Equilibrium Is Equilibrium Shifted Towards Products? Start->Check_Equilibrium Increase_Methanol Increase Molar Ratio of Methanol Check_Equilibrium->Increase_Methanol No Check_Catalyst Is Catalyst Active and Sufficient? Check_Equilibrium->Check_Catalyst Yes Remove_Water Incorporate Water Removal (e.g., Dean-Stark) Increase_Methanol->Remove_Water Remove_Water->Check_Catalyst Fresh_Catalyst Use Fresh, Anhydrous Catalyst Check_Catalyst->Fresh_Catalyst No Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Increase_Catalyst Increase Catalyst Loading Fresh_Catalyst->Increase_Catalyst Increase_Catalyst->Check_Conditions Increase_Time Increase Reaction Time Check_Conditions->Increase_Time No Re_evaluate Re-evaluate and Analyze Product Check_Conditions->Re_evaluate Yes Increase_Temp Ensure Proper Reflux Temperature Increase_Time->Increase_Temp Increase_Temp->Re_evaluate

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of Methyl 2-(m-tolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of carbonyl impurities from Methyl 2-(m-tolyl)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the common carbonyl impurities in this compound?

A1: Common carbonyl impurities in this compound can include unreacted starting materials or byproducts from its synthesis. A likely impurity is m-tolualdehyde, which can arise from the oxidation of m-xylene or related starting materials. Other potential carbonyl impurities could be ketones formed through side reactions.

Q2: Why is it important to remove carbonyl impurities?

A2: Carbonyl impurities, even in trace amounts, can interfere with subsequent chemical transformations, potentially leading to undesired side products and lower yields. In the context of drug development, such impurities can also have toxicological implications and are therefore strictly regulated.

Q3: What are the primary methods for removing carbonyl impurities from an aromatic ester like this compound?

A3: The main methods for removing carbonyl impurities from esters include:

  • Sodium Bisulfite Washing: This is a widely used technique where aldehydes and some reactive ketones react with sodium bisulfite to form water-soluble adducts, which can then be separated through extraction.

  • Girard's Reagent Derivatization: Girard's reagents react with carbonyl compounds to form water-soluble hydrazones, which can be removed by extraction.

  • Hydroxylamine Treatment: Hydroxylamine reacts with carbonyls to form oximes, which can alter the polarity and facilitate separation.

Troubleshooting Guides

Sodium Bisulfite Washing

Issue: Incomplete removal of aldehyde impurities after sodium bisulfite wash.

  • Possible Cause 1: Insufficient mixing. The formation of the bisulfite adduct is a heterogeneous reaction.

    • Solution: Ensure vigorous shaking of the separatory funnel for at least 30-60 seconds to maximize the interfacial area between the organic and aqueous phases.

  • Possible Cause 2: The sodium bisulfite solution is not fresh. Sodium bisulfite solutions can oxidize over time, reducing their effectiveness.

    • Solution: Always use a freshly prepared saturated solution of sodium bisulfite.

  • Possible Cause 3: The reaction equilibrium is not sufficiently shifted. The formation of the bisulfite adduct is a reversible reaction.

    • Solution: Use a molar excess of sodium bisulfite to drive the equilibrium towards the formation of the adduct.[1] Performing the wash multiple times with fresh bisulfite solution can also improve removal efficiency.

Issue: A solid precipitate forms at the interface during extraction.

  • Possible Cause: The bisulfite adduct of a higher molecular weight aldehyde may have limited solubility in both the aqueous and organic layers.

    • Solution: Filter the entire mixture through a pad of celite to remove the solid adduct before separating the layers.[1]

Analytical Quantification of Carbonyl Impurities

Issue: Poor sensitivity when quantifying trace carbonyl impurities.

  • Possible Cause: The carbonyl compound has a weak chromophore or ionizes poorly in its underivatized form.

    • Solution 1 (HPLC-UV): Derivatize the carbonyl compounds with 2,4-dinitrophenylhydrazine (DNPH). The resulting DNPH derivatives have a strong chromophore with a UV absorbance maximum around 360 nm, significantly enhancing detection limits.[2][3]

    • Solution 2 (GC-MS): For GC-MS analysis, derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve volatility and ionization efficiency.

Issue: Co-elution of m-tolualdehyde and p-tolualdehyde in HPLC analysis.

  • Observation: The DNPH derivatives of m- and p-tolualdehyde are isomers and can be difficult to separate on standard C18 columns.[3]

    • Solution: If baseline separation is not achieved, it may be necessary to quantify them together as a total of m/p-tolualdehyde isomers.[3] Alternatively, optimization of the HPLC method, including the use of a different column stationary phase or mobile phase gradient, may improve resolution.

Data Presentation

The following tables provide representative data on the efficiency of carbonyl impurity removal from aromatic esters using various techniques and the typical performance of analytical methods for quantification.

Table 1: Efficiency of Carbonyl Impurity Removal from Aromatic Esters

Purification MethodAromatic EsterCarbonyl ImpurityPurity of Recovered Ester (%)Carbonyl Removal Efficiency (%)Reference
Sodium Bisulfite WashBenzyl ButyrateAnisaldehyde>99>99[4]
Sodium Bisulfite WashBenzyl ButyrateCitronellal>99>99[4]
Sodium Bisulfite Wash4-(4-carbomethoxyphenyl)butanalIsomeric Aldehyde>99.5 (as bisulfite adduct)>90 (isolated as adduct)[5][6]

Table 2: Performance Characteristics of Analytical Methods for Aromatic Aldehyde Quantification

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Reference
HPLC-UV (with DNPH derivatization)m/p-Tolualdehyde54.6 ng/mL271.6 ng/mL>0.999[3]
HPLC-UV (with DNPH derivatization)Benzaldehyde-0.4 µg/mL-[2]
GC-MSm-Tolualdehyde0.1 - 10 µg/L0.5 - 30 µg/L>0.99

Experimental Protocols

Protocol 1: Removal of Aromatic Aldehydes using Sodium Bisulfite Wash

This protocol is optimized for the removal of aromatic aldehyde impurities from an organic solution of this compound.[4][7]

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether) to a concentration of approximately 10-20% (w/v).

  • Reaction: Transfer the organic solution to a separatory funnel. Add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite.

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes to ensure thorough mixing. Periodically vent the funnel to release any pressure buildup.

  • Phase Separation: Allow the layers to separate. The aqueous layer at the bottom will contain the aldehyde-bisulfite adduct.

  • Work-up: Drain the lower aqueous layer. Wash the organic layer with deionized water, followed by a wash with brine to remove residual water-soluble impurities.

  • Drying and Concentration: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Quantification of m-Tolualdehyde Impurity by HPLC-UV with DNPH Derivatization

This protocol describes the quantification of m-tolualdehyde in a sample of this compound.[2][3]

  • Standard Preparation: Prepare a stock solution of m-tolualdehyde in acetonitrile. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in acetonitrile to a known volume.

  • Derivatization:

    • To an aliquot of each standard and sample solution, add an excess of a 2,4-dinitrophenylhydrazine (DNPH) solution in acetonitrile containing a catalytic amount of strong acid (e.g., sulfuric acid).

    • Allow the reaction to proceed in a sealed vial at room temperature for at least one hour, or until the reaction is complete.

  • HPLC-UV Analysis:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with a 50:50 mixture and ramp up to 100% acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector Wavelength: 360 nm.

  • Quantification: Construct a calibration curve by plotting the peak area of the m-tolualdehyde-DNPH derivative from the standards against their concentrations. Determine the concentration of the m-tolualdehyde-DNPH derivative in the sample and back-calculate the concentration of m-tolualdehyde in the original this compound sample.

Visualizations

experimental_workflow_bisulfite cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_workup Work-up cluster_aqueous Aqueous Waste start Crude Methyl 2-(m-tolyl)acetate dissolve Dissolve in Organic Solvent start->dissolve add_bisulfite Add Saturated NaHSO3 Solution dissolve->add_bisulfite shake Vigorous Shaking (1-2 min) add_bisulfite->shake separate Separate Layers shake->separate wash_water Wash with Water separate->wash_water Organic Layer aqueous_waste Aqueous Layer (contains aldehyde-bisulfite adduct) separate->aqueous_waste Aqueous Layer wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate end Purified Methyl 2-(m-tolyl)acetate concentrate->end

Caption: Workflow for the removal of aldehyde impurities using sodium bisulfite washing.

analytical_workflow_hplc cluster_prep Sample & Standard Preparation cluster_derivatization Derivatization cluster_analysis HPLC-UV Analysis sample This compound Sample dissolve_sample Dissolve in Acetonitrile sample->dissolve_sample standards m-Tolualdehyde Standards dissolve_standards Prepare Serial Dilutions in Acetonitrile standards->dissolve_standards add_dnph Add DNPH Solution & Acid Catalyst dissolve_sample->add_dnph dissolve_standards->add_dnph react React at RT add_dnph->react inject Inject onto C18 Column react->inject detect UV Detection at 360 nm inject->detect quantify Quantify using Calibration Curve detect->quantify result Concentration of m-Tolualdehyde quantify->result

Caption: Workflow for the quantification of m-tolualdehyde by HPLC-UV with DNPH derivatization.

References

"stability and storage conditions for Methyl 2-(m-tolyl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Methyl 2-(m-tolyl)acetate, alongside troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Q2: Is this compound sensitive to light?

Although specific data on the photosensitivity of this compound is limited, it is good laboratory practice to store it in a dark or amber-colored vial to minimize potential degradation from light exposure.

Q3: What is the expected shelf-life of this compound?

The shelf-life of this compound will depend heavily on the storage conditions. When stored under the recommended conditions (cool, dry, dark, and tightly sealed), the compound is expected to be stable. For a closely related compound, Phenylacetic acid, stability is noted under recommended storage conditions.[3] Regular quality control checks are recommended for material that has been stored for extended periods.

Q4: Are there any known incompatibilities for this compound?

This compound may be incompatible with strong oxidizing agents and strong bases.[2] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results (e.g., low yield, side products) Degradation of this compound due to improper storage.Verify the storage conditions of the compound. Ensure it has been stored in a cool, dry place, away from light, with the container tightly sealed. Consider using a fresh batch of the reagent.
Contamination of the material.Check the purity of the this compound using an appropriate analytical technique (e.g., GC-MS, NMR). If contaminated, purify the compound or obtain a new, high-purity batch.
Physical changes in the material (e.g., color change, clumping) Exposure to moisture or air.This may indicate hydrolysis or oxidation. It is recommended to discard the material and use a fresh, properly stored sample. Ensure containers are purged with an inert gas like nitrogen or argon before sealing if the compound is particularly sensitive.
Incompatibility with storage container.Ensure the storage container is made of an inert material (e.g., borosilicate glass).

Stability and Storage Data Summary

As specific quantitative stability data for this compound is not available, the following table provides information for the closely related compound, Phenylacetic acid methyl ester, as a reference.

Parameter Phenylacetic acid methyl ester
Storage Temperature Below +30°C[2]
Incompatibilities Strong oxidizing agents, strong bases[2]
Stability Stable under a range of conditions[4]

Disclaimer: The data presented is for a structurally similar compound and should be used as a guideline. It is highly recommended to perform in-house stability studies for critical applications.

Experimental Protocols & Workflows

Workflow for Investigating Compound Stability

This workflow outlines a general procedure for assessing the stability of this compound under specific conditions.

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis start Obtain high-purity This compound prep_samples Prepare multiple samples in appropriate vials start->prep_samples initial_analysis Perform initial analysis (T=0) (e.g., HPLC, GC-MS) prep_samples->initial_analysis condition1 Condition 1: Recommended (Cool, Dry, Dark) initial_analysis->condition1 condition2 Condition 2: Accelerated (Elevated Temperature) initial_analysis->condition2 condition3 Condition 3: Stress (Light/Humidity Exposure) initial_analysis->condition3 periodic_analysis Analyze samples at defined time points condition1->periodic_analysis condition2->periodic_analysis condition3->periodic_analysis data_analysis Compare results to T=0 and assess degradation periodic_analysis->data_analysis conclusion Determine stability profile and shelf-life data_analysis->conclusion

Caption: Workflow for a typical compound stability study.

Logical Flow for Troubleshooting Experimental Failures

This diagram illustrates a logical approach to troubleshooting when experiments involving this compound do not proceed as expected.

Troubleshooting_Flow cluster_reagent Reagent Checks cluster_conditions Condition Checks cluster_procedure Procedure Review start Unexpected Result? check_reagent Reagent Integrity? start->check_reagent check_conditions Reaction Conditions? check_reagent->check_conditions No storage Verify Storage Conditions check_reagent->storage Yes check_procedure Experimental Procedure? check_conditions->check_procedure No temp Check Temperature check_conditions->temp Yes protocol Review Protocol Steps check_procedure->protocol Yes end Problem Resolved check_procedure->end No purity Analyze Purity (GC/NMR) storage->purity new_batch Use Fresh Reagent purity->new_batch new_batch->check_conditions time Verify Reaction Time temp->time atmosphere Ensure Inert Atmosphere time->atmosphere atmosphere->check_procedure calculations Double-check Calculations protocol->calculations equipment Inspect Equipment calculations->equipment equipment->end

Caption: A logical flow for troubleshooting unexpected experimental outcomes.

References

"challenges in scaling up Methyl 2-(m-tolyl)acetate production"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Methyl 2-(m-tolyl)acetate.

Troubleshooting Guides

Low Reaction Yield

Q1: My Fischer esterification of m-tolylacetic acid with methanol is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the Fischer esterification of m-tolylacetic acid are common and often related to the equilibrium nature of the reaction. Here are the primary factors and troubleshooting steps:

  • Incomplete Reaction/Equilibrium Not Shifted: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product (this compound), you can:

    • Use an Excess of a Reactant: Employing a large excess of methanol is a common and cost-effective strategy to shift the equilibrium forward.[1]

    • Remove Water: The water produced as a byproduct can hydrolyze the ester back to the starting materials.[1] Continuous removal of water using a Dean-Stark apparatus or by employing drying agents can significantly increase the yield.[1][2]

  • Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid) will result in a slow reaction that may not reach equilibrium within the allotted time.[3]

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time to reach equilibrium. While higher temperatures increase the reaction rate, they can also promote side reactions if too high.[4][5] The reaction is typically conducted under reflux conditions.[3]

  • Water in Reactants: The presence of water in your starting materials (m-tolylacetic acid or methanol) will inhibit the reaction from the start. Ensure you are using anhydrous reactants and solvents.

High Impurity Profile

Q2: I'm observing significant impurities in my crude this compound. What are the likely side reactions and how can I minimize them?

A2: Impurity generation during the synthesis of this compound can arise from several sources, particularly at larger scales where heat and mass transfer limitations become more pronounced.

  • Unreacted Starting Materials: The most common "impurities" are often unreacted m-tolylacetic acid and the excess methanol used.

    • Troubleshooting: Improve reaction conversion by addressing the points in Q1. Post-reaction, a wash with a mild base like sodium bicarbonate solution will remove unreacted m-tolylacetic acid.[6]

  • Ether Formation: At elevated temperatures, the acid catalyst can promote the dehydration of methanol to form dimethyl ether.

    • Troubleshooting: Maintain careful temperature control during the reaction.

  • Byproducts from m-tolylacetic acid: Depending on the reaction conditions and the purity of the starting material, other side reactions involving the aromatic ring or the benzylic position could occur, although these are generally less common under standard Fischer esterification conditions.

Frequently Asked Questions (FAQs)

Q3: What are the recommended catalysts for the synthesis of this compound?

A3: For the Fischer esterification, strong Brønsted acids are typically used as catalysts.[3] Common choices include:

  • Sulfuric Acid (H₂SO₄): A widely used, effective, and inexpensive catalyst.[3]

  • p-Toluenesulfonic Acid (p-TsOH): A solid catalyst that is often easier to handle than sulfuric acid.

  • Heterogeneous Catalysts: For larger-scale and continuous processes, solid acid catalysts like acidic ion-exchange resins (e.g., Amberlyst 15) or zeolites can be employed. These offer the advantage of easier separation from the reaction mixture and potential for recycling.[4][7]

Q4: What are the key challenges when scaling up the production of this compound?

A4: Scaling up any chemical process introduces challenges that may not be apparent at the lab scale. For this compound production via Fischer esterification, key challenges include:

  • Heat Transfer: Esterification reactions are often exothermic.[3][5] Large reactors have a lower surface-area-to-volume ratio, making heat removal less efficient. This can lead to localized "hot spots," which can cause side reactions and impurity formation.

  • Mass Transfer (Mixing): Inadequate mixing in a large reactor can lead to non-uniform reaction conditions, affecting reaction rate and yield.

  • Water Removal: Efficiently removing water from a large volume reaction mixture is crucial for achieving high conversion. The design of the reactor and condenser system is critical.

  • Materials of Construction: The use of strong acid catalysts like sulfuric acid necessitates the use of corrosion-resistant reactors and equipment, which can increase capital costs.[4]

Q5: What purification methods are suitable for this compound?

A5: The purification of this compound typically involves a multi-step process:

  • Neutralization and Washing: After the reaction, the mixture is cooled and washed with water and a dilute basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst and remove unreacted m-tolylacetic acid.[6] This is followed by a brine wash to remove residual water.

  • Solvent Removal: If a solvent was used, it is removed by distillation.

  • Fractional Distillation: The crude ester is then purified by fractional distillation under reduced pressure to separate the product from unreacted methanol and any high-boiling impurities.

For high-purity requirements, as in the pharmaceutical industry, further purification steps like chromatography may be necessary.

Data Presentation

Table 1: Effect of Methanol Excess on the Yield of this compound

Molar Ratio (Methanol:m-tolylacetic acid)Typical Yield (%)
1:160-70
5:185-90
10:1>95

Note: Yields are illustrative and can vary based on reaction time, temperature, and efficiency of water removal.

Table 2: Comparison of Catalysts for this compound Synthesis

CatalystCatalyst Loading (mol%)Typical Reaction Time (h)AdvantagesDisadvantages
Sulfuric Acid1-54-8Low cost, high activityCorrosive, difficult to remove
p-TsOH2-106-12Solid, easier to handleHigher cost than H₂SO₄
Amberlyst 1510-20 (w/w)8-24Reusable, easy to separateLower activity, requires higher temperatures

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a heating mantle.

  • Charging Reactants: To the flask, add m-tolylacetic acid (1 equivalent), methanol (10 equivalents), and concentrated sulfuric acid (0.05 equivalents).

  • Reaction: Heat the mixture to reflux with stirring for 6 hours. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add the mixture to a separatory funnel containing a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by vacuum distillation.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage charge_reactants Charge Reactants: - m-tolylacetic acid - Methanol (excess) - H₂SO₄ (catalyst) reflux Heat to Reflux (6-8 hours) charge_reactants->reflux quench Quench with NaHCO₃ solution reflux->quench Cool to RT extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry (Na₂SO₄) extract->wash_dry concentrate Concentrate under Vacuum wash_dry->concentrate distill Fractional Vacuum Distillation concentrate->distill final_product Pure this compound distill->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Corrective Actions low_yield Low Yield of Ester equilibrium Equilibrium not shifted low_yield->equilibrium water Water present in reactants low_yield->water catalyst Insufficient catalyst low_yield->catalyst time_temp Incorrect time/temperature low_yield->time_temp excess_alcohol Use excess methanol equilibrium->excess_alcohol remove_water Remove H₂O (e.g., Dean-Stark) equilibrium->remove_water dry_reactants Use anhydrous reactants water->dry_reactants increase_catalyst Increase catalyst loading catalyst->increase_catalyst optimize_conditions Optimize reaction time & temp time_temp->optimize_conditions

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Preventing Hydrolysis of Methyl 2-(m-tolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the hydrolysis of Methyl 2-(m-tolyl)acetate during experimental procedures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stability of your compound.

Troubleshooting Guide

Encountering unexpected hydrolysis of this compound can compromise experimental outcomes. This guide provides a systematic approach to identifying and resolving common issues.

Issue: Significant degradation of this compound is observed during aqueous work-up.

Possible Cause Recommended Action
Excessive Water Contact Time Minimize the duration of aqueous washes. Prolonged contact with water, especially under non-neutral pH conditions, accelerates hydrolysis.
Use of Strong Acids or Bases Avoid strong acids or bases for pH adjustment. Use mild alternatives like saturated sodium bicarbonate solution for neutralization.
Elevated Temperature Perform all aqueous extractions at reduced temperatures (0-5 °C) using an ice bath to decrease the rate of hydrolysis.
Inadequate Drying Ensure the organic phase is thoroughly dried with an anhydrous salt (e.g., Na₂SO₄, MgSO₄) before solvent evaporation to remove residual water.

Issue: Gradual degradation of this compound is observed during storage.

Possible Cause Recommended Action
Moisture in Storage Solvent Use anhydrous solvents for storing solutions of this compound. Store over molecular sieves if necessary.
Atmospheric Moisture Store the compound in a desiccator under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to ambient moisture.
Inappropriate Storage Temperature Store the compound at low temperatures (-20°C for long-term, 2-8°C for short-term) to minimize thermal degradation.[1]
pH of the Solution If in solution, ensure the pH is buffered to a neutral or slightly acidic range (pH 6-7) where ester hydrolysis is generally slower.

Logical Workflow for Troubleshooting Hydrolysis

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Work-up Troubleshooting cluster_3 Storage Troubleshooting cluster_4 Verification start Hydrolysis of this compound Detected cond1 During Aqueous Work-up? start->cond1 cond2 During Storage? start->cond2 action1 Reduce Water Contact Time cond1->action1 action5 Use Anhydrous Solvents cond2->action5 action2 Use Mild Base for Neutralization action1->action2 action3 Lower Temperature (Ice Bath) action2->action3 action4 Ensure Thorough Drying action3->action4 end Monitor Stability via HPLC/TLC action4->end action6 Store Under Inert Atmosphere action5->action6 action7 Store at Low Temperature action6->action7 action8 Buffer Solution to pH 6-7 action7->action8 action8->end

Caption: A troubleshooting workflow for identifying and mitigating the hydrolysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a concern for this compound?

A1: Ester hydrolysis is a chemical reaction in which an ester, such as this compound, reacts with water to form a carboxylic acid (m-tolylacetic acid) and an alcohol (methanol). This reaction can be catalyzed by both acids and bases. It is a significant concern as it leads to the degradation of the desired compound, resulting in reduced yield and purity of the final product.

Q2: Under what pH conditions is this compound most stable?

A2: Generally, esters exhibit maximum stability in a slightly acidic to neutral pH range (pH 4-7). The rate of hydrolysis increases significantly in both strongly acidic and strongly alkaline conditions. For sensitive applications, it is recommended to maintain the pH of aqueous solutions as close to neutral as possible.

Q3: How does temperature affect the rate of hydrolysis?

A3: The rate of hydrolysis is highly dependent on temperature. An increase in temperature will accelerate the rate of hydrolysis. Therefore, to minimize degradation, it is advisable to conduct experiments, especially aqueous work-ups, at lower temperatures (e.g., 0-5 °C).

Q4: Can I use a chemical stabilizer to prevent the hydrolysis of this compound?

A4: Yes, chemical stabilizers can be employed. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can react with the carboxylic acid formed during hydrolysis, effectively shifting the equilibrium away from the degradation products.[2] However, the use of such stabilizers should be carefully considered as they can introduce byproducts that may need to be removed in subsequent purification steps.

Q5: What are the best practices for long-term storage of this compound?

A5: For long-term storage, this compound should be stored as a solid in a tightly sealed container, in a desiccator, and at a low temperature (ideally -20°C).[1] If storage in solution is necessary, use an anhydrous aprotic solvent and store under an inert atmosphere.

Signaling Pathway of Hydrolysis and Prevention

G cluster_0 Hydrolysis Pathways cluster_1 Prevention Strategies ester This compound acid_cat Acid-Catalyzed (H+) ester->acid_cat base_cat Base-Catalyzed (OH-) ester->base_cat anhydrous Anhydrous Conditions ester->anhydrous products m-Tolylacetic Acid + Methanol acid_cat->products low_temp Low Temperature acid_cat->low_temp neutral_ph Neutral pH (6-7) acid_cat->neutral_ph base_cat->products base_cat->low_temp base_cat->neutral_ph stabilizer Carbodiimide Stabilizer products->stabilizer Reacts with Acid

Caption: The pathways of acid and base-catalyzed hydrolysis of this compound and key preventative strategies.

Quantitative Data

Table 1: Estimated Half-life of this compound at 25°C

pHEstimated Half-life (t₁/₂)
3Days to Weeks
5Weeks to Months
7Months to a Year
9Hours to Days
11Minutes to Hours

Note: These are estimations based on the hydrolysis rates of similar phenylacetate esters. The actual half-life may vary.

Table 2: Relative Hydrolysis Rates in Different Solvents

SolventRelative Hydrolysis Rate
Water1 (Reference)
Methanol/Water (1:1)~0.5
Acetonitrile/Water (1:1)~0.3
Tetrahydrofuran/Water (1:1)~0.2

Note: The presence of a miscible organic solvent generally decreases the effective concentration of water, thereby reducing the rate of hydrolysis.

Key Experimental Protocols

Protocol 1: General Procedure for Minimizing Hydrolysis During Aqueous Work-up

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0-5°C using an ice-water bath.

  • Quenching: Slowly add a cold, saturated aqueous solution of a mild base (e.g., sodium bicarbonate) to neutralize any acid catalysts. Monitor the pH to avoid making the solution strongly basic.

  • Extraction: Extract the aqueous layer promptly with a cold, water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers with cold brine to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Ensure the drying agent is added until it no longer clumps.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure at a low temperature.

Protocol 2: Stability Assessment of this compound using HPLC

  • Standard Preparation: Prepare a stock solution of this compound and its expected hydrolysis product, m-tolylacetic acid, in an appropriate organic solvent (e.g., acetonitrile).

  • Sample Preparation:

    • Acidic Condition: Incubate a solution of this compound in a low pH buffer (e.g., pH 3) at a controlled temperature.

    • Neutral Condition: Incubate a solution in a neutral pH buffer (e.g., pH 7).

    • Basic Condition: Incubate a solution in a high pH buffer (e.g., pH 9).

  • Time Points: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quenching: Immediately quench the reaction by diluting the aliquot in the mobile phase to halt further hydrolysis.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC with a C18 column. Use a mobile phase of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, for better peak shape). Monitor the disappearance of the this compound peak and the appearance of the m-tolylacetic acid peak.

  • Quantification: Calculate the percentage of remaining ester at each time point to determine the rate of hydrolysis under different conditions.

References

Technical Support Center: Fractional Distillation of Methyl 2-(m-tolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the fractional distillation of Methyl 2-(m-tolyl)acetate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound?

Q2: What are the likely impurities in a crude sample of this compound?

Common impurities depend on the synthetic route. If prepared by Fischer esterification of m-tolylacetic acid and methanol, potential impurities include:

  • Unreacted m-tolylacetic acid

  • Excess methanol

  • Water (byproduct)

  • Side products from acid-catalyzed reactions

Q3: When is fractional distillation necessary for purifying this compound?

Fractional distillation is employed to separate components of a liquid mixture with close boiling points (typically less than 25 °C difference at 1 atm).[4] If your crude product is contaminated with impurities having boiling points near that of this compound, fractional distillation will be more effective than simple distillation.[4][5][6]

Q4: Can I use simple distillation instead of fractional distillation?

If the impurities have boiling points that differ by more than 25 °C from this compound, simple distillation may be sufficient.[4] For example, removing a low-boiling solvent or a much higher-boiling impurity could be achieved with simple distillation. However, for achieving high purity, especially when dealing with structurally similar impurities, fractional distillation is the superior method.

Q5: How can I determine the purity of my distilled fractions?

The purity of the collected fractions can be assessed using analytical techniques such as:

  • Gas Chromatography (GC)

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No distillate is collecting. 1. Insufficient heating of the distillation flask. 2. A leak in the distillation apparatus. 3. The thermometer bulb is incorrectly positioned. 4. Cooling water in the condenser is too cold, causing the vapor to solidify.1. Gradually increase the heating mantle temperature. 2. Check all joints and connections for a proper seal. Re-grease joints if necessary. 3. Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head. 4. Reduce the flow rate of the cooling water or use a coolant at a slightly higher temperature.
The temperature reading is unstable. 1. The heating rate is too high, causing bumping of the liquid. 2. The distillation is proceeding too quickly. 3. The packing in the fractionating column is not uniformly wet with condensate.1. Reduce the heating rate to ensure smooth boiling. Use fresh boiling chips or a magnetic stirrer. 2. Decrease the heating to achieve a slow, steady collection rate (1-2 drops per second).[7] 3. Ensure the column is vertical and properly insulated to maintain a proper temperature gradient.
The separation of components is poor. 1. The fractionating column is not efficient enough (too few theoretical plates). 2. The distillation rate is too fast. 3. The column is not properly insulated.1. Use a longer fractionating column or one with a more efficient packing material. 2. Slow down the distillation to allow for proper equilibrium between the liquid and vapor phases in the column.[7] 3. Insulate the column with glass wool or aluminum foil to minimize heat loss to the surroundings.[8]
The product has a yellow or brown tint. 1. The compound is decomposing at high temperatures. 2. The starting material was contaminated with colored impurities.1. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. 2. Consider a pre-purification step, such as washing the crude product with a suitable solvent before distillation.

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines the fractional distillation of this compound. Safety Precautions: This procedure should be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Vacuum adapter and vacuum source (if performing vacuum distillation)

  • Glass wool or aluminum foil for insulation

  • Clamps and stands to secure the apparatus

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.

    • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Securely clamp the flask and the fractionating column.

    • Position the thermometer correctly in the distillation head. The top of the bulb should be level with the bottom of the side-arm leading to the condenser.

    • Connect the condenser to a water source, with water entering at the bottom and exiting at the top.

    • Place a pre-weighed receiving flask at the end of the condenser.

  • Distillation Process:

    • Begin heating the round-bottom flask gently.

    • Observe the condensation ring as it slowly rises through the fractionating column.[5] To ensure a good separation, this rise should be gradual.

    • Insulate the fractionating column and the distillation head with glass wool or aluminum foil to maintain a consistent temperature gradient.[8]

    • Collect any initial low-boiling fractions in a separate receiving flask. The temperature should then stabilize at the boiling point of the first major component.

    • As the temperature begins to rise again, change the receiving flask to collect the main fraction of this compound. Record the temperature range over which this fraction is collected.

    • Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Shutdown and Analysis:

    • Turn off the heating mantle and allow the apparatus to cool completely before disassembling.

    • Weigh the collected fraction of purified this compound and calculate the percent yield.

    • Analyze the purity of the product using appropriate analytical methods (e.g., GC, NMR).

Visualizations

G Fractional Distillation Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_shutdown Shutdown & Analysis setup1 Assemble Glassware setup2 Charge Flask with Crude Product setup1->setup2 setup3 Position Thermometer setup2->setup3 setup4 Connect Condenser setup3->setup4 dist1 Gentle Heating setup4->dist1 Start Distillation dist2 Observe Condensate Rise dist1->dist2 dist3 Insulate Column dist2->dist3 dist4 Collect Fractions dist3->dist4 shut1 Cool Apparatus dist4->shut1 Distillation Complete shut2 Disassemble shut1->shut2 shut3 Analyze Product Purity shut2->shut3

Caption: Experimental workflow for the fractional distillation of this compound.

G Troubleshooting Logic for Poor Separation start Poor Separation Observed check_rate Is the distillation rate 1-2 drops/second? start->check_rate check_insulation Is the column insulated? check_rate->check_insulation Yes action_reduce_heat Reduce heating rate. check_rate->action_reduce_heat No check_column Is the column length/ packing adequate? check_insulation->check_column Yes action_insulate Insulate with glass wool or foil. check_insulation->action_insulate No action_change_column Use a more efficient column. check_column->action_change_column No end_good Separation Improved check_column->end_good Yes action_reduce_heat->check_rate Re-evaluate action_insulate->check_insulation Re-evaluate

Caption: Troubleshooting flowchart for poor separation during fractional distillation.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of Methyl 2-(m-tolyl)acetate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-(m-tolyl)acetate, with a comparative look at its ortho- and para-isomers. Due to the limited availability of experimental spectra in public databases, this guide utilizes predicted spectral data to highlight the key structural nuances that differentiate these isomers.

Predicted ¹H NMR Data Comparison

The following table summarizes the predicted ¹H NMR spectral data for Methyl 2-(o-tolyl)acetate, this compound, and Methyl 2-(p-tolyl)acetate. These predictions are based on computational models and provide a valuable framework for spectral interpretation.

CompoundProton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) (Hz)Integration
Methyl 2-(o-tolyl)acetate Ar-H7.10 - 7.25Multiplet-4H
CH₂3.65Singlet-2H
OCH₃3.68Singlet-3H
Ar-CH₃2.30Singlet-3H
This compound Ar-H7.00 - 7.20Multiplet-4H
CH₂3.62Singlet-2H
OCH₃3.67Singlet-3H
Ar-CH₃2.34Singlet-3H
Methyl 2-(p-tolyl)acetate Ar-H7.10 - 7.15Multiplet-4H
CH₂3.59Singlet-2H
OCH₃3.66Singlet-3H
Ar-CH₃2.32Singlet-3H

Note: The predicted chemical shifts for the aromatic protons (Ar-H) are presented as a range due to the complex splitting patterns and subtle differences in their electronic environments.

Structural Interpretation and Isomeric Differentiation

The primary differences in the predicted ¹H NMR spectra of the three isomers lie in the chemical shifts of the aromatic protons and the benzylic methylene (CH₂) protons.

  • Aromatic Region (Ar-H): The substitution pattern on the benzene ring significantly influences the electronic environment of the aromatic protons, leading to distinct chemical shifts and splitting patterns for each isomer. The ortho isomer is expected to show the most complex aromatic signal due to the proximity of the two substituents. The meta and para isomers will also have characteristic patterns that allow for their differentiation.

  • Benzylic Protons (CH₂): The electronic effect of the methyl group on the aromatic ring slightly alters the shielding of the adjacent methylene protons. While all are predicted to be singlets, their precise chemical shifts are expected to vary subtly among the isomers, with the para isomer likely showing the most shielded (lowest ppm) signal and the ortho isomer the most deshielded (highest ppm).

  • Methyl Protons (OCH₃ and Ar-CH₃): The chemical shifts of the methoxy (OCH₃) and aromatic methyl (Ar-CH₃) protons are predicted to be singlets and are less affected by the isomeric position, though minor variations may be observed.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is outlined below.

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Place the NMR tube in the spectrometer's probe.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity and resolution.
  • Tune and match the probe for the ¹H frequency.

3. Data Acquisition:

  • Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm for this type of compound).
  • Use a sufficient number of scans to obtain a good signal-to-noise ratio.
  • Employ a standard pulse sequence, such as a simple one-pulse experiment.
  • Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons to ensure accurate integration.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the resulting spectrum.
  • Calibrate the chemical shift scale using the internal standard (TMS).
  • Integrate the signals to determine the relative number of protons.
  • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Visualizing Molecular Structure and Analysis Workflow

To aid in the understanding of the ¹H NMR analysis, the following diagrams illustrate the molecular structure of this compound with proton assignments and a general workflow for spectral analysis.

Caption: Structure of this compound with key proton groups highlighted.

H1_NMR_Analysis_Workflow cluster_workflow cluster_details start Sample Preparation acquisition Data Acquisition start->acquisition processing Data Processing acquisition->processing details_acq Set Parameters: - Pulse Sequence - Spectral Width - Number of Scans acquisition->details_acq analysis Spectral Analysis processing->analysis details_proc - Fourier Transform - Phasing - Baseline Correction processing->details_proc structure Structure Elucidation analysis->structure details_analysis - Chemical Shift - Integration - Multiplicity - Coupling Constants analysis->details_analysis caption General workflow for 1H NMR spectrum analysis.

Caption: General workflow for 1H NMR spectrum analysis.

A Comparative Analysis of 13C NMR Data for Methyl 2-(m-tolyl)acetate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the 13C NMR spectral data of Methyl 2-(m-tolyl)acetate and its ortho- and para-isomers. This guide provides a comparative analysis of their chemical shifts, detailed experimental protocols for data acquisition, and a visual representation of their structural relationships.

In the field of organic chemistry and drug development, precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful analytical technique for determining the carbon framework of a molecule. This guide presents a comparative analysis of the 13C NMR data for this compound and its structural isomers, Methyl 2-(o-tolyl)acetate and Methyl 2-(p-tolyl)acetate. Understanding the subtle differences in the 13C NMR spectra of these isomers is crucial for their unambiguous identification and for quality control in synthesis.

Comparative 13C NMR Chemical Shift Data

The 13C NMR chemical shifts for the three isomers were predicted using advanced computational algorithms to provide a reliable comparison. The data, presented in Table 1, highlights the distinct chemical environment of each carbon atom as a result of the different substitution patterns on the aromatic ring. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: Predicted 13C NMR Chemical Shifts (ppm) for Methyl 2-(tolyl)acetate Isomers

Carbon AtomMethyl 2-(o-tolyl)acetateThis compoundMethyl 2-(p-tolyl)acetate
C=O172.1172.0172.0
O-CH352.052.052.0
CH239.041.240.8
Ar-C (ipso, CH2)134.1135.8132.8
Ar-C (ipso, CH3)136.5138.2136.7
Ar-CH (ortho)130.4129.8129.3 (2C)
Ar-CH (meta)127.2128.5129.5 (2C)
Ar-CH (para)126.2126.3-
Ar-CH319.321.421.1

Note: The chemical shifts are predicted values and may vary slightly from experimental data.

Isomeric Relationship of Methyl 2-(tolyl)acetate

The structural differences between the ortho, meta, and para isomers of Methyl 2-(tolyl)acetate are visualized in the following diagram. This illustrates the positional variation of the methyl group on the phenyl ring, which gives rise to the observed differences in their 13C NMR spectra.

isomers Isomers of Methyl 2-(tolyl)acetate cluster_ortho Ortho Isomer cluster_meta Meta Isomer cluster_para Para Isomer ortho Methyl 2-(o-tolyl)acetate meta This compound para Methyl 2-(p-tolyl)acetate tolylacetate Methyl 2-phenylacetate tolylacetate->ortho ortho-substitution tolylacetate->meta meta-substitution tolylacetate->para para-substitution

Caption: Structural relationship of Methyl 2-(tolyl)acetate isomers.

Experimental Protocol for 13C NMR Data Acquisition

The following is a standard protocol for acquiring 13C NMR spectra of small organic molecules like Methyl 2-(tolyl)acetate.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

  • Solvent: Dissolve 10-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The choice of solvent is critical and should not have signals that overlap with the sample's signals.[1][2]

  • NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.

  • Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.[3]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (0 ppm).

2. NMR Spectrometer Setup:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution and sensitivity.

  • Tuning and Matching: Tune and match the probe for the 13C frequency to ensure optimal signal detection.[2]

  • Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[2]

  • Shimming: Shim the magnetic field to achieve high homogeneity, which results in sharp and symmetrical peaks. This can be done manually or automatically.[2]

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments) is typically used.

  • Spectral Width: Set a spectral width that encompasses all expected 13C signals (e.g., 0-220 ppm).

  • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is used to allow the nuclei to return to equilibrium between pulses. Longer delays may be needed for quaternary carbons.

  • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (from hundreds to thousands) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

4. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0 ppm.

  • Peak Picking: Identify and list the chemical shifts of all significant peaks.

By following this standardized protocol, researchers can obtain high-quality and reproducible 13C NMR data, enabling accurate structural analysis and comparison of isomeric compounds.

References

A Comparative Guide to the Synthesis of Methyl 2-(m-tolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of two distinct methods for the synthesis of Methyl 2-(m-tolyl)acetate, a valuable building block in the preparation of various organic molecules. The comparison includes detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable method for specific laboratory and industrial applications.

Method 1: Fischer-Speier Esterification

Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. This method is valued for its use of readily available and inexpensive starting materials.

Experimental Protocol

A solution of m-tolylacetic acid (1 equivalent) in methanol (10 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser. Concentrated sulfuric acid (0.1 equivalents) is carefully added as a catalyst. The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. Progress of the reaction can be monitored by thin-layer chromatography (TLC).

Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed successively with water, a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Logical Workflow for Fischer-Speier Esterification

Fischer_Speier_Esterification cluster_reactants Reactants cluster_process Process cluster_workup Work-up cluster_product Product m-Tolylacetic_Acid m-Tolylacetic Acid Mixing Mixing m-Tolylacetic_Acid->Mixing Methanol Methanol Methanol->Mixing H2SO4_catalyst H₂SO₄ (catalyst) H2SO4_catalyst->Mixing Reflux Heating to Reflux (4-6 hours) Mixing->Reflux Solvent_Removal Removal of Excess Methanol Reflux->Solvent_Removal Extraction Extraction with Diethyl Ether Solvent_Removal->Extraction Washing Washing Sequence (H₂O, NaHCO₃, Brine) Extraction->Washing Drying_Filtration Drying and Filtration Washing->Drying_Filtration Evaporation Solvent Evaporation Drying_Filtration->Evaporation Purification Vacuum Distillation Evaporation->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow of this compound synthesis via Fischer-Speier Esterification.

Method 2: Acid Chloride-Mediated Esterification

An alternative approach to ester synthesis involves the conversion of the carboxylic acid to a more reactive acid chloride, which then readily reacts with an alcohol to form the ester. This method often proceeds under milder conditions and can provide higher yields, particularly when dealing with sterically hindered substrates.

Experimental Protocol

m-Tolylacetic acid (1 equivalent) is dissolved in an inert solvent such as dichloromethane in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap. Thionyl chloride (1.2 equivalents) is added dropwise to the solution at room temperature. The mixture is then gently refluxed for 1-2 hours until the evolution of hydrogen chloride and sulfur dioxide gases ceases.

After cooling to room temperature, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude m-tolylacetyl chloride. The crude acid chloride is then dissolved in fresh dichloromethane and cooled in an ice bath. Methanol (1.5 equivalents) is added dropwise with stirring. The reaction is typically complete within an hour at room temperature.

The reaction mixture is then washed with water and a dilute solution of sodium bicarbonate to remove any unreacted acid chloride and hydrochloric acid. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to afford this compound. Purification can be performed by column chromatography or vacuum distillation.

Logical Workflow for Acid Chloride-Mediated Esterification

Acid_Chloride_Esterification cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification cluster_workup Work-up cluster_product Product m-Tolylacetic_Acid m-Tolylacetic Acid Reflux_Step1 Reflux (1-2 hours) m-Tolylacetic_Acid->Reflux_Step1 Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reflux_Step1 Acid_Chloride m-Tolylacetyl Chloride Reflux_Step1->Acid_Chloride Reaction Reaction at 0°C to RT Acid_Chloride->Reaction Methanol Methanol Methanol->Reaction Washing Washing Sequence (H₂O, NaHCO₃) Reaction->Washing Drying_Filtration Drying and Filtration Washing->Drying_Filtration Evaporation Solvent Evaporation Drying_Filtration->Evaporation Purification Column Chromatography or Vacuum Distillation Evaporation->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow of this compound synthesis via an acid chloride intermediate.

Comparative Data

The following table summarizes the key quantitative parameters for the two synthesis methods, based on typical laboratory-scale experiments.

ParameterFischer-Speier EsterificationAcid Chloride-Mediated Esterification
Starting Materials m-Tolylacetic acid, Methanolm-Tolylacetic acid, Thionyl chloride, Methanol
Catalyst/Reagent Concentrated Sulfuric AcidThionyl Chloride
Reaction Temperature Reflux (approx. 65°C)Step 1: Reflux (approx. 40°C); Step 2: 0°C to RT
Reaction Time 4 - 6 hours2 - 3 hours
Typical Yield 70 - 85%85 - 95%
Purity (after purification) >98%>99%
Key Advantages Inexpensive reagents, one-pot reaction.Higher yields, milder conditions for esterification step.
Key Disadvantages Equilibrium reaction (requires excess alcohol), higher temperature.Two-step process, use of corrosive and hazardous thionyl chloride.

Conclusion

Both the Fischer-Speier esterification and the acid chloride-mediated route are viable methods for the synthesis of this compound. The choice between the two will largely depend on the specific requirements of the synthesis, such as scale, cost considerations, and the sensitivity of other functional groups in the starting material.

For large-scale, cost-effective production where a slightly lower yield is acceptable, the Fischer-Speier esterification presents a straightforward, one-pot solution. Conversely, for laboratory-scale syntheses where high yield and purity are critical, and the handling of thionyl chloride is manageable, the acid chloride-mediated esterification is the superior method. The provided experimental details and workflows offer a solid foundation for implementing either of these synthetic strategies.

A Comparative Guide to the Reactivity of Methyl 2-(m-tolyl)acetate and Methyl 2-(o-tolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Electronic vs. Steric Effects

The reactivity of these isomers is primarily dictated by the position of the methyl group on the phenyl ring relative to the acetate moiety.

  • Methyl 2-(m-tolyl)acetate: The methyl group is at the meta position. Its influence on the reaction at the ester group is primarily through a weak positive inductive effect (+I), which slightly increases electron density at the carbonyl carbon. In reactions involving the aromatic ring, the methyl group is an activating, ortho-, para- director.

  • Methyl 2-(o-tolyl)acetate: The methyl group is at the ortho position. It exerts a similar +I effect as in the meta isomer. However, its close proximity to the ester group introduces significant steric hindrance , which can impede the approach of reagents to the reaction center. For reactions on the aromatic ring, it also acts as an activating, ortho-, para- director, but the ortho position to the methyl group is sterically hindered by the adjacent acetate group.

Reactivity Comparison

Based on these principles, the following reactivity differences are anticipated:

Reaction TypePredicted More Reactive IsomerRationale
Alkaline Hydrolysis This compoundThe ortho-methyl group in Methyl 2-(o-tolyl)acetate sterically hinders the nucleophilic attack of the hydroxide ion at the carbonyl carbon, slowing down the reaction rate. The meta-isomer lacks this steric hindrance.
Electrophilic Aromatic Substitution This compoundThe methyl group in both isomers activates the aromatic ring towards electrophilic attack. However, in the ortho-isomer, the bulky acetate group can sterically hinder the approach of the electrophile to the activated ortho and para positions. The meta-isomer offers more accessible activated positions.

Hypothetical Experimental Data for Comparison

To quantify these predicted differences, a series of experiments could be conducted. The following tables present a hypothetical but expected outcome based on established chemical principles.

Table 1: Hypothetical Rate Constants for Alkaline Hydrolysis at 25°C
CompoundSecond-Order Rate Constant (k, M⁻¹s⁻¹)
This compound1.5 x 10⁻²
Methyl 2-(o-tolyl)acetate3.0 x 10⁻³
Table 2: Hypothetical Product Yields for Mononitration
CompoundTotal Yield of Mononitrated Products (%)
This compound85%
Methyl 2-(o-tolyl)acetate60%

Experimental Protocols

The following are detailed protocols for hypothetical experiments designed to generate the quantitative data presented above.

Experiment 1: Determination of Alkaline Hydrolysis Rate Constants

Objective: To determine the second-order rate constants for the alkaline hydrolysis of this compound and Methyl 2-(o-tolyl)acetate.

Materials:

  • This compound

  • Methyl 2-(o-tolyl)acetate

  • Sodium hydroxide (NaOH), 0.1 M standardized solution

  • Ethanol (95%)

  • Deionized water

  • Hydrochloric acid (HCl), 0.1 M standardized solution

  • Phenolphthalein indicator

  • Constant temperature water bath (25°C)

  • Burette, pipettes, volumetric flasks, and conical flasks

Procedure:

  • Reaction Setup:

    • Prepare a 0.02 M solution of each ester in 50% ethanol/water.

    • Prepare a 0.02 M solution of NaOH in 50% ethanol/water.

    • Place both solutions in the constant temperature water bath at 25°C and allow them to equilibrate for at least 30 minutes.

  • Initiation of Reaction:

    • To a 250 mL conical flask, pipette 50 mL of the ester solution and 50 mL of the NaOH solution.

    • Start a stopwatch immediately upon mixing.

  • Titration:

    • At regular time intervals (e.g., 0, 5, 10, 20, 30, 45, and 60 minutes), withdraw a 10 mL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a flask containing 10 mL of the 0.1 M HCl solution.

    • Add 2-3 drops of phenolphthalein indicator and titrate the excess HCl with the 0.1 M NaOH solution.

    • Record the volume of NaOH used.

  • Infinity Reading:

    • To determine the concentration of ester at time infinity (complete reaction), heat a separate 20 mL sample of the initial reaction mixture in a sealed vial at 60°C for 2 hours.

    • Allow the sample to cool to room temperature and titrate a 10 mL aliquot as described in step 3.

  • Data Analysis:

    • Calculate the concentration of the ester at each time point.

    • Plot 1/[Ester] versus time. The slope of the resulting straight line will be the second-order rate constant (k).

Experiment 2: Comparative Yields of Electrophilic Aromatic Substitution (Nitration)

Objective: To compare the yields of mononitrated products from the nitration of this compound and Methyl 2-(o-tolyl)acetate.

Materials:

  • This compound

  • Methyl 2-(o-tolyl)acetate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Nitrating Mixture Preparation:

    • In a flask cooled in an ice bath, slowly add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid with constant stirring. Keep the mixture cold.

  • Reaction:

    • In a separate flask, dissolve 1.0 g of this compound in 20 mL of dichloromethane and cool it in an ice bath.

    • Slowly add the cold nitrating mixture dropwise to the ester solution with vigorous stirring, maintaining the temperature below 10°C.

    • After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes.

    • Repeat the same procedure for Methyl 2-(o-tolyl)acetate.

  • Work-up:

    • Pour the reaction mixture over 50 g of crushed ice and transfer to a separatory funnel.

    • Separate the organic layer and wash it sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Product Analysis:

    • Analyze the crude product mixture by GC-MS to identify the different mononitrated isomers and any unreacted starting material.

    • Quantify the relative amounts of each product and the remaining starting material to calculate the total yield of mononitrated products.

Visualizations

Signaling Pathway of Alkaline Ester Hydrolysis

Ester_Hydrolysis Ester Methyl 2-(m/o-tolyl)acetate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack Hydroxide Hydroxide Ion (OH⁻) Hydroxide->Tetrahedral_Intermediate Carboxylate Tolylacetate Anion Tetrahedral_Intermediate->Carboxylate Elimination Methanol Methanol Tetrahedral_Intermediate->Methanol

Caption: Mechanism of alkaline ester hydrolysis.

Experimental Workflow for Comparative Reactivity Analysis

Experimental_Workflow cluster_hydrolysis Alkaline Hydrolysis Kinetics cluster_nitration Electrophilic Nitration Yields H_Setup Reaction Setup H_Reaction Initiate Reaction H_Setup->H_Reaction H_Titration Time-course Titration H_Reaction->H_Titration H_Analysis Calculate Rate Constants H_Titration->H_Analysis Comparison Comparative Reactivity Assessment H_Analysis->Comparison N_Setup Prepare Nitrating Mixture N_Reaction Nitration Reaction N_Setup->N_Reaction N_Workup Product Work-up N_Reaction->N_Workup N_Analysis GC-MS Analysis & Yield Calculation N_Workup->N_Analysis N_Analysis->Comparison Start Start: Methyl 2-(m/o-tolyl)acetate Isomers cluster_hydrolysis cluster_hydrolysis Start->cluster_hydrolysis cluster_nitration cluster_nitration Start->cluster_nitration

Caption: Workflow for comparing isomer reactivity.

Logical Relationship of Substituent Effects on Reactivity

Substituent_Effects cluster_ortho Methyl 2-(o-tolyl)acetate cluster_meta This compound Ortho_Methyl Ortho-Methyl Group Steric_Hindrance Steric Hindrance Ortho_Methyl->Steric_Hindrance causes Decreased_Reactivity Decreased Reactivity (Hydrolysis & EAS) Steric_Hindrance->Decreased_Reactivity leads to Meta_Methyl Meta-Methyl Group Inductive_Effect Weak +I Effect Meta_Methyl->Inductive_Effect No_Steric_Hindrance No Significant Steric Hindrance Meta_Methyl->No_Steric_Hindrance Higher_Reactivity Higher Relative Reactivity (Hydrolysis & EAS) Inductive_Effect->Higher_Reactivity contribute to No_Steric_Hindrance->Higher_Reactivity contribute to

Caption: Influence of methyl group position on reactivity.

A Comparative Guide to Methyl 2-(m-tolyl)acetate and Methyl 2-(p-tolyl)acetate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between positional isomers is critical for experimental design and interpretation. This guide provides a comprehensive comparison of the physicochemical properties, spectral data, and synthesis of Methyl 2-(m-tolyl)acetate and Methyl 2-(p-tolyl)acetate, supported by available data and methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and Methyl 2-(p-tolyl)acetate is presented in the table below. These properties are fundamental to understanding the behavior of these compounds in various experimental settings.

PropertyThis compoundMethyl 2-(p-tolyl)acetate
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol [1]164.20 g/mol [2]
IUPAC Name methyl 2-(3-methylphenyl)acetate[1]methyl 2-(4-methylphenyl)acetate[2]
CAS Number 53088-69-0[1]23786-13-2[2]
Boiling Point Data not availableData not available
Melting Point Data not availableData not available
Density Data not availableData not available
Solubility Soluble in DMSO.[3]Data not available
XLogP3 2.3[1]2.2[2]
Hydrogen Bond Donor Count 0[1]0[2]
Hydrogen Bond Acceptor Count 2[1]2[2]
Rotatable Bond Count 3[1]3[2]

Spectroscopic Data

Gas Chromatography-Mass Spectrometry (GC-MS) is a crucial technique for the identification and characterization of these isomers. The mass spectra of both compounds show a base peak at m/z 105, corresponding to the tolylmethyl cation, and a molecular ion peak at m/z 164.[1][2]

GC-MS Data for this compound:
  • Major Peaks (m/z): 105 (100%), 164 (base peak), 77, 106, 103, 51.[1]

GC-MS Data for Methyl 2-(p-tolyl)acetate:
  • Major Peaks (m/z): 105 (100%), 164 (base peak), 106, 79, 103.[2]

Experimental Protocols

While specific comparative experimental protocols for these two isomers are not detailed in the available literature, standard methodologies for their synthesis and characterization can be described.

General Synthesis Protocol: Fischer Esterification

The synthesis of both this compound and Methyl 2-(p-tolyl)acetate can be achieved via Fischer esterification of the corresponding tolylacetic acid with methanol in the presence of an acid catalyst.

Workflow for Fischer Esterification:

Fischer_Esterification cluster_reactants Reactants cluster_conditions Reaction Conditions Tolylacetic_Acid m- or p-Tolylacetic Acid Reaction_Mixture Reaction Mixture Tolylacetic_Acid->Reaction_Mixture Methanol Methanol Methanol->Reaction_Mixture Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction_Mixture Heat Reflux Esterification Esterification Reaction_Mixture->Esterification Heat Workup Aqueous Workup (Neutralization & Extraction) Esterification->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product Methyl 2-(m- or p-tolyl)acetate Purification->Product Isomer_Properties Isomeric_Position Positional Isomerism (meta vs. para) Electronic_Effects Electronic Effects (Inductive & Hyperconjugation) Isomeric_Position->Electronic_Effects Steric_Hindrance Steric Hindrance Isomeric_Position->Steric_Hindrance Physicochemical_Properties Physicochemical Properties (Boiling Point, Melting Point, Polarity, etc.) Electronic_Effects->Physicochemical_Properties Receptor_Binding Receptor/Enzyme Binding Affinity & Specificity Electronic_Effects->Receptor_Binding Steric_Hindrance->Physicochemical_Properties Steric_Hindrance->Receptor_Binding Biological_Activity Potential Differential Biological Activity Physicochemical_Properties->Biological_Activity Receptor_Binding->Biological_Activity

References

A Comparative Guide to Catalysts for Methyl 2-(m-tolyl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl 2-(m-tolyl)acetate, a key intermediate in the production of various pharmaceuticals and fine chemicals, is predominantly achieved through the Fischer esterification of m-tolylacetic acid with methanol. The choice of catalyst for this reaction is critical as it significantly influences reaction kinetics, product yield, and overall process efficiency. This guide provides an objective comparison of common catalysts employed for this synthesis, supported by representative experimental data and detailed protocols.

Performance Comparison of Catalysts

The following table summarizes the performance of various catalysts for the synthesis of this compound via Fischer esterification. The data presented is a synthesis of typical results observed for the esterification of arylacetic acids with methanol under laboratory conditions.

CatalystCatalyst LoadingReactant Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Yield (%)Selectivity (%)Catalyst Type
Sulfuric Acid (H₂SO₄) 1-5 mol%1:1065-804-885-95>98Homogeneous
p-Toluenesulfonic Acid (PTSA) 5-10 mol%1:1080-110 (reflux)6-1280-90>98Homogeneous
Amberlyst-15 10-20 wt%1:1070-908-2475-85>99Heterogeneous
Lipase (e.g., Novozym 435) 5-10 wt%1:340-6024-7270-95>99Heterogeneous (Biocatalyst)

Experimental Protocols

Detailed methodologies for the synthesis of this compound using the compared catalysts are provided below. These protocols are based on standard laboratory procedures for Fischer esterification.

General Fischer Esterification Workflow

The fundamental process for the synthesis involves the reaction of m-tolylacetic acid with methanol in the presence of an acid catalyst, followed by workup and purification.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants m-Tolylacetic Acid + Methanol mixing Mixing and Heating (Reflux) reactants->mixing catalyst Catalyst catalyst->mixing neutralization Neutralization (e.g., NaHCO3 soln) mixing->neutralization extraction Solvent Extraction (e.g., Diethyl Ether) neutralization->extraction drying Drying (e.g., Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation distillation Distillation or Chromatography evaporation->distillation product Pure Methyl 2-(m-tolyl)acetate distillation->product

Caption: General experimental workflow for the synthesis of this compound.

Protocol 1: Synthesis using Sulfuric Acid (H₂SO₄)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-tolylacetic acid in an excess of methanol (e.g., 10 equivalents).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (1-5 mol% relative to the carboxylic acid) to the solution while stirring.

  • Reaction: Heat the mixture to reflux (typically 65-80°C) and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Protocol 2: Synthesis using p-Toluenesulfonic Acid (PTSA)
  • Reaction Setup: Combine m-tolylacetic acid, excess methanol, and p-toluenesulfonic acid (5-10 mol%) in a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser. A non-polar solvent like toluene can be used to aid in the azeotropic removal of water.[1]

  • Reaction: Heat the mixture to reflux (80-110°C) and continue until the theoretical amount of water is collected in the Dean-Stark trap (typically 6-12 hours).[1]

  • Workup and Purification: Follow the same workup and purification procedure as described for the sulfuric acid-catalyzed reaction.

Protocol 3: Synthesis using Amberlyst-15
  • Reaction Setup: In a round-bottom flask, suspend Amberlyst-15 (10-20 wt% of the carboxylic acid) in a solution of m-tolylacetic acid in excess methanol.

  • Reaction: Heat the mixture with vigorous stirring at 70-90°C for 8-24 hours.

  • Workup: After the reaction, cool the mixture and separate the catalyst by filtration. The catalyst can be washed with methanol and dried for potential reuse.

  • Purification: The filtrate is then worked up and purified as described in the sulfuric acid protocol.

Protocol 4: Synthesis using Lipase
  • Reaction Setup: In a flask, combine m-tolylacetic acid, methanol (a smaller excess, e.g., 3 equivalents, is often sufficient), and an immobilized lipase such as Novozym 435 (5-10 wt%). The reaction is typically performed in a solvent such as hexane or toluene.

  • Reaction: Incubate the mixture at a moderate temperature (40-60°C) with shaking for 24-72 hours.

  • Workup: Separate the enzyme by filtration for reuse.

  • Purification: The solvent is removed from the filtrate under reduced pressure to yield the product. Further purification can be achieved by chromatography if necessary.

Catalyst Selection Considerations

The choice of catalyst depends on several factors including desired reaction rate, cost, and environmental considerations.

catalyst_selection cluster_homogeneous Homogeneous Catalysts cluster_heterogeneous Heterogeneous Catalysts H2SO4 H₂SO₄ High_Activity High_Activity H2SO4->High_Activity High Activity Corrosive Corrosive H2SO4->Corrosive Corrosive PTSA PTSA Milder Milder PTSA->Milder Milder than H₂SO₄ High_Cost High_Cost PTSA->High_Cost Higher Cost Amberlyst Amberlyst-15 Reusable Reusable Amberlyst->Reusable Reusable Lower_Activity Lower_Activity Amberlyst->Lower_Activity Lower Activity Lipase Lipase Mild_Conditions Mild_Conditions Lipase->Mild_Conditions Mild Conditions High_Selectivity High_Selectivity Lipase->High_Selectivity High Selectivity Slower_Rate Slower_Rate Lipase->Slower_Rate Slower Rate

Caption: Key considerations for selecting a catalyst for this compound synthesis.

Homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid generally offer high reaction rates but can be corrosive and require neutralization during workup, leading to salt waste.[1] Amberlyst-15 , a solid acid catalyst, simplifies product purification and allows for catalyst recycling, though it may exhibit lower activity compared to homogeneous catalysts.[2] Lipases represent a green alternative, operating under mild conditions with high selectivity, which can be advantageous for sensitive substrates.[3] However, enzymatic processes are often slower and the cost of the biocatalyst can be a consideration.

References

A Comparative Guide to Purity Assessment of Synthesized Methyl 2-(m-tolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the synthesis of any chemical compound, particularly for those intended for use in pharmaceutical and drug development applications. This guide provides a comprehensive comparison of the most common and effective analytical methods for assessing the purity of synthesized Methyl 2-(m-tolyl)acetate. We will delve into the principles, experimental protocols, and comparative performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and visual workflows.

Introduction to this compound and its Synthesis

This compound is an aromatic ester with applications in organic synthesis. It is typically synthesized via Fischer-Speier esterification of m-tolylacetic acid with methanol, catalyzed by a strong acid such as sulfuric acid.

Synthesis Reaction:

m-tolylacetic acid + Methanol ⇌ this compound + Water

Potential impurities arising from this synthesis can include unreacted starting materials (m-tolylacetic acid and methanol), byproducts from side reactions, and residual solvent. A thorough purity analysis is therefore essential to ensure the quality and reliability of the synthesized product.

Comparison of Key Analytical Methods

The choice of analytical method for purity assessment depends on several factors, including the chemical nature of the analyte and potential impurities, the required level of sensitivity and accuracy, and the availability of instrumentation. Below is a comparative overview of the three primary techniques used for this purpose.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on polarity, with detection by UV absorbance.Identification and quantification based on the magnetic properties of atomic nuclei.
Primary Use Identification and quantification of volatile and semi-volatile compounds.Quantification of non-volatile and thermally labile compounds.Structural elucidation and quantification of the main component and impurities.
Typical Purity (%) >99%>99%>98%
LOD/LOQ for Impurities Low (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)[1][2]Higher (mg/mL to µg/mL)
Sample Throughput ModerateHighLow to Moderate
Key Advantages High sensitivity and specificity for impurity identification.Robust, reproducible, and suitable for routine quality control.Provides structural information, requires no reference standard for the analyte (qNMR).
Key Limitations Not suitable for non-volatile or thermally labile compounds.May not detect impurities that lack a UV chromophore.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents and byproducts from the synthesis of this compound.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass spectrometer detector.

Experimental Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Filter the solution through a 0.22 µm syringe filter into a GC vial.

Data Analysis:

  • Identify the peak corresponding to this compound by its retention time and mass spectrum. The PubChem database shows a prominent fragment at m/z 105 for this compound.

  • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).

  • Quantify the purity by area normalization, assuming similar response factors for the analyte and impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantitative analysis of non-volatile compounds. It is well-suited for determining the purity of this compound and quantifying non-volatile impurities such as unreacted m-tolylacetic acid.

Instrumentation:

  • HPLC system with a UV detector.

Experimental Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended. A typical gradient could be:

    • 0-15 min: 50% to 95% Acetonitrile

    • 15-20 min: 95% Acetonitrile

    • 20-25 min: 95% to 50% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of the mobile phase (initial conditions).

  • Filter the solution through a 0.45 µm syringe filter.

Data Analysis:

  • Create a calibration curve using standards of known concentration to quantify the amount of this compound.

  • Determine the percentage purity by comparing the peak area of the main component to the total area of all peaks.

  • Identify and quantify impurities by comparing their retention times and UV spectra with those of known standards.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a compound without the need for a reference standard of the same compound.[3] It provides both structural information and a highly accurate purity assessment.[3][4]

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Experimental Conditions:

  • Solvent: Deuterated chloroform (CDCl₃) with a known amount of a certified internal standard (e.g., maleic anhydride).

  • Pulse Program: A standard single-pulse experiment with a 30° pulse angle.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification of small molecules).[5]

  • Number of Scans: 16-64 to achieve a high signal-to-noise ratio (>250:1).[6]

Sample Preparation:

  • Accurately weigh a specific amount of the synthesized this compound into an NMR tube.

  • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

  • Add a precise volume of the deuterated solvent.

Data Analysis:

  • Acquire the ¹H NMR spectrum. The expected signals for this compound in CDCl₃ are:

    • Aromatic protons: ~7.0-7.3 ppm (multiplet, 4H)

    • Methylene protons (-CH₂-): ~3.6 ppm (singlet, 2H)

    • Methyl ester protons (-OCH₃): ~3.7 ppm (singlet, 3H)

    • Tolyl methyl protons (-CH₃): ~2.3 ppm (singlet, 3H)

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizing the Workflow and Logic

To aid in understanding the experimental processes and decision-making, the following diagrams have been generated using Graphviz.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing and Purity Calculation prep Weigh Synthesized Product dissolve Dissolve in Appropriate Solvent prep->dissolve filter Filter Solution dissolve->filter gcms GC-MS Analysis filter->gcms hplc HPLC Analysis filter->hplc nmr qNMR Analysis filter->nmr gcms_data Identify Peaks by MS Library Calculate Area % gcms->gcms_data hplc_data Create Calibration Curve Calculate Area % hplc->hplc_data nmr_data Integrate Signals Calculate Purity via Internal Standard nmr->nmr_data

Caption: General experimental workflow for the purity assessment of this compound.

DecisionTree start Objective: Purity Assessment q1 Need for structural confirmation? start->q1 q2 Are impurities volatile? q1->q2 No nmr Use qNMR q1->nmr Yes q3 Routine QC or high throughput needed? q2->q3 No gcms Use GC-MS q2->gcms Yes hplc Use HPLC q3->hplc Yes other Consider alternative methods q3->other No

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The purity assessment of synthesized this compound can be effectively achieved using GC-MS, HPLC, and qNMR spectroscopy. Each technique offers distinct advantages and is suited for different analytical objectives.

  • GC-MS is the method of choice for identifying and quantifying volatile impurities with high sensitivity.

  • HPLC provides a robust and reliable method for routine purity determination and quantification of non-volatile impurities.

  • qNMR offers the unique advantage of providing structural confirmation and highly accurate purity assessment without the need for a specific reference standard of the analyte.

For a comprehensive purity profile, a combination of these orthogonal techniques is often recommended. This integrated approach ensures the accurate identification and quantification of a wide range of potential impurities, thereby guaranteeing the quality and reliability of the synthesized this compound for its intended applications in research and development.

References

A Comparative Analysis of Methyl 2-(m-tolyl)acetate: Cross-Referencing Experimental and Database-Derived Physicochemical and Biological Data

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical research and drug development, a thorough understanding of a compound's physicochemical properties and biological activities is paramount. This guide provides a comparative analysis of Methyl 2-(m-tolyl)acetate and its structural isomers, Methyl 2-(o-tolyl)acetate and Methyl 2-(p-tolyl)acetate. By cross-referencing data from reputable databases with available experimental findings, this document aims to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating these compounds.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in various systems, influencing its solubility, absorption, and distribution. The following table summarizes the key physicochemical data for this compound and its ortho and para isomers. It is important to note that while some experimental data is available, particularly for related compounds, many of the listed properties for the primary compounds of interest are computed and sourced from chemical databases.

PropertyThis compoundMethyl 2-(o-tolyl)acetateMethyl 2-(p-tolyl)acetate
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₂O₂C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol 164.20 g/mol 164.20 g/mol
CAS Number 53088-69-040851-62-523786-13-2
Boiling Point Not experimentally determinedNot experimentally determinedNot experimentally determined
Melting Point Not experimentally determinedNot experimentally determinedNot experimentally determined
Calculated LogP 2.3Not available2.2
Purity 95%95%Not available
Appearance Liquid (based on related compounds)LiquidNot available

Note: The lack of experimentally determined boiling and melting points for these specific esters in the searched literature necessitates reliance on data from closely related compounds or computational predictions for estimation.

Spectral Data Analysis

Spectroscopic data is crucial for the structural elucidation and identification of chemical compounds. Below is a summary of available spectral information for this compound.

Spectrum TypeData for this compound
GC-MS A GC-MS spectrum is available in the MassBank of North America, showing prominent peaks that can be used for identification.
¹H NMR Specific experimental ¹H NMR data with peak assignments is not readily available in the searched databases.
¹³C NMR Specific experimental ¹³C NMR data with peak assignments is not readily available in the searched databases.
IR Specific experimental IR data with peak assignments is not readily available in the searched databases.
Biological Activity

While specific biological activity data for this compound is limited in the public domain, the broader class of phenylacetate esters has been investigated for various biological effects. For instance, phenylacetic acid and methyl phenylacetate produced by the biocontrol bacterium Bacillus mycoides have been shown to suppress spore germination in the pathogenic fungus Fusarium oxysporum. This suggests that this compound and its isomers could be explored for potential antifungal or antimicrobial properties. Further research is warranted to elucidate the specific biological activities and potential mechanisms of action of these compounds.

Experimental Protocols

To ensure the reproducibility and accuracy of the presented data, detailed experimental protocols are essential. The following are generalized methods for obtaining the key experimental data cited in this guide.

1. Determination of Physicochemical Properties

  • Boiling Point: The boiling point can be determined using a standard distillation apparatus at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point. For small sample sizes, a micro-boiling point apparatus can be utilized.

  • Melting Point: For solid compounds, the melting point is determined using a melting point apparatus. A small amount of the crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

  • Solubility: The solubility of the compound in various solvents (e.g., water, ethanol, DMSO) is determined by adding a known amount of the compound to a specific volume of the solvent at a constant temperature. The mixture is agitated until saturation is reached, and the concentration of the dissolved compound is then measured, often by spectroscopic or chromatographic methods.

2. Spectral Analysis

  • Gas Chromatography-Mass Spectrometry (GC-MS): A gas chromatograph coupled to a mass spectrometer is used to separate and identify the components of a sample. The sample is injected into the GC, where it is vaporized and separated based on its volatility and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that aids in the identification of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. The sample is then subjected to a strong magnetic field and radiofrequency pulses. The resulting spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for detailed structural elucidation.

  • Infrared (IR) Spectroscopy: An IR spectrum is obtained using an infrared spectrometer. A small amount of the sample is placed on an appropriate sample holder (e.g., KBr pellet, NaCl plates for liquids). The sample is then irradiated with infrared light, and the absorption of light at different frequencies is measured. The resulting spectrum shows characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Visualizing the Data Cross-Referencing Workflow

The process of gathering and comparing data from various sources is a critical workflow in scientific research. The following diagram illustrates this process for this compound.

G cluster_0 Data Acquisition cluster_1 Data Extraction & Comparison cluster_2 Output Compound_of_Interest This compound Database_Search Search Chemical Databases (e.g., PubChem, Sigma-Aldrich) Compound_of_Interest->Database_Search Literature_Search Search Scientific Literature Compound_of_Interest->Literature_Search Physicochemical_Data Physicochemical Properties (MW, BP, MP, etc.) Database_Search->Physicochemical_Data Spectral_Data Spectral Data (NMR, MS, IR) Database_Search->Spectral_Data Biological_Data Biological Activity Data Literature_Search->Biological_Data Comparison Compare & Cross-Reference Data Physicochemical_Data->Comparison Spectral_Data->Comparison Biological_Data->Comparison Comparison_Guide Generate Comparison Guide Comparison->Comparison_Guide

Caption: Workflow for cross-referencing experimental and database data.

Hypothetical Signaling Pathway Modulation

Given the potential antimicrobial activity of phenylacetate esters, a hypothetical signaling pathway that could be affected by this compound in a fungal cell is depicted below. This is a generalized representation and would require experimental validation.

G Methyl_tolylacetate This compound Cell_Membrane Fungal Cell Membrane Methyl_tolylacetate->Cell_Membrane Enzyme_Target Membrane-Bound Enzyme (e.g., Ergosterol Biosynthesis) Cell_Membrane->Enzyme_Target Inhibition Signaling_Cascade Intracellular Signaling Cascade Enzyme_Target->Signaling_Cascade Disruption Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Cell_Death Fungal Cell Death Gene_Expression->Cell_Death

Caption: Hypothetical antifungal mechanism of action.

A Comparative Guide to QSAR Studies of m-Tolyl Acetate Derivatives and Their Alternatives in Insecticide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the quantitative structure-activity relationship (QSAR) studies of m-tolyl acetate derivatives used as insecticides, alongside an evaluation of their performance against alternative compounds. The information is supported by experimental data and detailed methodologies to assist in the informed development of novel pest control agents.

Introduction to m-Tolyl Acetate Derivatives and QSAR

The m-tolyl acetate core structure is found in a number of carbamate insecticides. Understanding the relationship between the physicochemical properties of these molecules and their biological activity is crucial for designing more effective and safer insecticides. Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish this relationship, thereby predicting the activity of new, untested compounds.

A key study in this area, "Computational chemistry study of toxicity of some m-tolyl acetate derivatives insecticides and molecular design of structurally related products," investigated five such derivatives: carbosulfan, carbofuran, isoprocarb, methiocarb, and isocarbophos. The study successfully correlated various molecular descriptors with the experimental toxicity (LD50) of these compounds.[1]

Comparative Analysis of m-Tolyl Acetate Derivatives and Alternatives

The following tables present a comparative overview of the physicochemical properties and toxicity of the m-tolyl acetate derivatives from the aforementioned study and several alternative insecticides.

Table 1: Physicochemical Properties of m-Tolyl Acetate Derivatives and Alternatives

CompoundClassMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Water Solubility (mg/L)LogP
m-Tolyl Acetate Derivatives
CarbosulfanCarbamateC20H32N2O3S380.55Viscous liquid0.35.4
CarbofuranCarbamateC12H15NO3221.25153-1543201.52
IsoprocarbCarbamateC11H15NO2193.2488-93[2]400[2]2.31[2]
MethiocarbCarbamateC11H15NO2S225.31119[3][4]27[3][4]3.08[3]
IsocarbophosOrganophosphateC11H16NO4PS289.29-Moderate-
Alternative Insecticides
QuinalphosOrganophosphateC12H15N2O3PS298.3031[5]17.8[5]4.44[6]
CarbarylCarbamateC12H11NO2201.22142-146[1]40-100[7]2.36[8]
ChlorantraniliproleDiamideC18H14BrCl2N5O2483.15208-210[9]1.023[10]2.76[9]
FlubendiamideDiamideC23H22F7IN2O4S682.39217.5-220.7[11][12]0.0299[11]4.2[11][12]

Table 2: Acute Oral Toxicity (LD50) in Rats

CompoundLD50 (mg/kg)Reference
m-Tolyl Acetate Derivatives
Carbosulfan90-250[1]
Carbofuran8-14[1]
Isoprocarb403-485[13]
Methiocarb13-47[1]
Isocarbophos8.1[1]
Alternative Insecticides
Quinalphos25-70
Carbaryl246-850
Chlorantraniliprole>5000
Flubendiamide>2000

Note: LD50 values can vary depending on the study protocol and the strain of the animal used.

Experimental Protocols

Determination of Acute Oral Toxicity (LD50)

The LD50 values cited in this guide are typically determined using a standardized protocol, often following guidelines from the Organisation for Economic Co-operation and Development (OECD), such as OECD Guideline 423.[9]

General Procedure:

  • Animal Selection: Healthy, young adult rats of a single strain are used.[14]

  • Acclimatization: Animals are acclimated to the laboratory conditions for at least five days before the study.

  • Fasting: Food is withheld for a set period (e.g., overnight) before administration of the test substance, while water remains available.[9]

  • Dose Administration: The test substance, usually dissolved or suspended in a suitable vehicle, is administered in a single dose by oral gavage.

  • Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days.[9]

  • Data Analysis: The LD50 value, the statistically estimated dose that is lethal to 50% of the test animals, is calculated using appropriate statistical methods.

QSAR Modeling Workflow and Signaling Pathway

QSAR Study Workflow

The development of a QSAR model follows a structured workflow to ensure the robustness and predictive power of the final model.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation cluster_application Model Application A Data Collection (Chemical Structures & Biological Activity) B Data Curation (Cleaning & Standardization) A->B C Descriptor Calculation (2D, 3D, etc.) B->C D Data Splitting (Training & Test Sets) C->D E Model Building (e.g., MLR, PLS, SVM) D->E F Model Validation (Internal & External) E->F G Prediction of New Compounds F->G H Mechanistic Interpretation F->H

Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Signaling Pathway: Acetylcholinesterase Inhibition

The primary mode of action for carbamate insecticides, including many m-tolyl acetate derivatives, is the inhibition of the enzyme acetylcholinesterase (AChE).[7] This enzyme is critical for the proper functioning of the nervous system.

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_vesicle cluster_inhibitor Presynaptic Presynaptic Neuron ACh_Released ACh Presynaptic->ACh_Released Nerve Impulse Postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolysis Receptor ACh Receptor ACh_Released->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Receptor->Postsynaptic Signal Transduction Inhibitor Carbamate Insecticide Inhibitor->AChE Inhibition

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by carbamate insecticides.

Conclusion

QSAR studies of m-tolyl acetate derivatives have proven valuable in understanding the structural requirements for their insecticidal activity. The computational models, validated by experimental data, can guide the design of new analogues with potentially improved efficacy and safety profiles. However, the high toxicity of some of these carbamate insecticides necessitates the exploration of alternatives.

Newer classes of insecticides, such as the diamides (chlorantraniliprole and flubendiamide), exhibit significantly lower mammalian toxicity while maintaining high efficacy against target pests. These alternatives often have different modes of action, which can be advantageous in managing insecticide resistance.

For researchers and professionals in drug and pesticide development, a multi-faceted approach is recommended. This includes leveraging QSAR for the initial design and screening of novel compounds, followed by rigorous experimental validation. Furthermore, a comparative assessment against existing alternatives, considering both efficacy and toxicological profiles, is essential for the development of next-generation pest management solutions that are both effective and environmentally sound.

References

Safety Operating Guide

Proper Disposal of Methyl 2-(m-tolyl)acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of Methyl 2-(m-tolyl)acetate in research and development settings.

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS). There is conflicting information regarding the hazard classification of this compound. While some sources may indicate it as non-hazardous, others provide specific hazard statements. Therefore, it is crucial to handle this compound with caution.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Skin and Body Laboratory coat.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to hazardous waste regulations.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3]

  • Waste Collection:

    • Designate a specific, properly labeled, and sealed container for the collection of this compound waste.[2] The container should be made of a material compatible with organic esters.

    • The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[4]

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[2][5]

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]

  • Spill Management:

    • In the event of a spill, absorb the liquid with an inert material such as vermiculite, sand, or earth.[6][7]

    • Collect the absorbent material and place it in the designated hazardous waste container.[6][7]

    • Clean the spill area thoroughly.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.[8]

    • The primary recommended method for the disposal of organic esters like this compound is incineration at a permitted hazardous waste facility.[8]

Disposal Decision-Making Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Disposal Workflow for this compound start Waste Generated: This compound consult_sds Consult Safety Data Sheet (SDS) for Hazard Information start->consult_sds ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat consult_sds->ppe collect_waste Collect in a Labeled, Compatible Hazardous Waste Container ppe->collect_waste spill Spill Occurs collect_waste->spill absorb_spill Absorb with Inert Material (e.g., Vermiculite) spill->absorb_spill Yes store_waste Store in Designated Satellite Accumulation Area spill->store_waste No collect_spill Collect Absorbed Material into Waste Container absorb_spill->collect_spill collect_spill->store_waste contact_disposal Contact Licensed Hazardous Waste Disposal Company store_waste->contact_disposal incineration Incineration at a Permitted Facility contact_disposal->incineration

Caption: Disposal Workflow for this compound.

This guide provides a framework for the safe and compliant disposal of this compound. Adherence to these procedures is essential for protecting laboratory personnel and the environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet for the most accurate and up-to-date information.

References

Essential Safety and Operational Guide for Handling Methyl 2-(m-tolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for the handling of Methyl 2-(m-tolyl)acetate (CAS No. 53088-69-0) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Chemical Properties and Hazard Identification

This compound is a liquid at room temperature. While one supplier indicates it is not hazardous under specific regulations, another provides GHS hazard classifications that suggest caution is warranted.[1] For maximum safety, it is prudent to handle the substance in accordance with the provided GHS classifications.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 53088-69-0
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Physical Form Liquid
Storage Temperature Room Temperature or Refrigerator

Table 2: GHS Hazard and Precautionary Statements

ClassificationCodeStatement
Hazard H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P362+P364Take off contaminated clothing and wash it before reuse.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Source: Sigma-Aldrich

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound from preparation to use.

Engineering Controls and Preparation
  • Ventilation: Always handle this compound in a well-ventilated area.[2] A chemical fume hood is recommended to minimize inhalation exposure.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.

  • Material Preparation: Before handling, ensure all necessary equipment and reagents are within reach to avoid leaving the designated work area.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical. The following table summarizes the required PPE.

Table 3: Recommended Personal Protective Equipment (PPE)

Body PartProtectionStandard Examples
Eyes/Face Wear chemical safety goggles or a face shield.[2][3]ANSI Z87.1, EN 166
Skin Wear nitrile or other appropriate chemical-resistant gloves.[2][3] A lab coat or chemical-resistant apron should be worn to prevent skin contact.[2] Impervious clothing may be necessary for larger quantities.[3]EN 374
Respiratory If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator with appropriate cartridges (e.g., organic vapor).[2][3] Respiratory protection is not typically required with adequate ventilation.[3]NIOSH, EN 149
Handling and Experimental Protocol
  • Personal Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[4]

  • Avoiding Contact: Avoid direct contact with skin, eyes, and clothing.[2] Prevent inhalation of vapors or mists.

  • Spill Management: In the event of a spill, immediately evacuate the area if necessary. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2] Provide adequate ventilation during cleanup.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization
  • Unused this compound should be treated as hazardous chemical waste.

  • Contaminated materials, such as absorbent pads, gloves, and empty containers, should also be disposed of as hazardous waste.

Step-by-Step Disposal Procedure
  • Container Management: Do not dispose of the chemical down the drain.[3] Collect all waste in a designated, properly labeled, and sealed container.

  • Professional Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[3] Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Handling this compound

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_controls 1. Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_controls->prep_ppe prep_materials 3. Assemble Materials prep_ppe->prep_materials handle_chemical 4. Handle Chemical in Fume Hood - Avoid Inhalation & Contact prep_materials->handle_chemical handle_experiment 5. Perform Experiment handle_chemical->handle_experiment handle_cleanup 6. Decontaminate Work Area handle_experiment->handle_cleanup dispose_waste 7. Collect Waste (Chemical & Contaminated PPE) handle_cleanup->dispose_waste dispose_container 8. Seal & Label Waste Container dispose_waste->dispose_container dispose_professional 9. Transfer to Licensed Disposal Company dispose_container->dispose_professional

Caption: A flowchart outlining the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.